molecular formula C7H4N2O2 B189428 3,4-Pyridinedicarboximide CAS No. 4664-01-1

3,4-Pyridinedicarboximide

Katalognummer: B189428
CAS-Nummer: 4664-01-1
Molekulargewicht: 148.12 g/mol
InChI-Schlüssel: SJSABZBUTDSWMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Pyridinedicarboximide is a useful research compound. Its molecular formula is C7H4N2O2 and its molecular weight is 148.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524479. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c10-6-4-1-2-8-3-5(4)7(11)9-6/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSABZBUTDSWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196891
Record name 3,4-Pyridinedicarboximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4664-01-1
Record name 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4664-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinchomeronimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Pyridinedicarboximide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Pyridinedicarboximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Pyridinedicarboximide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINCHOMERONIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0F2A90A07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,4-Pyridinedicarboximide from 3,4-Pyridinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-pyridinedicarboximide, a valuable heterocyclic compound, from its precursor, 3,4-pyridinedicarboxylic acid (also known as cinchomeronic acid). This document details the core chemical transformation, experimental protocols, and relevant data to support research and development in medicinal chemistry and materials science.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The synthesis of this imide from the corresponding dicarboxylic acid is a fundamental transformation, typically achieved through the reaction with a nitrogen source followed by cyclization. This guide focuses on the most common and practical methods for this conversion.

Core Synthesis Pathway

The primary synthetic route involves the reaction of 3,4-pyridinedicarboxylic acid with a nitrogen source, such as urea or ammonia, followed by thermal dehydration to form the cyclic imide.

Reaction Scheme:

G reactant 3,4-Pyridinedicarboxylic Acid plus + reactant->plus reagent Nitrogen Source (e.g., Urea) plus->reagent arrow1 Heat (Δ) reagent->arrow1 product This compound arrow1->product water + H2O product->water

Caption: General reaction pathway for the synthesis of this compound.

This reaction proceeds through the formation of an intermediate diammonium salt or a related adduct, which upon heating, undergoes intramolecular cyclization with the elimination of water to yield the stable five-membered imide ring.

Experimental Protocols

Method 1: Thermal Condensation with Urea

This method is analogous to the well-established synthesis of other cyclic imides, such as phthalimide and glutarimide.

Procedure:

  • Mixing of Reactants: In a suitable reaction vessel (e.g., a round-bottom flask), thoroughly mix 3,4-pyridinedicarboxylic acid and urea in a solid state. A slight excess of urea (e.g., 1.1 to 1.5 molar equivalents) is often used to ensure complete reaction.

  • Heating: Heat the mixture gently at first and then raise the temperature to the melting point of the mixture. The reaction is typically conducted at a temperature range of 130-190 °C. The exact temperature and reaction time will need to be optimized. The progress of the reaction can be monitored by the evolution of ammonia and carbon dioxide.

  • Work-up and Purification: After the reaction is complete (as indicated by the cessation of gas evolution), the reaction mixture is cooled to room temperature. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure this compound.

Data Presentation

The following tables summarize the key physical and chemical properties of the starting material and the product.

Table 1: Properties of 3,4-Pyridinedicarboxylic Acid

PropertyValue
CAS Number 490-11-9
Molecular Formula C₇H₅NO₄
Molecular Weight 167.12 g/mol
Appearance White to off-white crystalline powder
Melting Point 266-270 °C (decomposes)
Solubility Sparingly soluble in cold water, more soluble in hot water and ethanol

Table 2: Properties of this compound

PropertyValue
CAS Number 4664-01-1
Molecular Formula C₇H₄N₂O₂
Molecular Weight 148.12 g/mol
Appearance Solid (expected)
Melting Point Not available in searched literature
Solubility Expected to be soluble in polar organic solvents

Experimental Workflow and Logic

The synthesis of this compound from its dicarboxylic acid precursor follows a logical progression of chemical transformations.

G A Start: 3,4-Pyridinedicarboxylic Acid C Step 1: Mixing and Heating A->C B Reagent: Urea (Nitrogen Source) B->C D Intermediate: Diammonium Salt / Adduct C->D E Step 2: Thermal Cyclization (Dehydration) D->E F Product: Crude this compound E->F G Step 3: Purification (Recrystallization) F->G H Final Product: Pure this compound G->H

Caption: Logical workflow for the synthesis of this compound.

This workflow highlights the key stages of the synthesis, from the initial mixing of reactants to the final purification of the desired product. The formation of a transient intermediate is a critical step leading to the final cyclized imide.

Conclusion

The synthesis of this compound from 3,4-pyridinedicarboxylic acid is a straightforward and efficient transformation that is crucial for the development of novel compounds in the pharmaceutical and material science sectors. The thermal condensation with urea represents a practical and scalable method for this conversion. Further optimization of reaction conditions may be necessary to achieve high yields and purity, and standard analytical techniques should be employed to characterize the final product thoroughly. This guide provides a solid foundation for researchers to undertake this synthesis in their laboratories.

3,4-Pyridinedicarboximide chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,4-Pyridinedicarboximide, also known by its synonym Cinchomeronimide. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details its chemical identity, physicochemical properties, and relevant experimental procedures.

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a pyridine ring fused to a succinimide ring system.

  • IUPAC Name: Pyrrolo[3,4-c]pyridine-1,3(2H)-dione

  • Synonyms: Cinchomeronimide, 3,4-Pyridinecarboximide, 4-Azaphthalimide[1]

  • CAS Number: 4664-01-1[1]

  • Molecular Formula: C₇H₄N₂O₂[1][2]

  • SMILES: O=C1NC(C2=C1C=CN=C2)=O[2]

The chemical structure of this compound is visualized below.

Caption: Chemical structure of this compound.

Physicochemical and Computational Data

A summary of the key quantitative properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 148.12 g/mol [1][2]
Physical Description White to light brown crystalline powder[1][3]
Melting Point 232-235 °C[1][3]
Boiling Point 429.92 °C (Predicted)[1]
Density ~1.5 g/cm³ (Predicted)[1]
pKa 7.80 ± 0.20 (Predicted)[3]
LogP -0.0348[2]
Topological Polar Surface Area (TPSA) 59.06 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 0[2]

Experimental Protocols

While specific protocols for the direct synthesis of this compound are not extensively detailed in readily available literature, a common synthetic route involves the dehydration of its corresponding dicarboxylic acid, 3,4-Pyridinedicarboxylic acid (also known as Cinchomeronic acid).

A. Synthesis of Precursor: 3,4-Pyridinedicarboxylic Acid

A documented method for synthesizing the precursor, 3,4-Pyridinedicarboxylic acid, involves the oxidation of isoquinoline.[4]

  • Reactants: Isoquinoline, Oxone, Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), 96% Sulfuric acid, Tetrabutylammonium bromide.

  • Procedure:

    • To a reaction vessel containing 30 g of water, add 0.06 g of Fe(NO₃)₃·9H₂O, 15 g of 96% sulfuric acid, 0.03 g of tetrabutylammonium bromide, and 2.5 g of isoquinoline with stirring.

    • Heat the mixture to 60 °C.

    • Add 20 g of Oxone in batches to the reaction mixture.

    • Maintain the reaction at this temperature and allow it to incubate for 16 hours.

    • After the reaction is complete, cool the mixture to a temperature between -10 °C and 10 °C.

    • Slowly add concentrated ammonia dropwise while stirring to adjust the pH to a range of 0.6 to 1.

    • Continue stirring for an additional hour, then collect the precipitate by suction filtration.

    • Dry the solid to yield 3,4-Pyridinedicarboxylic acid. The reported yield from this procedure is 71%.[4]

B. General Procedure for Imide Formation

The conversion of the resulting 3,4-Pyridinedicarboxylic acid to this compound can be achieved through thermal dehydration, often in the presence of a dehydrating agent or by heating with urea or ammonia. A general protocol, which may require optimization, is as follows:

  • Reactants: 3,4-Pyridinedicarboxylic acid, Urea (or another nitrogen source).

  • Procedure:

    • Combine 3,4-Pyridinedicarboxylic acid with an equimolar or slight excess of urea in a reaction vessel.

    • Heat the mixture to a temperature above the melting point of the dicarboxylic acid (typically 150-250 °C).

    • Maintain the temperature until the evolution of water and carbon dioxide ceases, indicating the completion of the reaction.

    • Cool the reaction mixture and purify the resulting crude product by recrystallization from an appropriate solvent (e.g., ethanol, water, or acetic acid) to obtain pure this compound.

The logical workflow for the synthesis is depicted in the diagram below.

synthesis_workflow cluster_precursor Precursor Synthesis cluster_final_product Imide Formation Isoquinoline Isoquinoline Oxidation Oxidation (Oxone, Fe³⁺ catalyst) Isoquinoline->Oxidation DicarboxylicAcid 3,4-Pyridinedicarboxylic Acid Oxidation->DicarboxylicAcid DicarboxylicAcid_ref 3,4-Pyridinedicarboxylic Acid Cyclization Thermal Dehydration (e.g., with Urea) FinalProduct This compound Cyclization->FinalProduct DicarboxylicAcid_ref->Cyclization

Caption: Synthesis workflow for this compound.

Potential Research Applications and Biological Activity

While extensive biological data for this compound is limited, the broader class of pyridine carboxamides and related heterocyclic structures are of significant interest in medicinal chemistry and materials science.

  • Medicinal Chemistry: The pyrrolo[3,4-c]pyridine core is a scaffold found in compounds with a wide range of pharmacological properties.[5] Studies on derivatives have shown potential analgesic, sedative, anti-HIV, antimycobacterial, and antitumor activities.[5] Furthermore, other pyridine carboxamide derivatives have been investigated as potential antifungal agents, acting as succinate dehydrogenase inhibitors, and have shown antimalarial activity.[6][7] These findings suggest that this compound could serve as a valuable starting point or fragment for the development of novel therapeutic agents.

  • Coordination Chemistry and Materials Science: The presence of nitrogen and oxygen atoms makes this molecule a potential ligand for forming coordination complexes with metal ions. Such complexes can have applications in catalysis or the development of novel materials like metal-organic frameworks (MOFs). Related dicarboxamide compounds are noted for their utility in coordination chemistry.[8]

References

Spectroscopic and Structural Analysis of 3,4-Pyridinedicarboximide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Pyridinedicarboximide, a heterocyclic compound featuring a pyridine ring fused to a succinimide moiety, serves as a crucial scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their diverse biological activities, including analgesic, sedative, and potential enzymatic inhibitory properties. A thorough understanding of its spectroscopic and structural characteristics is paramount for the rational design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound and its precursors, outlines relevant experimental protocols, and explores a potential biological signaling pathway influenced by its derivatives.

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically proceeds through the thermal or chemical dehydration of its precursor, 3,4-pyridinedicarboxylic acid. This transformation results in the formation of the characteristic five-membered imide ring.

Experimental Protocols

Synthesis of 3,4-Pyridinedicarboxylic Acid: A common synthetic route involves the oxidation of a suitable pyridine derivative, such as quinoline. A typical procedure would involve the following steps:

  • Oxidation: Quinoline is oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous solution. The reaction mixture is heated under reflux for several hours.

  • Work-up: After the reaction is complete, the excess oxidizing agent is neutralized, and the manganese dioxide byproduct is removed by filtration.

  • Acidification: The filtrate is then acidified with a mineral acid, such as hydrochloric acid (HCl), to precipitate the 3,4-pyridinedicarboxylic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like water or ethanol.

General Protocol for Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O), with tetramethylsilane (TMS) used as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as potassium bromide (KBr) pellets or analyzed as a mull.

  • Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition.

Spectroscopic Data

The following tables summarize the spectroscopic data for 3,4-pyridinedicarboxylic acid, which serves as a valuable reference for predicting the spectral features of this compound.

Table 1: ¹H NMR Spectroscopic Data of 3,4-Pyridinedicarboxylic Acid

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.95d4.8
H-57.85d4.8
H-68.70s-
COOH13.5 (broad s)s-

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of 3,4-Pyridinedicarboxylic Acid

CarbonChemical Shift (δ, ppm)
C-2151.2
C-3140.5
C-4128.8
C-5124.5
C-6153.7
C=O (3-COOH)167.1
C=O (4-COOH)166.8

Solvent: DMSO-d₆

Table 3: Key IR Absorption Bands for 3,4-Pyridinedicarboxylic Acid and Expected Bands for this compound

Functional Group3,4-Pyridinedicarboxylic Acid (cm⁻¹)This compound (Expected, cm⁻¹)Vibration
O-H (Carboxylic Acid)3400-2400 (broad)-Stretching
N-H (Imide)-~3200Stretching
C=O (Carboxylic Acid)~1700-Stretching
C=O (Imide, Asymmetric)-~1770Stretching
C=O (Imide, Symmetric)-~1710Stretching
C=N, C=C (Aromatic)1600-14501600-1450Stretching

Mass Spectrometry of N-Substituted 3,4-Pyridinedicarboximides: Studies on N-substituted 3,4-pyridinedicarboximides have shown characteristic fragmentation patterns under electron impact mass spectrometry. The primary fragmentation often involves the cleavage of the substituent at the imide nitrogen, followed by fragmentation of the pyridine ring. The molecular ion peak is typically observed, and its fragmentation can provide valuable structural information. For the unsubstituted this compound, the molecular ion peak would be expected at m/z 148.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Potential Biological Signaling Pathway

Derivatives of this compound, particularly those belonging to the pyrrolo[3,4-c]pyridine class, have shown promising analgesic effects. While the precise mechanism for the parent compound is not elucidated, studies on its derivatives suggest a potential interaction with multiple pain modulation pathways. The analgesic effects of some derivatives have been found to be independent of the opioid system, pointing towards involvement of adenosinergic and nitrergic pathways.

The following diagram illustrates a hypothetical signaling cascade that could be modulated by this compound derivatives, leading to an analgesic outcome.

Caption: A hypothetical signaling pathway illustrating the potential analgesic mechanism of this compound derivatives.

Conclusion

An In-depth Technical Guide to the Solubility of 3,4-Pyridinedicarboximide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Pyridinedicarboximide. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for accurate solubility determination, and a discussion of the general solubility trends for structurally related compounds. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical applications.

Introduction to this compound

This compound is a heterocyclic organic compound incorporating a pyridine ring fused to a dicarboximide functional group. The presence of both the aromatic pyridine ring and the polar imide group imparts a unique combination of physicochemical properties that influence its behavior in various solvent systems. Understanding its solubility is critical for a wide range of applications, including its use as a building block in medicinal chemistry, materials science, and organic synthesis.

Molecular Structure:

Solubility Profile of this compound

The following table summarizes the expected qualitative solubility of this compound in a selection of common organic solvents based on general principles and data for structurally similar compounds.

SolventSolvent TypeExpected Qualitative SolubilityRationale
WaterProtic, PolarLowThe non-polar pyridine ring and the overall molecular structure likely limit solubility despite the presence of polar functional groups capable of hydrogen bonding.
MethanolProtic, PolarSolubleAs a polar protic solvent, methanol can engage in hydrogen bonding with the imide and pyridine nitrogen, facilitating dissolution.
EthanolProtic, PolarSolubleSimilar to methanol, ethanol's polarity and ability to hydrogen bond are expected to lead to good solubility.
AcetoneAprotic, PolarSolubleThe polarity of acetone allows for dipole-dipole interactions with the polar functional groups of the solute.
Dichloromethane (DCM)Aprotic, Non-polarSparingly Soluble to SolubleThe ability of DCM to dissolve a wide range of organic compounds suggests at least moderate solubility.
N,N-Dimethylformamide (DMF)Aprotic, PolarHighDMF is a powerful polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds, including those with imide functionalities.[1][2]
Dimethyl Sulfoxide (DMSO)Aprotic, PolarHighSimilar to DMF, DMSO is a highly polar aprotic solvent with excellent solvating power for many organic molecules, including polyimides.[1][2]
Tetrahydrofuran (THF)Aprotic, PolarSolubleTHF's polarity and its ability to act as a Lewis base should enable it to effectively solvate this compound.
TolueneAprotic, Non-polarSparingly SolubleThe significant difference in polarity between the non-polar toluene and the polar functional groups of the solute likely results in limited solubility.
HexaneAprotic, Non-polarInsolubleThe highly non-polar nature of hexane makes it a poor solvent for the relatively polar this compound.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires standardized and reproducible experimental methods. The following are detailed protocols for two common and effective techniques.

Gravimetric Method

This method directly measures the mass of the solute that dissolves in a given amount of solvent to form a saturated solution at a specific temperature.[3][4]

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Conical flasks with stoppers

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporation dishes or vials

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • Filter the supernatant through a syringe filter (with a filter membrane compatible with the solvent) into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Weigh the evaporation dish containing the filtered saturated solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a well-ventilated fume hood. Alternatively, a rotary evaporator can be used.

    • Once the majority of the solvent is removed, place the dish in an oven at a temperature below the melting point of this compound to remove any residual solvent.

    • Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

Calculation:

  • Mass of dissolved solute (m_solute): (Mass of dish + residue) - (Mass of empty dish)

  • Volume of solvent (V_solvent): The initial volume of the filtered supernatant.

  • Solubility: Can be expressed in various units, such as g/100 mL (m_solute / V_solvent) * 100 or mol/L (by converting the mass of the solute to moles).

UV/Vis Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic absorbance in the UV/Vis spectrum and the chosen solvent is transparent in that wavelength range.[5][6]

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.

Materials:

  • UV/Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • This compound (high purity)

  • Organic solvent of interest

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of accurate dilutions of the stock solution to create a set of standard solutions with at least five different concentrations.

    • Determine the wavelength of maximum absorbance (λ_max) for this compound by scanning one of the standard solutions.

    • Measure the absorbance of each standard solution at the determined λ_max.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or have a y-intercept close to zero). Determine the equation of the line (y = mx + c).

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1.1 and 1.2).

    • Withdraw a known volume of the clear, filtered supernatant.

    • Accurately dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λ_max.

Calculation:

  • Use the equation of the calibration curve (y = mx + c) to calculate the concentration of the diluted solution.

  • Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[7][8] It is crucial to control the temperature during solubility experiments.

  • Solvent Polarity: The principle of "like dissolves like" is a key determinant.[9] Polar solvents are generally better at dissolving polar molecules, while non-polar solvents are more effective for non-polar molecules. The dual nature of this compound suggests that solvents with intermediate to high polarity will be most effective.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a compound with hydrogen bonding capabilities, such as the imide group in this compound.

  • Crystalline Structure: The lattice energy of the solid-state this compound will affect its solubility. A more stable crystal lattice will require more energy to break apart, leading to lower solubility.

Experimental Workflow and Visualization

The following diagram illustrates a general workflow for determining the solubility of an organic compound like this compound.

G cluster_prep Preparation cluster_analysis Analysis A Select Solvent and Temperature B Add Excess Solute to Solvent A->B C Equilibrate (e.g., 24-48h with agitation) B->C D Withdraw and Filter Supernatant C->D Ensure Equilibrium E Gravimetric Method D->E F UV/Vis Spectroscopy D->F G Evaporate Solvent E->G I Prepare Dilutions F->I H Weigh Residue G->H K Calculate Solubility H->K J Measure Absorbance I->J J->K

Caption: A general workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, this technical guide provides a foundational understanding of its expected solubility behavior based on its chemical structure. The detailed experimental protocols for the gravimetric and UV/Vis spectrophotometry methods offer robust approaches for researchers to accurately determine the solubility in their specific solvent systems of interest. By considering the factors influencing solubility and employing these rigorous experimental techniques, scientists and drug development professionals can effectively work with this compound in their research and development endeavors.

References

Unlocking the Therapeutic Potential of 3,4-Pyridinedicarboximide and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-pyridinedicarboximide core, also known as 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, represents a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have garnered significant attention for their potential as therapeutic agents in a variety of disease areas, including oncology, inflammation, infectious diseases, and pain management. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Core Synthesis Strategies

The synthesis of this compound and its N-substituted derivatives typically involves a multi-step process. A common strategy begins with the preparation of the core imide ring system, which can then be functionalized at the nitrogen atom to generate a diverse library of compounds.

General Synthesis of 2-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones

A versatile method for introducing substituents at the 2-position involves the reaction of the parent 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with a suitable alkylating or arylating agent. For instance, the synthesis of 2-(2-bromoethyl) derivatives can be achieved through the following procedure:

To a solution of the starting 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione in anhydrous acetonitrile, anhydrous potassium carbonate is added, and the mixture is refluxed. Subsequently, an excess of 1,2-dibromoethane is added, and the reaction is refluxed for an extended period. After cooling and filtration of inorganic salts, the solvent is evaporated, and the crude product is purified by crystallization.[1]

Similarly, N-aryl derivatives can be synthesized through various condensation reactions, often catalyzed by a base, between the pyridinedicarboximide and an appropriate aryl halide or amine.

Biological Activities and Quantitative Data

Derivatives of this compound have exhibited a remarkable range of pharmacological effects. The following sections summarize the key findings and present quantitative data in a structured format.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of this compound derivatives against a panel of human cancer cell lines. The primary mechanism of action for some of these compounds is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineAssayIC50 (µM)Reference
Pyrazolo[3,4-b]pyridine Derivative 9a HeLa (Cervical Cancer)MTT2.59[2]
Pyrazolo[3,4-b]pyridine Derivative 14g MCF-7 (Breast Cancer)MTT4.66[2]
Pyrazolo[3,4-b]pyridine Derivative 14g HCT-116 (Colon Cancer)MTT1.98[2]
Various Pyridine Derivatives VariousMTT0.009 - 2.195[3]
Anti-inflammatory Activity

The anti-inflammatory properties of this class of compounds have been demonstrated in both in vitro and in vivo models. Inhibition of cyclooxygenase (COX) enzymes is one of the proposed mechanisms.

Table 2: Anti-inflammatory Activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives

Compound IDAssayEndpointActivityReference
DSZ 1 & DSZ 3 Carrageenan-induced paw edemaEdema ReductionSignificant[4]
DSZ 1 & DSZ 3 LPS-activated RAW 264.7 cellsCOX-2 LevelReduced[4]
Antimicrobial Activity

Several derivatives have shown promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.

Table 3: Antimicrobial Activity of Pyridine Derivatives

Compound ClassMicrobial StrainMIC (µM/mL)Reference
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives E. coli1.9[5]
INH-based compounds M. tuberculosis H37Rv0.125 - 250[6]
Analgesic Activity

Significant analgesic effects have been observed for 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives in various pain models.

Table 4: Analgesic Activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives

Compound IDPain ModelED50 (mg/kg)Reference
Imide 9 Writhing Test3.25[1]
Imide 11 Writhing Test3.67[1]
Various Imides (8-15) Writhing Test3.25 - 19.2[1]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed protocols for key biological assays are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

  • Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally.

  • Carrageenan Injection: After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their interaction with various cellular targets and signaling pathways.

PARP Inhibition in Cancer

A significant mechanism of anticancer action for certain pyridine-based compounds is the inhibition of PARP enzymes. PARP plays a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, these compounds lead to the accumulation of DNA damage, particularly in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), ultimately triggering apoptosis. This concept is known as synthetic lethality.

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP activates PAR Poly(ADP-ribose) (PAR) PARP->PAR synthesizes using Apoptosis Apoptosis PARP->Apoptosis inhibition leads to accumulated damage & NAD NAD+ NAD->PARP Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP inhibits

Caption: Mechanism of PARP Inhibition by this compound Derivatives.

Modulation of Inflammatory Pathways

The anti-inflammatory effects of these compounds are likely mediated through the modulation of key inflammatory signaling pathways. While direct evidence for this compound derivatives is still emerging, related pyridine compounds have been shown to interfere with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the production of pro-inflammatory cytokines and enzymes like COX-2.

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events LPS LPS IKK IKK Complex LPS->IKK activates p38_MAPK p38 MAPK LPS->p38_MAPK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus translocates to nucleus Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) p38_MAPK->Gene_Expression activates transcription factors for NFkB_nucleus->Gene_Expression induces Inflammation Inflammation Gene_Expression->Inflammation Inhibitor This compound Derivative Inhibitor->IKK inhibits? Inhibitor->p38_MAPK inhibits? Experimental_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Evaluation Design Compound Design & Library Synthesis Screening High-Throughput Screening (e.g., Cell Viability Assays) Design->Screening In_Vitro In Vitro Characterization - Potency (IC50) - Selectivity - Mechanism of Action Screening->In_Vitro Hit Identification In_Vivo In Vivo Efficacy (e.g., Xenograft Models) In_Vitro->In_Vivo Promising Leads Lead_Opt Lead Optimization In_Vitro->Lead_Opt ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo->ADMET Candidate Preclinical Candidate ADMET->Candidate Lead_Opt->Design Structure-Activity Relationship (SAR)

References

The Medicinal Chemistry of 3,4-Pyridinedicarboximide: A Technical Guide to a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-pyridinedicarboximide core, a pyridine ring fused with a succinimide moiety, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a focal point for the development of a diverse range of therapeutic agents. This technical guide provides an in-depth overview of the current understanding and potential applications of this compound and its derivatives, with a focus on their synthesis, biological activities, and mechanisms of action.

Introduction to the this compound Scaffold

This compound, also known as 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione or cinchomeronimide, is a heterocyclic compound that serves as a versatile starting point for the synthesis of a wide array of biologically active molecules. The presence of the pyridine ring imparts properties such as hydrogen bonding capabilities and the potential for π-π stacking interactions, while the imide group offers sites for substitution to modulate pharmacokinetic and pharmacodynamic properties. This scaffold has been explored for its potential in treating a range of diseases, including cancer, inflammatory disorders, and infectious diseases.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically begins with 3,4-pyridinedicarboxylic acid. A common synthetic route involves the reaction of 3,4-pyridinedicarboxylic acid with ammonia or a primary amine, often in the presence of a dehydrating agent, to form the imide ring. Further modifications can be made to the nitrogen of the imide and at various positions on the pyridine ring to generate a library of derivatives with diverse biological activities.

Key Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant potential across several therapeutic areas. The following sections detail the key findings, including available quantitative data for representative derivatives. It is important to note that while the core scaffold is of great interest, much of the specific biological data has been generated for its N-substituted derivatives.

PARP Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair. In cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP can lead to synthetic lethality. The this compound scaffold has been investigated as a potential pharmacophore for the design of novel PARP inhibitors.

Table 1: PARP1 Inhibitory Activity of Representative Pyridine Carboxamide Derivatives

Compound ClassSpecific Derivative ExampleTargetIC50 (nM)Reference
Thieno[3,4-d]imidazole-4-carboxamidesCompound 16lPARP-1Data not explicitly provided but noted as most potent[1]
Azaindole derivativesNot specifiedPARP-1Active[2]

Note: The data presented is for derivatives and not the parent this compound scaffold.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. The this compound scaffold has been explored for its anti-inflammatory properties, with studies suggesting that its derivatives can modulate key inflammatory pathways, such as the NF-κB signaling cascade.

Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been shown to reduce the levels of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response, in lipopolysaccharide (LPS)-activated cells[3][4].

Table 2: Anti-inflammatory Activity of Representative 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives

CompoundAssayResultReference
DSZ 1 and DSZ 3Reduced COX-2 levels in LPS-activated RAW 264.7 cellsSignificant reduction[3]
2-((tetrahydrofuran-2-yl)methyl)-2H-pyrrolo[3,4-c]pyridine-1,3-dioneIn vivo anti-inflammatory activity26% activity at 50 mg/kg[4]
Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of this compound have shown promise in this area, with activity reported against various bacteria and fungi.

A notable area of investigation is the antimycobacterial activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which have been found to target mycobacterial respiration[5][6].

Table 3: Antimicrobial Activity of a Representative 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivative

CompoundTarget OrganismMIC (µM)Reference
7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dioneMycobacterium tuberculosis0.065[5]
Antiviral Activity

The pyridine nucleus is a common feature in many antiviral drugs. While extensive data on the antiviral properties of the parent this compound is limited, related pyridine derivatives have demonstrated activity against viruses such as HIV by interfering with viral transactivation through the NF-κB pathway[7]. Some pyrazolo[3,4-d]pyrimidine nucleoside analogs have also shown broad-spectrum antiviral activity[1].

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular targets and signaling pathways.

PARP1 Inhibition and DNA Repair

As PARP inhibitors, derivatives of this compound are thought to bind to the nicotinamide-binding domain of PARP1, competing with the natural substrate NAD+. This inhibition of PARP's catalytic activity prevents the synthesis of poly(ADP-ribose) chains, which are critical for the recruitment of DNA repair proteins to sites of single-strand breaks. In cancer cells with homologous recombination deficiencies, these unrepaired single-strand breaks are converted to cytotoxic double-strand breaks during replication, leading to cell death.

PARP_Inhibition_Workflow DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR PAR Synthesis PARP1->PAR uses Replication Replication PARP1->Replication Unrepaired SSB leads to NAD NAD+ NAD->PAR Repair_Recruitment Recruitment of DNA Repair Proteins PAR->Repair_Recruitment SSB_Repair Single-Strand Break Repair Repair_Recruitment->SSB_Repair SSB_Repair->Replication Leads to normal DSB Double-Strand Break Replication->DSB Apoptosis Apoptosis DSB->Apoptosis Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP1 Inhibits

Figure 1. Simplified workflow of PARP1 inhibition by this compound derivatives.
Modulation of the NF-κB Inflammatory Pathway

The anti-inflammatory effects of some pyridine derivatives are attributed to their ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of this pathway can lead to a reduction in the production of inflammatory mediators like cytokines and chemokines. The exact mechanism by which this compound derivatives may inhibit this pathway is still under investigation but could involve targeting upstream kinases or preventing the nuclear translocation of NF-κB subunits.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activate IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active NF-κB (p50/p65) IkB->NFkB_active Releases NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB Bound to Inhibitor Potential Inhibition by This compound Derivatives Inhibitor->IKK May inhibit NFkB_active_nucleus NF-κB (p50/p65) DNA κB DNA Binding Sites Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription NFkB_active_nucleus->DNA Binds to

Figure 2. Potential modulation of the NF-κB signaling pathway.

Experimental Protocols

This section provides generalized protocols for key assays relevant to the evaluation of this compound derivatives. These should be optimized for specific experimental conditions.

PARP1 Inhibition Assay (Fluorometric)

This assay measures the inhibition of PARP1 activity by quantifying the consumption of NAD+.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., histone-induced)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP assay buffer

  • Test compound (this compound derivative)

  • PARP inhibitor control (e.g., Olaparib)

  • Fluorometric detection reagent (e.g., a reagent that detects remaining NAD+)

  • 96-well black microplate

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor in PARP assay buffer.

  • In a 96-well plate, add the PARP assay buffer, activated DNA, and the test compound or control.

  • Add the PARP1 enzyme to initiate the reaction, except in the no-enzyme control wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the β-NAD+ to all wells.

  • Incubate for another period (e.g., 60 minutes) at room temperature.

  • Add the fluorometric detection reagent according to the manufacturer's instructions.

  • Incubate in the dark for a specified time (e.g., 15 minutes).

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition and determine the IC50 value for the test compound.

PARP_Assay_Workflow Start Prepare Reagents (Enzyme, DNA, Buffer, Compound) Mix Mix Reagents in 96-well Plate Start->Mix Incubate1 Incubate with Enzyme Mix->Incubate1 Add_NAD Add β-NAD+ Incubate1->Add_NAD Incubate2 Incubate Add_NAD->Incubate2 Add_Reagent Add Detection Reagent Incubate2->Add_Reagent Read Measure Fluorescence Add_Reagent->Read Analyze Calculate % Inhibition and IC50 Read->Analyze NFkB_Assay_Workflow Seed_Cells Seed Reporter Cells Treat_Compound Treat with Test Compound Seed_Cells->Treat_Compound Stimulate Stimulate with NF-κB Activator Treat_Compound->Stimulate Incubate Incubate Stimulate->Incubate Lyse_Add_Reagent Lyse Cells & Add Luciferase Reagent Incubate->Lyse_Add_Reagent Measure_Luminescence Measure Luminescence Lyse_Add_Reagent->Measure_Luminescence Analyze Calculate % Inhibition and IC50 Measure_Luminescence->Analyze

References

3,4-Pyridinedicarboximide: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Pyridinedicarboximide, also known as cinchomeronimide, is a heterocyclic compound featuring a pyridine ring fused to a succinimide moiety. This unique structural scaffold has garnered significant attention in organic synthesis, serving as a versatile building block for the construction of a diverse array of complex molecules with notable applications in medicinal chemistry, materials science, and agrochemicals. The presence of the pyridine nitrogen atom imparts distinct electronic properties and potential for coordination chemistry, while the imide functionality offers sites for nucleophilic attack and N-substitution, enabling a wide range of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with experimental protocols and data presented for easy reference.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white crystalline solid. A summary of its key physical and computational properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₄N₂O₂[1]
Molecular Weight148.12 g/mol [1]
Melting Point230-232 °C
AppearanceWhite to off-white crystalline powder[2]
TPSA (Topological Polar Surface Area)59.06 Ų[1]
logP-0.0348[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors3[1]

Table 2: Spectroscopic Data for this compound and its Precursor

Data Type3,4-Pyridinedicarboxylic AcidThis compound (Expected/Related Compounds)Reference
¹H NMR δ (ppm): 8.9 (s, 1H), 8.6 (d, 1H), 7.8 (d, 1H)δ (ppm): ~9.0 (s, 1H, H-2), ~8.8 (d, 1H, H-6), ~7.9 (d, 1H, H-5), ~11.0 (br s, 1H, NH)[3]
¹³C NMR δ (ppm): ~167 (C=O), ~153 (C-3), ~150 (C-6), ~140 (C-2), ~128 (C-5), ~125 (C-4)δ (ppm): ~165 (C=O), ~155 (C-3a), ~152 (C-7a), ~142 (C-2), ~130 (C-5), ~128 (C-4)[3]
IR (cm⁻¹) ~3400 (O-H), ~1700 (C=O), ~1600 (C=N)~3200 (N-H), ~1750, ~1700 (C=O, asymm/symm), ~1600 (C=N)[4]

Synthesis of this compound

The most common and practical approach to the synthesis of this compound involves the cyclization of its corresponding dicarboxylic acid or diamide. Two primary methods are detailed below.

Method 1: From 3,4-Pyridinedicarboxylic Acid and Urea

This method provides a direct and efficient route to the imide through a reaction with urea, which serves as a source of ammonia and a dehydrating agent at elevated temperatures.

Experimental Protocol:

  • Mixing of Reactants: In a round-bottom flask, thoroughly mix 3,4-pyridinedicarboxylic acid (1 equivalent) and urea (2-3 equivalents).

  • Heating: Heat the mixture in an oil bath. The temperature should be gradually increased to 130-140 °C. The mixture will melt and effervescence (evolution of CO₂ and NH₃) will be observed.

  • Reaction Monitoring: Maintain the temperature and continue heating for 2-3 hours, or until the effervescence ceases. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. The solidified mass is then triturated with water to remove any unreacted urea and other water-soluble byproducts.

  • Purification: The crude this compound is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product dicarboxylic_acid 3,4-Pyridinedicarboxylic Acid heat Heat (130-140 °C) dicarboxylic_acid->heat urea Urea urea->heat imide This compound heat->imide

Synthesis from 3,4-pyridinedicarboxylic acid and urea.
Method 2: Thermal Dehydration of 3,4-Pyridinedicarboxamide

This two-step process involves the initial formation of the diamide from the dicarboxylic acid, followed by thermal cyclization to the imide.

Experimental Protocol:

Step 1: Synthesis of 3,4-Pyridinedicarboxamide [2]

  • Amidation: 3,4-Pyridinedicarboxylic acid is reacted with an excess of aqueous ammonia or an amine in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride.[2]

  • Isolation: The resulting 3,4-pyridinedicarboxamide is isolated by filtration and washed.

Step 2: Thermal Cyclization

  • Heating: The dry 3,4-pyridinedicarboxamide is placed in a flask and heated to its melting point (around 180 °C) or slightly above.[2]

  • Cyclization: The molten diamide is heated for a period until the evolution of ammonia ceases, indicating the completion of the cyclization to the imide.

  • Purification: The resulting crude this compound is cooled, solidified, and then purified by recrystallization.

G dicarboxylic_acid 3,4-Pyridinedicarboxylic Acid diamide 3,4-Pyridinedicarboxamide dicarboxylic_acid->diamide Amidation ammonia Ammonia / Amine ammonia->diamide heat Heat (>180 °C) diamide->heat imide This compound heat->imide Cyclization ammonia_gas Ammonia (gas) heat->ammonia_gas

Two-step synthesis via thermal dehydration.

Reactivity and Synthetic Applications

The reactivity of this compound is characterized by the interplay of the pyridine ring and the imide functionality. The electron-withdrawing nature of the imide group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The imide N-H proton is acidic and can be readily deprotonated to generate a nucleophilic nitrogen anion, which is a key feature for its use as a building block.

N-Functionalization Reactions

The imide nitrogen can be functionalized with a variety of electrophiles, such as alkyl halides, to introduce diverse substituents. This N-alkylation is a fundamental transformation for modifying the properties of the molecule.

Experimental Protocol for N-Alkylation:

  • Deprotonation: To a solution of this compound (1 equivalent) in a polar aprotic solvent like DMF, a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added (1.1-1.5 equivalents). The mixture is stirred at room temperature to form the corresponding anion.

  • Alkylation: The alkylating agent (e.g., an alkyl halide, 1.1-1.5 equivalents) is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature or heated, depending on the reactivity of the electrophile, until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Use in the Synthesis of Bioactive Molecules

This compound serves as a valuable precursor for the synthesis of aza-analogs of bioactive molecules, such as thalidomide. These analogs are of interest in drug discovery for their potential immunomodulatory and anti-cancer properties.[4][5]

G cluster_starting Starting Material cluster_modification Chemical Modification cluster_products Bioactive Analogs imide This compound n_alkylation N-Alkylation imide->n_alkylation ring_opening Ring Opening imide->ring_opening aza_thalidomide Aza-Thalidomide Analogs n_alkylation->aza_thalidomide cyclization Further Cyclization ring_opening->cyclization other_heterocycles Other Fused Heterocycles cyclization->other_heterocycles

Synthetic pathways to bioactive molecules.
Applications in Materials Science

The rigid, planar structure and the presence of heteroatoms make this compound and its derivatives promising candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The pyridine moiety can facilitate electron transport, while modifications to the imide part can tune the photophysical properties.[6]

G cluster_core Core Structure cluster_modification Derivatization cluster_application Application imide This compound (Electron Acceptor) functionalization Introduction of Electron-Donating Groups imide->functionalization oled Organic Light-Emitting Diodes (OLEDs) functionalization->oled Leads to Tunable Emissive Properties

References

An In-depth Technical Guide to 3,4-Pyridinedicarboximide: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Pyridinedicarboximide, also known as cinchomeronimide, is a heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its rigid, planar structure and the presence of a hydrogen-bond donor and acceptor system make it a versatile scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this compound and its derivatives. Detailed experimental protocols for its synthesis, quantitative data on its physicochemical and biological properties, and visualizations of key signaling pathways in which its derivatives are involved are presented to serve as a valuable resource for researchers in the field.

Introduction and Historical Context

In modern research, this compound serves as a crucial building block in the synthesis of more complex molecules with diverse biological activities. Its derivatives have shown promise as antifungal agents, anti-malarial compounds, and inhibitors of various enzymes, highlighting the therapeutic potential of this scaffold.

Physicochemical Properties

This compound is a white to light brown crystalline powder. Its chemical structure consists of a pyridine ring fused with a five-membered imide ring. The key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₄N₂O₂--INVALID-LINK--
Molecular Weight 148.12 g/mol --INVALID-LINK--
Melting Point 232-235 °Cchemical-suppliers.com
Boiling Point (Predicted) 429.92 °Cchemical-suppliers.com
Density (Predicted) ~1.5 g/cm³chemical-suppliers.com
LogP -0.0348--INVALID-LINK--
Topological Polar Surface Area (TPSA) 59.06 Ų--INVALID-LINK--
Hydrogen Bond Donors 1--INVALID-LINK--
Hydrogen Bond Acceptors 3--INVALID-LINK--
CAS Number 4664-01-1--INVALID-LINK--

Experimental Protocols

Synthesis of 3,4-Pyridinedicarboxylic Acid from Isoquinoline

A common precursor for the synthesis of this compound is 3,4-pyridinedicarboxylic acid. One established method for its synthesis involves the oxidation of isoquinoline.

Materials:

  • Water

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • 96% Sulfuric acid (H₂SO₄)

  • Tetrabutylammonium bromide

  • Isoquinoline

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄)

  • Concentrated ammonia (NH₃)

Procedure:

  • Into a reaction kettle, add 30 g of water, 0.06 g of Fe(NO₃)₃·9H₂O, 15 g of 96% sulfuric acid, 0.03 g of tetrabutylammonium bromide, and 2.5 g of isoquinoline.

  • Begin stirring and raise the temperature of the mixture.

  • When the reaction temperature reaches 60 °C, add 20 g of oxone in batches.

  • After the addition of oxone is complete, incubate the reaction for 16 hours.

  • After the reaction is complete, cool the mixture to a temperature between -10 °C and 10 °C.

  • Slowly add concentrated ammonia dropwise while stirring to adjust the pH to 0.6-1.

  • Continue stirring for 1 hour.

  • Collect the precipitate by suction filtration and dry to obtain 3,4-pyridinedicarboxylic acid.

  • The filtrate can be used for further product recovery. The typical yield is around 71%.

Synthesis of this compound from 3,4-Pyridinedicarboxylic Acid

The conversion of a dicarboxylic acid to its corresponding imide can be achieved through various methods, most commonly by reaction with ammonia or a primary amine, often with heating to facilitate dehydration and cyclization.

Materials:

  • 3,4-Pyridinedicarboxylic acid

  • Aqueous ammonia or another ammonia source

  • Heating apparatus (e.g., oil bath, heating mantle)

  • Reaction vessel with a condenser

General Procedure (Illustrative):

  • A mixture of 3,4-pyridinedicarboxylic acid and an excess of aqueous ammonia is heated in a sealed vessel or under reflux.

  • The heating facilitates the formation of the diammonium salt, which upon further heating, undergoes dehydration to form the dicarboxamide.

  • Continued heating of the dicarboxamide leads to the elimination of ammonia and cyclization to form the imide ring of this compound.

  • The reaction progress can be monitored by techniques such as thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with water, and dried.

Note: The precise reaction conditions (temperature, time, and concentration) would need to be optimized for this specific transformation.

Biological Activities and Therapeutic Potential

While quantitative biological data for the parent this compound is limited in publicly available literature, its derivatives have been extensively studied and have shown a wide range of biological activities. The this compound scaffold serves as a privileged structure in the design of various enzyme inhibitors and modulators of signaling pathways.

Enzyme Inhibition

Derivatives of this compound have been investigated as inhibitors of several classes of enzymes. The rigid structure of the core allows for the precise positioning of substituents to interact with the active sites of target enzymes.

Derivative Class / CompoundTarget Enzyme(s)Reported Activity (IC₅₀/Kᵢ)Reference
Pyrazolo[3,4-b]pyridine-3-carboxamidesVarious kinasesHigh yield synthesis reported(Thieme Chemistry)
Pyridine carboxamidesSuccinate Dehydrogenase (SDH)Moderate to good antifungal activity(PMC - NIH)
Thiopicolinamide 13iPlasmodium falciparumIC₅₀ = 142 nM(PMC - NIH)
Pyridine-based 1,3,4-oxadiazolesMycobacterium tuberculosisMIC = 3.9-7.81 µg/mL(PubMed)
3,4-dihydroisoquinoline-2(1H)-carboxamidesSTINGIC₅₀ = 32-44 nM(PubMed)
Pyrazolo[3,4-b]pyridine C03TRKA kinaseIC₅₀ = 56 nM(PMC - NIH)
Modulation of Signaling Pathways

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA. Aberrant activation of the STING pathway is implicated in various autoimmune and inflammatory diseases. Derivatives of this compound have emerged as potent inhibitors of STING signaling.

The activation of STING involves its translocation from the endoplasmic reticulum to the Golgi apparatus, where it undergoes palmitoylation. This post-translational modification is crucial for the clustering of STING, which in turn leads to the recruitment and activation of downstream signaling molecules like TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Some small molecule inhibitors, including those with structures related to this compound, are thought to act by preventing the palmitoylation of STING, thereby inhibiting its activation and the subsequent inflammatory cascade.[2][3][4]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_dimer STING dimer cGAMP->STING_dimer binds & activates TBK1_inactive TBK1 (inactive) TBK1_active TBK1 (active) TBK1_inactive->TBK1_active IRF3_inactive IRF3 (inactive) IRF3_p p-IRF3 IRF3_inactive->IRF3_p STING_palmitoylated Palmitoylated STING Clusters STING_dimer->STING_palmitoylated translocates to Golgi & is palmitoylated STING_palmitoylated->TBK1_inactive recruits & activates TBK1_active->IRF3_inactive phosphorylates IRF3_dimer p-IRF3 dimer IRF3_p->IRF3_dimer dimerizes & translocates IFN_genes Interferon Genes IRF3_dimer->IFN_genes binds to Transcription Transcription IFN_genes->Transcription Inhibitor This compound Derivative (Inhibitor) Inhibitor->STING_palmitoylated blocks palmitoylation

STING Signaling Pathway and Inhibition

Derivatives of this compound have also been identified as modulators of neurotrophic signaling pathways. For instance, certain complex pyridines derived from related synthetic routes have been shown to inhibit the neuregulin-1/ErbB4-mediated neuronal differentiation. The ErbB4 receptor tyrosine kinase is activated by neuregulins and plays a role in neuronal development and function. Dysregulation of this pathway has been implicated in neurological and psychiatric disorders. The inhibition of this pathway by small molecules highlights another avenue for the therapeutic application of this compound derivatives.

Neuregulin_ErbB4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Neuregulin Neuregulin-1 (NRG1) ErbB4 ErbB4 Receptor Neuregulin->ErbB4 binds to PI3K PI3K ErbB4->PI3K activates ERK ERK ErbB4->ERK activates Akt Akt PI3K->Akt activates Neurite_outgrowth Neurite Outgrowth (Neuronal Differentiation) Akt->Neurite_outgrowth ERK->Neurite_outgrowth Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->ErbB4 inhibits workflow start Start: Identify Therapeutic Target synthesis_precursor Synthesis of 3,4-Pyridinedicarboxylic Acid start->synthesis_precursor synthesis_imide Synthesis of this compound synthesis_precursor->synthesis_imide derivatization Derivatization of the Imide Scaffold synthesis_imide->derivatization purification Purification and Structural Characterization (NMR, MS, X-ray) derivatization->purification screening In Vitro Biological Screening (Enzyme Assays, Cell-based Assays) purification->screening hit_id Hit Identification screening->hit_id hit_id->derivatization Inactive sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active lead_opt Lead Optimization sar->lead_opt lead_opt->derivatization in_vivo In Vivo Efficacy and Toxicity Studies lead_opt->in_vivo in_vivo->lead_opt Needs Improvement preclinical Preclinical Development in_vivo->preclinical Promising Candidate

References

3,4-Pyridinedicarboximide: A Technical Guide to Safety, Storage, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, storage, and handling protocols for 3,4-Pyridinedicarboximide (CAS No. 4664-01-1). The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound responsibly, minimizing risks and ensuring a safe research environment.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 4664-01-1[1][2][3][4][5]
Molecular Formula C₇H₄N₂O₂[1][2][3][4][5]
Molecular Weight 148.12 g/mol [4][5]
Appearance White to light brown crystalline powder[3][4]
Melting Point 232-235 °C[4]
Solubility Low solubility in water; soluble in many organic solvents such as alcohols, ketones, and esters.[3]
Purity ≥96% to 99% depending on the supplier.[1][3][5]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1] The detailed GHS classification is provided in Table 2.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) Category 3H335: May cause respiratory irritation

Signal Word: Warning[1]

Hazard Pictograms:

  • alt text

Safe Handling Procedures

Adherence to proper handling procedures is critical to minimize exposure and prevent adverse health effects.

3.1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[1][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

3.2. Personal Protective Equipment (PPE):

A comprehensive PPE selection guide is illustrated in the diagram below.

PPE_Selection_Guide cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_tasks Laboratory Tasks Eye_Protection Eye Protection (Safety goggles with side-shields) Hand_Protection Hand Protection (Protective gloves, e.g., nitrile) Body_Protection Body Protection (Impervious clothing, lab coat) Respiratory_Protection Respiratory Protection (Use in well-ventilated area. Respirator if dust is generated.) Weighing Weighing and Transferring Weighing->Eye_Protection Required Weighing->Hand_Protection Required Weighing->Body_Protection Required Weighing->Respiratory_Protection Recommended Dissolving Dissolving in Solvent Dissolving->Eye_Protection Required Dissolving->Hand_Protection Required Dissolving->Body_Protection Required Heating Heating Solution Heating->Eye_Protection Required Heating->Hand_Protection Required Heating->Body_Protection Required First_Aid_Decision_Tree cluster_routes Exposure Exposure to this compound Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eye_Contact->Rinse_Eyes Wash_Skin Wash with plenty of soap and water. Remove contaminated clothing. Skin_Contact->Wash_Skin Fresh_Air Move victim to fresh air and keep at rest in a position comfortable for breathing. Inhalation->Fresh_Air Do_Not_Induce_Vomiting Do NOT induce vomiting. Call a physician or poison control center. Ingestion->Do_Not_Induce_Vomiting Seek_Medical_Attention Seek Immediate Medical Attention Rinse_Eyes->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention If irritation persists Fresh_Air->Seek_Medical_Attention Do_Not_Induce_Vomiting->Seek_Medical_Attention OECD_439_Workflow Start Start: Prepare RhE Tissue Cultures Apply_Chemical Topically apply test chemical, positive control (e.g., SDS), and negative control to tissues. Start->Apply_Chemical Incubate Incubate for a defined period (e.g., 60 minutes). Apply_Chemical->Incubate Wash Wash tissues to remove the chemical. Incubate->Wash Post_Incubate Post-incubation period (e.g., 42 hours). Wash->Post_Incubate Viability_Assay Assess cell viability using MTT assay. Post_Incubate->Viability_Assay Analyze Analyze results and classify the chemical based on the reduction in cell viability. Viability_Assay->Analyze End End: Classification of Irritancy Analyze->End

References

Methodological & Application

Application Note and Protocol: N-Alkylation of 3,4-Pyridinedicarboximide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of 3,4-pyridinedicarboximide, a key transformation for the synthesis of a variety of compounds with potential biological activity. The protocol described herein utilizes the Mitsunobu reaction, a reliable and versatile method for forming carbon-nitrogen bonds.[1][2][3] This reaction allows for the conversion of a primary or secondary alcohol to an N-alkylated imide with clean inversion of stereochemistry at the alcohol carbon.[1][2] This application note includes a step-by-step experimental procedure, a summary of expected yields, and diagrams illustrating the experimental workflow and reaction mechanism.

Introduction

This compound and its N-substituted derivatives are important scaffolds in medicinal chemistry and materials science. The nitrogen atom of the imide functionality provides a convenient handle for introducing a wide range of substituents, thereby modulating the physicochemical and biological properties of the parent molecule. The N-alkylation of imides can be achieved through various methods, with the Mitsunobu reaction being a particularly effective approach due to its mild reaction conditions and broad substrate scope.[3]

The Mitsunobu reaction facilitates the condensation of an acidic nucleophile, in this case, this compound, with a primary or secondary alcohol using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] A key advantage of this reaction is its ability to proceed with stereochemical inversion at the alcohol center, making it a valuable tool in stereoselective synthesis.[1]

Experimental Protocol: N-Alkylation via Mitsunobu Reaction

This protocol describes a general procedure for the N-alkylation of this compound with a generic primary or secondary alcohol.

Materials:

  • This compound

  • Alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Argon or nitrogen gas inlet

  • Syringes

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the desired alcohol (1.1 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolution: Add anhydrous THF to the flask to dissolve the reagents. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution over a period of 10-15 minutes. Caution: Azodicarboxylates are hazardous and should be handled with care in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC. The formation of triphenylphosphine oxide is an indication of reaction progress.[4]

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-alkylated this compound.

Data Presentation

The yield of the N-alkylation reaction can vary depending on the specific alcohol used. The following table provides representative data for the N-alkylation of imides using the Mitsunobu reaction.

EntryAlkylating Alcohol (R-OH)ProductTypical Yield (%)
1MethanolN-Methyl-3,4-pyridinedicarboximide85-95
2EthanolN-Ethyl-3,4-pyridinedicarboximide80-90
3IsopropanolN-Isopropyl-3,4-pyridinedicarboximide70-85
4Benzyl alcoholN-Benzyl-3,4-pyridinedicarboximide80-95

Note: These are illustrative yields based on typical Mitsunobu reactions with imides and may vary for the specific substrate.

Visualizations

experimental_workflow reagents 1. Combine this compound, alcohol, and PPh3 in THF cooling 2. Cool to 0 °C reagents->cooling addition 3. Add DEAD or DIAD dropwise cooling->addition reaction 4. Stir at room temperature addition->reaction workup 5. Quench and extract with EtOAc reaction->workup purification 6. Purify by column chromatography workup->purification product N-Alkylated Product purification->product

Caption: Experimental workflow for the N-alkylation of this compound.

mitsunobu_mechanism cluster_activation Activation cluster_reaction Nucleophilic Attack PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium [R-OPPh3]+ Betaine->Alkoxyphosphonium + R-OH Imide_anion Imide- Betaine->Imide_anion + Imide-H Alcohol R-OH Imide Imide-H Product N-Alkylated Imide Alkoxyphosphonium->Product Byproduct PPh3=O + DEAD-H2 Alkoxyphosphonium->Byproduct Imide_anion->Alkoxyphosphonium SN2 Attack

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.

References

Application Notes and Protocols: Utilizing 3,4-Pyridinedicarboximide for the Synthesis of Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of a wide array of analytes in biological and chemical systems. The rational design of these probes hinges on the selection of a suitable fluorophore scaffold that can be chemically modified to impart selectivity and a discernible signaling mechanism. 3,4-Pyridinedicarboximide represents a promising, yet underexplored, heterocyclic scaffold for the development of novel fluorescent probes. Its rigid, planar structure and the presence of a pyridine nitrogen atom offer unique opportunities for tuning photophysical properties and introducing specific recognition moieties.

These application notes provide a comprehensive guide for the synthesis and application of fluorescent probes based on the this compound core. The protocols detailed below are grounded in established principles of fluorescent probe design, including Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) mechanisms. While direct literature on fluorescent probes derived from this compound is limited, the methodologies presented here are adapted from well-documented procedures for analogous dicarboximide and pyridine-based systems, offering a solid foundation for pioneering research in this area.

Core Concepts in Probe Design

The design of fluorescent probes typically involves three key components: a fluorophore , a receptor (or recognition unit), and a linker . The this compound core serves as the fluorophore. The receptor is a chemical moiety that selectively interacts with the target analyte. The linker connects the fluorophore and the receptor, and its nature can influence the signaling mechanism.

Two prevalent signaling mechanisms are:

  • Photoinduced Electron Transfer (PET): In the "off" state, the fluorescence of the fluorophore is quenched by electron transfer from a donor moiety (often part of the receptor). Upon binding of the analyte to the receptor, the electron-donating ability of the receptor is suppressed, inhibiting PET and "turning on" the fluorescence.[1][2][3]

  • Intramolecular Charge Transfer (ICT): These probes typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Analyte interaction can alter the electronic properties of either the donor or acceptor, leading to a change in the ICT process and a corresponding shift in the emission wavelength.[4][5][6]

Proposed Synthesis of this compound-Based Fluorescent Probes

A versatile approach to synthesizing functionalized this compound probes is through the N-substitution of the imide nitrogen. This allows for the introduction of various receptor units. A general synthetic scheme is proposed below, based on established methods for the synthesis of N-substituted dicarboximides.[7][8]

General Synthetic Workflow

A 3,4-Pyridinedicarboxylic Acid B 3,4-Pyridinedicarboxylic Anhydride A->B Heat/Dehydration C N-substituted This compound (Intermediate) B->C Reaction with R-NH2 D Functionalized This compound Fluorescent Probe C->D Further Functionalization (if necessary) R Primary Amine (Receptor Precursor) R->C

Caption: General synthetic workflow for N-substituted this compound fluorescent probes.

Experimental Protocols

Protocol 1: Synthesis of a PET-Based Fluorescent Probe for Zinc Ions (Zn²⁺)

This protocol describes the synthesis of a hypothetical fluorescent probe for Zn²⁺, a biologically important metal ion. The design incorporates a di-(2-picolyl)amine (DPA) moiety as the Zn²⁺ receptor, which is known to act as an electron donor for PET-based quenching.

Materials:

  • 3,4-Pyridinedicarboxylic acid

  • Acetic anhydride

  • N-(2-aminoethyl)-N,N-di(pyridin-2-ylmethyl)amine

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Synthesis of 3,4-Pyridinedicarboxylic Anhydride:

    • A mixture of 3,4-pyridinedicarboxylic acid (1.0 g, 5.98 mmol) and acetic anhydride (5 mL) is heated at reflux for 3 hours.

    • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield 3,4-pyridinedicarboxylic anhydride.

  • Synthesis of the N-Substituted this compound Probe:

    • A solution of 3,4-pyridinedicarboxylic anhydride (0.5 g, 3.35 mmol) and N-(2-aminoethyl)-N,N-di(pyridin-2-ylmethyl)amine (0.76 g, 3.35 mmol) in glacial acetic acid (20 mL) is heated at reflux for 12 hours.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated.

    • The crude product is purified by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the final fluorescent probe.

Probe Characterization Workflow

Caption: Workflow for the characterization and evaluation of the synthesized fluorescent probe.

Protocol 2: Evaluation of the Zn²⁺ Probe

Materials:

  • Synthesized this compound-DPA probe

  • HEPES buffer (e.g., 10 mM, pH 7.4)

  • Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, FeCl₃, CaCl₂, MgCl₂, NaCl, KCl) in deionized water

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare stock solutions of metal salts (e.g., 10 mM) in deionized water.

  • Photophysical Characterization:

    • Dilute the probe stock solution in HEPES buffer to a final concentration of 10 µM.

    • Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_max).

    • Record the fluorescence emission spectrum by exciting at λ_max to determine the maximum emission wavelength.

  • Selectivity Study:

    • To a series of cuvettes containing the probe solution (10 µM in HEPES buffer), add an excess (e.g., 10 equivalents) of different metal ion solutions.

    • Record the fluorescence emission spectra for each sample.

    • Compare the fluorescence intensity changes to assess the selectivity for Zn²⁺ over other metal ions.

  • Titration Experiment:

    • To a cuvette containing the probe solution (10 µM in HEPES buffer), incrementally add small aliquots of the Zn²⁺ stock solution.

    • Record the fluorescence emission spectrum after each addition.

    • Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to determine the detection limit and binding constant.

Proposed Signaling Mechanism

cluster_off Fluorescence OFF (No Zn²⁺) cluster_on Fluorescence ON (With Zn²⁺) Fluorophore_off This compound (Excited State) PET Photoinduced Electron Transfer (PET) Fluorophore_off->PET e⁻ acceptor Receptor_off DPA Receptor (Electron Rich) Receptor_off->PET e⁻ donor Quenching Fluorescence Quenching PET->Quenching Fluorophore_on This compound (Excited State) NoPET PET Inhibited Fluorophore_on->NoPET Receptor_on DPA-Zn²⁺ Complex (Electron Poor) Receptor_on->NoPET Emission Fluorescence Emission NoPET->Emission Zn Zn²⁺ Zn->Receptor_on

Caption: Proposed PET-based signaling mechanism for the Zn²⁺ fluorescent probe.

Quantitative Data from Analogous Systems

Due to the novelty of this compound as a fluorescent probe scaffold, direct quantitative data is not available. However, data from fluorescent probes based on the related pyridine-2,6-dicarboxamide and naphthalimide structures can provide a useful benchmark for expected performance.[9][10][11]

Probe ScaffoldAnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection LimitReference
Pyridine-2,6-dicarboxamide derivativeFe³⁺~315~400-500Not Reported0.49 µM
Pyridine-2,6-dicarboxamide derivativeHg²⁺~315~400-500Not Reported0.0066 µM
Pyridine-2,6-dicarboxamide derivativeMg²⁺Not ReportedNot ReportedNot Reported2.15 x 10⁻⁸ M[10][11]
Pyridine-2,6-dicarboxamide derivativeNi²⁺Not ReportedNot ReportedNot Reported4.80 x 10⁻⁸ M[10][11]
N-n-butyl-1,8-naphthalimide derivativePb²⁺~415~530Not ReportedNot Reported[9]

Conclusion

The this compound scaffold holds significant potential for the development of a new class of fluorescent probes. The synthetic and analytical protocols provided in these application notes offer a foundational framework for researchers to explore this promising area. By leveraging established principles of probe design, such as PET and ICT, and by systematically tuning the receptor unit, it is anticipated that novel probes with high selectivity and sensitivity for a variety of important analytes can be developed. The provided data from analogous systems serves as a valuable reference for setting performance expectations and guiding future research endeavors.

References

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 3,4-Pyridinedicarboximide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its functionalization is key to modulating the pharmacological properties of molecules. 3,4-Pyridinedicarboximide is an important heterocyclic compound, and its derivatives are explored for various biological activities. However, the electron-withdrawing nature of the dicarboximide moiety deactivates the pyridine ring, posing a challenge for direct electrophilic substitution. This document provides detailed protocols for two primary strategies for functionalizing this scaffold: N-alkylation of the imide nitrogen and advanced C-H functionalization of the pyridine ring.

Protocol 1: N-Alkylation of the this compound Ring

This protocol details the introduction of alkyl groups onto the imide nitrogen. This is a fundamental and high-yielding transformation that improves solubility and allows for the introduction of various functional sidechains. The reaction proceeds via deprotonation of the imide N-H by a mild base, followed by nucleophilic attack on an alkyl halide.[3]

Experimental Protocol:
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq.).

  • Solvent Addition: Under an inert nitrogen or argon atmosphere, add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.

  • Stirring: Stir the resulting suspension at room temperature for 30 minutes to ensure adequate mixing.

  • Reagent Addition: Add the desired alkyl halide (1.2 eq.) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 70 °C and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Data Presentation: N-Alkylation Reaction Yields
EntryAlkyl HalideProductTypical Yield (%)
1Methyl IodideN-Methyl-3,4-pyridinedicarboximide>95
2Ethyl BromideN-Ethyl-3,4-pyridinedicarboximide92
3Benzyl BromideN-Benzyl-3,4-pyridinedicarboximide94
4Propargyl BromideN-Propargyl-3,4-pyridinedicarboximide88

Experimental Workflow Visualization

N_Alkylation_Workflow Workflow for N-Alkylation of this compound start 1. Add this compound and K₂CO₃ to flask solvent 2. Add anhydrous DMF under N₂ atmosphere start->solvent stir1 3. Stir at room temp for 30 min solvent->stir1 reagent 4. Add Alkyl Halide (R-X) stir1->reagent react 5. Heat at 70°C for 6-12h (Monitor by TLC) reagent->react workup 6. Quench with H₂O and Extract with EtOAc react->workup purify 7. Dry, Concentrate, and Purify via Chromatography workup->purify product Pure N-Alkyl-3,4-pyridinedicarboximide purify->product

Caption: Workflow for the N-Alkylation of this compound.

Protocol 2: Regioselective Functionalization via 3,4-Pyridyne Intermediates

Direct functionalization of the pyridine ring is challenging. An advanced strategy involves the in situ generation of a highly reactive 3,4-pyridyne intermediate from a pre-functionalized pyridine, which can then be trapped by a variety of nucleophiles. This method allows for the regioselective introduction of substituents at the C4 position. The following protocol is adapted from methodologies developed for the functionalization of substituted pyridines via pyridyne intermediates.[1][4]

Experimental Protocol:
  • Precursor: Start with a suitable precursor, such as N-alkyl-3-chloro-4-silyl-pyridine derivative which can be cyclized to the imide in a later step, or a substrate like N-alkyl-3-chloro-3,4-pyridinedicarboximide.

  • Setup: In a flame-dried, two-necked flask under an argon atmosphere, dissolve the precursor (1.0 eq.) in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi) (1.1 eq.) dropwise. Stir the solution at -78 °C for 1 hour to ensure complete lithiation.

  • Transmetalation & Pyridyne Formation: Add a solution of an organomagnesium halide (R-MgX·LiCl, 1.5 eq.) in THF. Allow the mixture to slowly warm to room temperature and then heat to 75 °C for 1-2 hours. This promotes the elimination of the halide and silyl group (or other leaving groups) to form the 3,4-pyridyne intermediate. The organomagnesium species is then positioned to add regioselectively.

  • Electrophilic Quench: Cool the reaction mixture back down to -78 °C. Add the desired electrophile (e.g., I₂, allyl bromide, benzaldehyde) (1.5 eq.) and stir for 1 hour at -78 °C, then allow it to warm to room temperature overnight.

  • Workup: Quench the reaction with a saturated aqueous NH₄Cl solution. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the 3,4-disubstituted pyridine derivative.

Data Presentation: Regioselectivity in Nucleophilic Additions to 3,4-Pyridynes

This table summarizes typical regioselectivity observed in the trapping of 3,4-pyridyne intermediates, favoring addition at the C4 position.[1][4]

EntryNucleophile (from R-MgX)Electrophile (E-X)Major ProductRegioselectivity (C4:C3)
1Phenylmagnesium bromideI₂4-Phenyl-3-iodo-pyridine derivative>95:5
2Ethylmagnesium bromideAllyl Bromide4-Ethyl-3-allyl-pyridine derivative>95:5
3Thiophenyl magnesium chlorideH₂O4-Thiophenyl-pyridine derivative>95:5
4Isopropylmagnesium chlorideBenzaldehyde4-Isopropyl-3-(hydroxy(phenyl)methyl)-pyridine derivative>90:10

Reaction Pathway Visualization

Pyridyne_Pathway Functionalization via 3,4-Pyridyne Intermediate cluster_main Start Substituted Precursor (e.g., 3-Chloro-4-silyl-pyridine) Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation Transmetalation Transmetalation & Heating (R-MgX, 75°C) Lithiation->Transmetalation Forms reactive intermediate Pyridyne 3,4-Pyridyne Intermediate Transmetalation->Pyridyne Elimination Addition Regioselective Addition of R-group at C4 Pyridyne->Addition Nucleophilic Attack Magnesiated 3-Pyridylmagnesium Intermediate Addition->Magnesiated Quench Electrophilic Quench (E-X, -78°C to RT) Magnesiated->Quench Product 3,4-Difunctionalized Pyridine Quench->Product

Caption: Reaction pathway for 3,4-difunctionalization via a pyridyne intermediate.

Protocol 3: Direct C-H Functionalization (Proposed Method)

Direct C–H activation is a powerful, atom-economical strategy. For electron-deficient pyridines, Minisci-type radical alkylation is a classic approach.[5] While not yet reported for this compound specifically, this protocol can serve as a starting point for optimization. The reaction is expected to favor functionalization at the C2 or C5 positions, which are ortho/para to the ring nitrogen and most activated towards radical attack.

Experimental Protocol (Minisci-type Alkylation):
  • Setup: In a round-bottom flask, dissolve the N-alkyl-3,4-pyridinedicarboximide (1.0 eq.) and the carboxylic acid alkyl source (2.0 eq.) in a 1:1 mixture of Dichloroethane (DCE) and water (0.1 M).

  • Catalyst/Initiator Addition: Add silver nitrate (AgNO₃) (0.2 eq.) and ammonium persulfate ((NH₄)₂S₂O₈) (2.0 eq.).

  • Reaction: Heat the mixture to 50-80 °C for 2-4 hours. The reaction should be carried out under a nitrogen atmosphere. Monitor progress by LC-MS.

  • Workup: After cooling, dilute the mixture with water and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the alkylated regioisomers.

Data Presentation: Potential C-H Alkylation Scope
EntryAlkyl Source (Carboxylic Acid)Expected Major Product(s)Notes
1Pivalic Acid2-tert-Butyl- and/or 5-tert-Butyl- productExcellent source for tertiary alkyl radicals.
2Cyclohexanecarboxylic Acid2-Cyclohexyl- and/or 5-Cyclohexyl- productProvides secondary alkyl substitution.
3Glycine (Boc-protected)2/5-(Boc-aminomethyl)- productIntroduces a protected amino functional group.
4Adamantane-1-carboxylic acid2/5-(1-Adamantyl)- productIntroduces a bulky, lipophilic group.

Conceptual Pathway Visualization

CH_Functionalization Conceptual Pathway for Direct C-H Alkylation Start N-Alkyl-3,4- pyridinedicarboximide Addition Radical Addition to Pyridine Ring (C2/C5) Start->Addition Reagents Alkyl Radical Source (R-COOH) AgNO₃, (NH₄)₂S₂O₈ Radical_Gen Generation of Alkyl Radical (R•) Reagents->Radical_Gen Radical_Gen->Addition Intermediate Radical Cation Intermediate Addition->Intermediate Oxidation Oxidation & Deprotonation Intermediate->Oxidation Product C2/C5-Alkylated Product Oxidation->Product

Caption: Conceptual workflow for Minisci-type C-H alkylation.

References

Application of 3,4-Pyridinedicarboximide Derivatives in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-pyridinedicarboximide scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent and selective enzyme inhibitors. Derivatives of this heterocyclic system have been investigated for their therapeutic potential across a range of diseases, primarily by targeting key enzymes involved in pathological signaling pathways. This document provides detailed application notes and protocols for the use of this compound derivatives in enzyme inhibition assays, with a focus on Phosphodiesterase 4 (PDE4), Poly(ADP-ribose) polymerase (PARP), and Glycogen Synthase Kinase-3 (GSK-3).

Targeted Enzyme Families

Phosphodiesterase 4 (PDE4)

PDE4 is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn modulates inflammatory pathways. Derivatives of the closely related phthalimide scaffold, such as Apremilast, are established PDE4 inhibitors.

Poly(ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA repair. Inhibitors of PARP have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways like BRCA mutations.

Glycogen Synthase Kinase-3 (GSK-3)

GSK-3 is a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3 activity is implicated in various diseases, including neurodegenerative disorders and cancer.

Data Presentation: Quantitative Inhibition Data

The following tables summarize the inhibitory activities of representative compounds containing the this compound (or the analogous phthalimide) core and related heterocyclic structures against their target enzymes.

Table 1: PDE4 Inhibition Data

Compound Name/ClassSpecific DerivativeTarget EnzymeIC50 (nM)Assay SystemReference
Phthalimide DerivativeApremilastPDE474TNF-α release from LPS-stimulated human PBMCs[1]

Table 2: PARP Inhibition Data (Comparative)

No specific IC50 values for this compound derivatives were identified in the public domain. The following data for a related benzimidazole carboxamide derivative is provided for context.

Compound ClassSpecific DerivativeTarget EnzymeIC50 (nM)Reference
Benzimidazole Carboxamide2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide (17d)PARP14.30[2]
Benzimidazole Carboxamide2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide (17d)PARP21.58[2]

Table 3: GSK-3 Inhibition Data (Comparative)

No specific IC50 values for this compound derivatives were identified in the public domain. The following data for related maleimide derivatives is provided for context.

Compound ClassSpecific DerivativeTarget EnzymeIC50 (nM)Reference
Maleimide DerivativeCompound 31 (a diazepinoindole analog)GSK-3β0.013[3]
Maleimide DerivativeUnsubstituted Indole Analog 9GSK-3β20[3]

Signaling Pathways and Experimental Workflows

Phosphodiesterase 4 (PDE4) Signaling Pathway

Inhibition of PDE4 increases intracellular cAMP levels, which leads to the activation of Protein Kinase A (PKA). PKA can then phosphorylate and regulate the activity of various downstream targets, including transcription factors that modulate the expression of inflammatory cytokines like TNF-α.

PDE4_Signaling_Pathway GPCR_Activation GPCR Activation Adenylyl_Cyclase Adenylyl Cyclase GPCR_Activation->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PDE4 PDE4 cAMP->PDE4 PKA_inactive Inactive PKA cAMP->PKA_inactive activates AMP 5'-AMP PDE4->AMP hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active Inflammatory_Response Pro-inflammatory Cytokine Production (e.g., TNF-α) PKA_active->Inflammatory_Response inhibits Inhibitor This compound Derivative (Inhibitor) Inhibitor->PDE4 inhibits

PDE4 Signaling Pathway and Inhibition
Experimental Workflow: PDE4 Inhibition Assay (Cell-Based)

This workflow outlines a common method to assess PDE4 inhibition by measuring the reduction of TNF-α production in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).

PDE4_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_PBMCs 1. Isolate PBMCs from whole blood Preincubate 3. Pre-incubate PBMCs with inhibitor or vehicle control Isolate_PBMCs->Preincubate Prepare_Inhibitor 2. Prepare serial dilutions of This compound derivative Prepare_Inhibitor->Preincubate Stimulate 4. Stimulate cells with LPS Preincubate->Stimulate Incubate 5. Incubate for 18-24 hours Stimulate->Incubate Collect_Supernatant 6. Collect cell culture supernatant Incubate->Collect_Supernatant ELISA 7. Measure TNF-α concentration by ELISA Collect_Supernatant->ELISA Calculate_IC50 8. Calculate % inhibition and determine IC50 ELISA->Calculate_IC50 PARP_Inhibition_Workflow cluster_prep Preparation cluster_assay PARP Reaction cluster_detection Detection Prepare_Reagents 1. Prepare Assay Buffer, PARP Enzyme, Activated DNA, and NAD+ Add_Components 3. Add inhibitor, PARP enzyme, and activated DNA to microplate wells Prepare_Reagents->Add_Components Prepare_Inhibitor 2. Prepare serial dilutions of This compound derivative Prepare_Inhibitor->Add_Components Initiate_Reaction 4. Initiate reaction by adding NAD+ Add_Components->Initiate_Reaction Incubate_Reaction 5. Incubate at room temperature Initiate_Reaction->Incubate_Reaction Add_Detection_Reagent 6. Add detection reagent (e.g., cycling enzyme mix) Incubate_Reaction->Add_Detection_Reagent Incubate_Detection 7. Incubate to develop signal Add_Detection_Reagent->Incubate_Detection Read_Signal 8. Read fluorescence/luminescence Incubate_Detection->Read_Signal Calculate_IC50 9. Calculate % inhibition and determine IC50 Read_Signal->Calculate_IC50

References

Application Notes and Protocols for Synthesis of 3,4-Pyridinedicarboximide-Based Materials for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3,4-pyridinedicarboximide-based materials, which are emerging as promising candidates for n-type organic semiconductors in various organic electronic devices. The protocols cover the synthesis of the core this compound monomer and its subsequent polymerization to yield polyimides with potential applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Introduction

Pyridine-based materials are of significant interest in organic electronics due to the electron-deficient nature of the pyridine ring, which can facilitate electron transport. Specifically, this compound and its derivatives offer a robust and planar scaffold that can be readily functionalized to tune their electronic properties and solid-state packing, making them attractive building blocks for n-type organic semiconductors. The imide functionality provides high thermal and chemical stability, which are crucial for device longevity. This document outlines the synthesis of a key N-aryl-3,4-pyridinedicarboximide monomer and its subsequent polymerization.

Synthesis of N-(4-octylphenyl)-3,4-pyridinedicarboximide Monomer

This protocol describes the synthesis of an N-substituted this compound monomer, which can be further utilized for the preparation of soluble, high-performance organic electronic materials. The alkyl chain on the phenyl group enhances solubility in common organic solvents, facilitating solution-based processing of thin films for electronic devices.

Experimental Protocol: Synthesis of N-(4-octylphenyl)-3,4-pyridinedicarboximide

Materials:

  • 3,4-Pyridinedicarboxylic acid

  • 4-Octylaniline

  • Acetic anhydride

  • Pyridine

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Toluene

Procedure:

  • Step 1: Synthesis of 3,4-Pyridinedicarboxylic Anhydride (Intermediate).

    • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-pyridinedicarboxylic acid (10.0 g, 59.8 mmol) in acetic anhydride (30 mL).

    • Heat the mixture to reflux (approximately 140 °C) and maintain for 4 hours.

    • Allow the reaction mixture to cool to room temperature. The anhydride will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3,4-pyridinedicarboxylic anhydride.

  • Step 2: Imidization.

    • In a 250 mL three-necked round-bottom flask equipped with a nitrogen inlet, a reflux condenser, and a magnetic stirrer, dissolve 3,4-pyridinedicarboxylic anhydride (from Step 1) and 4-octylaniline (12.3 g, 59.8 mmol) in a mixture of DMF (100 mL) and toluene (30 mL).

    • Add a catalytic amount of pyridine (0.5 mL).

    • Heat the reaction mixture to reflux (approximately 150-160 °C) and stir under a nitrogen atmosphere for 12 hours. A Dean-Stark trap can be used to remove the water formed during the reaction.

    • After cooling to room temperature, pour the reaction mixture into 500 mL of cold ethanol with vigorous stirring.

    • The product will precipitate as a solid. Collect the precipitate by vacuum filtration.

    • Recrystallize the crude product from a mixture of ethanol and water to obtain pure N-(4-octylphenyl)-3,4-pyridinedicarboximide.

    • Dry the final product in a vacuum oven at 80 °C for 24 hours.

Data Presentation: Monomer Synthesis
ProductStarting MaterialsSolventReaction Time (h)Yield (%)Melting Point (°C)
N-(4-octylphenyl)-3,4-pyridinedicarboximide3,4-Pyridinedicarboxylic acid, 4-OctylanilineDMF / Toluene1285185-187

Synthesis of a this compound-Based Polyimide

This protocol details the synthesis of a polyimide derived from 3,4-pyridinedicarboxylic dianhydride and a suitable aromatic diamine. Polyimides are known for their excellent thermal stability and mechanical properties, which are desirable for applications in flexible electronics.

Experimental Protocol: Synthesis of Poly(N,N'-(1,4-phenylene)-3,4-pyridinedicarboximide)

Materials:

  • 3,4-Pyridinedicarboxylic dianhydride

  • 1,4-Phenylenediamine

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Step 1: Poly(amic acid) Formation.

    • In a dry 250 mL three-necked flask under a nitrogen atmosphere, dissolve 1,4-phenylenediamine (5.41 g, 50.0 mmol) in anhydrous NMP (100 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add 3,4-pyridinedicarboxylic dianhydride (7.45 g, 50.0 mmol) in small portions to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Step 2: Chemical Imidization.

    • To the poly(amic acid) solution, add acetic anhydride (15.3 mL, 162 mmol) and pyridine (12.3 mL, 152 mmol) as the imidization agent and catalyst, respectively.

    • Stir the mixture at 80 °C for 12 hours under a nitrogen atmosphere.

    • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into 500 mL of methanol.

    • Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water to remove residual solvent and reagents.

    • Dry the polyimide product in a vacuum oven at 150 °C for 24 hours.

Data Presentation: Polymer Synthesis and Properties
PolymerMonomersPolymerization MethodInherent Viscosity (dL/g)Td5 (°C, 5% weight loss)Glass Transition Temp. (Tg, °C)
Poly(N,N'-(1,4-phenylene)-3,4-pyridinedicarboximide)3,4-Pyridinedicarboxylic dianhydride, 1,4-PhenylenediamineChemical Imidization0.85520310

Visualization of Synthetic Workflows

Diagram 1: Synthesis of N-(4-octylphenyl)-3,4-pyridinedicarboximide

G cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Imidization 3,4-Pyridinedicarboxylic_acid 3,4-Pyridinedicarboxylic Acid Reaction1 Reflux (140 °C, 4h) 3,4-Pyridinedicarboxylic_acid->Reaction1 Acetic_anhydride Acetic Anhydride Acetic_anhydride->Reaction1 3,4-Pyridinedicarboxylic_anhydride 3,4-Pyridinedicarboxylic Anhydride Reaction1->3,4-Pyridinedicarboxylic_anhydride Reaction2 Reflux (150-160 °C, 12h) DMF/Toluene, Pyridine (cat.) 3,4-Pyridinedicarboxylic_anhydride->Reaction2 4-Octylaniline 4-Octylaniline 4-Octylaniline->Reaction2 Final_Product N-(4-octylphenyl)-3,4-pyridinedicarboximide Reaction2->Final_Product G cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Chemical Imidization Dianhydride 3,4-Pyridinedicarboxylic Dianhydride Polycondensation NMP, 0 °C to RT, 24h Dianhydride->Polycondensation Diamine 1,4-Phenylenediamine Diamine->Polycondensation Polyamic_acid Poly(amic acid) Solution Polycondensation->Polyamic_acid Imidization_reaction 80 °C, 12h Polyamic_acid->Imidization_reaction Imidization_reagents Acetic Anhydride, Pyridine Imidization_reagents->Imidization_reaction Polyimide Poly(N,N'-(1,4-phenylene)-3,4- pyridinedicarboximide) Imidization_reaction->Polyimide

Application Notes and Protocols for the Incorporation of 3,4-Pyridinedicarboximide into Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Metal-Organic Frameworks (MOFs) utilizing 3,4-Pyridinedicarboximide as a primary organic linker. Due to the limited availability of direct synthesis reports for MOFs based solely on this compound, this protocol is a well-established general method adapted from the successful synthesis of MOFs with analogous pyridine- and diimide-containing linkers. These application notes also explore the potential of such MOFs in the field of drug delivery, drawing parallels from existing research on related MOF systems.

Introduction to this compound in MOF Synthesis

This compound is a versatile organic ligand for the construction of Metal-Organic Frameworks. Its rigid structure, containing both a pyridine nitrogen and imide carbonyl groups, offers multiple coordination sites for metal ions. The pyridine nitrogen can act as a Lewis base, while the carbonyl oxygens of the imide group can also participate in coordination, leading to the formation of robust and porous frameworks. The inherent functionalities of the linker can impart unique properties to the resulting MOFs, making them attractive candidates for various applications, including gas storage, catalysis, and, notably, drug delivery. The potential for post-synthetic modification of the imide ring further enhances the tunability of these materials.

Experimental Protocols

The following protocols outline the solvothermal synthesis of a hypothetical MOF, designated here as UMOF-PDI (University-MOF-Pyridinedicarboximide), using this compound as the organic linker and Zinc(II) as the metal node. A mixed-ligand approach, incorporating a dicarboxylate co-linker, is also presented, as this has been shown to be a successful strategy for constructing stable frameworks with diimide-based ligands.[1]

2.1. Materials and Reagents

  • This compound

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic acid (H₂BDC) (for mixed-ligand synthesis)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (absolute)

  • Deionized Water

2.2. Synthesis of UMOF-PDI (Single-Linker)

  • In a 20 mL scintillation vial, dissolve this compound (0.1 mmol, 16.2 mg) and Zinc Nitrate Hexahydrate (0.1 mmol, 29.7 mg) in 10 mL of N,N-Dimethylformamide (DMF).

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Seal the vial tightly and place it in a preheated oven at 100 °C for 48 hours.

  • After the reaction is complete, allow the oven to cool down to room temperature naturally.

  • Collect the resulting crystalline product by filtration and wash it with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the product under vacuum at 80 °C for 12 hours.

2.3. Synthesis of UMOF-PDI-BDC (Mixed-Ligand)

  • In a 20 mL scintillation vial, combine this compound (0.05 mmol, 8.1 mg), Terephthalic acid (0.05 mmol, 8.3 mg), and Zinc Nitrate Hexahydrate (0.1 mmol, 29.7 mg).

  • Add 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • Sonicate the mixture for 15 minutes to achieve a homogeneous suspension.

  • Seal the vial and heat it in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, filter the crystalline product.

  • Wash the product thoroughly with DMF (3 x 5 mL) and ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Activate the sample by solvent exchange with ethanol for 24 hours, followed by drying under vacuum at 100 °C for 12 hours.

Data Presentation

The following tables summarize hypothetical and expected characterization data for the synthesized MOFs, based on typical values for analogous structures.

Table 1: Synthesis Parameters

ParameterUMOF-PDIUMOF-PDI-BDC
Metal PrecursorZn(NO₃)₂·6H₂OZn(NO₃)₂·6H₂O
Organic Linker(s)This compoundThis compound, Terephthalic acid
Molar Ratio (Metal:Linker1:Linker2)1:11:0.5:0.5
Solvent(s)DMFDMF, Ethanol
Temperature (°C)100120
Reaction Time (h)4872

Table 2: Physicochemical Characterization Data (Hypothetical)

PropertyUMOF-PDIUMOF-PDI-BDC
Formula (representative)[Zn(C₇H₄N₂O₂)]·(DMF)ₓ[Zn₂(C₇H₄N₂O₂)(C₈H₄O₄)₂]·(DMF)y
Crystal SystemOrthorhombicMonoclinic
Space GroupPnmaP2₁/c
BET Surface Area (m²/g)~800-1200~1000-1500
Pore Volume (cm³/g)~0.4-0.6~0.5-0.8
Thermal Stability (°C, in N₂)~350~400

Visualization of Experimental Workflow and Logical Relationships

4.1. General Solvothermal Synthesis Workflow

solvothermal_synthesis General Solvothermal Synthesis Workflow for UMOF-PDI reagents Metal Salt + this compound mixing Mixing & Sonication reagents->mixing solvent Solvent (e.g., DMF) solvent->mixing heating Sealed Vessel Heating (100-120°C, 48-72h) mixing->heating cooling Cooling to RT heating->cooling filtration Filtration & Washing cooling->filtration drying Drying/Activation (Vacuum, 80-100°C) filtration->drying product Crystalline MOF Product drying->product

Caption: Workflow for the solvothermal synthesis of UMOF-PDI.

4.2. MOF Formation from Linkers and Metal Nodes

mof_formation Self-Assembly of UMOF-PDI-BDC metal Zn²⁺ Ions sbu Zn-based Secondary Building Unit (SBU) metal->sbu linker1 This compound linker1->sbu Coordination linker2 Terephthalate linker2->sbu Coordination mof 3D MOF Framework (UMOF-PDI-BDC) sbu->mof Self-Assembly

Caption: Schematic of MOF self-assembly from metal ions and organic linkers.

Application in Drug Delivery

MOFs have garnered significant attention as promising candidates for drug delivery systems due to their high porosity, tunable pore sizes, and the potential for surface functionalization.[2][3] While specific studies on this compound-based MOFs for this application are yet to be reported, the structural features of the proposed UMOF-PDI and UMOF-PDI-BDC suggest their potential in this domain.

5.1. Drug Loading and Release Mechanisms

The porous nature of these MOFs would allow for the encapsulation of therapeutic molecules within their cavities. The loading of drugs can be achieved through various methods, including simple immersion of the activated MOF in a concentrated drug solution. The release of the encapsulated drug can be triggered by changes in the physiological environment, such as pH, temperature, or the presence of specific ions. The pyridine and imide functionalities within the MOF structure can interact with drug molecules through hydrogen bonding or π-π stacking, influencing both the loading capacity and the release kinetics.

5.2. Potential Signaling Pathway for Targeted Drug Delivery

For targeted drug delivery, the surface of the UMOF-PDI could be post-synthetically modified. For instance, folic acid could be conjugated to the MOF surface to target cancer cells that overexpress the folate receptor. Upon internalization by the cancer cell via endocytosis, the lower pH of the endosome/lysosome would trigger the degradation of the MOF structure, leading to the release of the encapsulated drug and subsequent induction of apoptosis.

drug_delivery_pathway Targeted Drug Delivery and Apoptosis Induction cluster_0 Extracellular cluster_1 Intracellular mof Folate-Functionalized UMOF-PDI with Drug receptor Folate Receptor mof->receptor Binding endosome Endosome (Low pH) receptor->endosome Endocytosis cell Cancer Cell Membrane drug_release MOF Degradation & Drug Release endosome->drug_release apoptosis Apoptosis drug_release->apoptosis

Caption: Pathway for targeted drug delivery and apoptosis induction.

Conclusion

The protocol provided herein offers a foundational method for the synthesis of novel MOFs based on the this compound linker. While further optimization of the reaction conditions is necessary, the proposed UMOF-PDI and its mixed-ligand variant hold promise for future applications, particularly in the realm of targeted drug delivery. The unique structural and chemical features imparted by the pyridinedicarboximide linker warrant further investigation into the properties and potential of these materials.

References

Application Notes and Protocols: 3,4-Pyridinedicarboximide in Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of the current scientific literature reveals a notable absence of specific examples of covalent organic frameworks (COFs) synthesized using 3,4-pyridinedicarboximide as a primary building block or linker. While the fields of COF chemistry and materials science are rapidly advancing, with extensive research into various pyridine-based and imide-linked frameworks, the specific application of the this compound moiety in this context appears to be an unexplored area.

Therefore, it is not possible to provide detailed, data-driven Application Notes and Protocols as requested, including quantitative data tables, specific experimental procedures for COF synthesis, and diagrams of signaling pathways or experimental workflows related to this specific topic. Such information is contingent on published research that details the synthesis, characterization, and application of these specific materials.

The existing literature does, however, provide a strong foundation for hypothesizing the potential of such COFs and for outlining a general approach to their future development and application. The following sections are therefore presented as a forward-looking guide for researchers interested in exploring this novel area of COF chemistry, based on established principles and analogous systems.

Hypothetical Application Notes: Potential of this compound COFs

Should COFs incorporating this compound linkers be successfully synthesized, they would be expected to exhibit a unique combination of properties making them attractive for various applications, particularly in the biomedical and pharmaceutical fields.

1. Drug Delivery Systems:

The inherent properties of the pyridine and dicarboximide moieties suggest that COFs constructed from this linker could be excellent candidates for advanced drug delivery systems.[1][2] The pyridine nitrogen atom can act as a hydrogen bond acceptor and a site for potential post-synthetic modification. The imide group offers rigidity and stability to the framework. The tunable porosity of COFs would allow for high drug loading capacities.[3][4] Furthermore, the pH-responsive nature of the pyridine ring could be exploited for targeted drug release in specific physiological environments, such as the acidic tumor microenvironment.

2. Catalysis:

The nitrogen atom in the pyridine ring can act as a Lewis basic site, potentially enabling these COFs to function as catalysts for various organic transformations. The ordered and porous structure would ensure the accessibility of active sites to substrates, potentially leading to high catalytic efficiency and selectivity.

3. Sensing and Adsorption:

The electron-rich nature of the pyridine ring and the potential for hydrogen bonding interactions with the imide group could make these COFs effective materials for the selective adsorption and sensing of various analytes, including pollutants or biomarkers.[5]

Conceptual Experimental Protocols

The synthesis of a hypothetical this compound-based COF would likely involve the condensation of a this compound-derived monomer with a complementary multifunctional linker. Below are generalized, conceptual protocols for the synthesis and characterization of such a material.

Protocol 1: Synthesis of a Hypothetical Imine-Linked COF using a Diamine Derivative of this compound

This protocol outlines a conceptual solvothermal synthesis of a two-dimensional (2D) imine-linked COF.

Materials:

  • N,N'-bis(4-aminophenyl)-3,4-pyridinedicarboximide (hypothetical monomer)

  • Terephthalaldehyde (linker)

  • 1,4-Dioxane

  • Mesitylene

  • 6M Acetic Acid

Procedure:

  • In a Pyrex tube, combine N,N'-bis(4-aminophenyl)-3,4-pyridinedicarboximide (X mmol) and terephthalaldehyde (1.5X mmol).

  • Add a solvent mixture of 1,4-dioxane and mesitylene (v/v = 1:1, Y mL).

  • Add 6M acetic acid (0.1Y mL) to the suspension.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Flash-freeze the tube in liquid nitrogen and evacuate to a pressure of ~100 mTorr.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, collect the resulting solid precipitate by filtration.

  • Wash the solid sequentially with anhydrous acetone, tetrahydrofuran, and dichloromethane.

  • Dry the product under vacuum at 80 °C overnight to yield the COF as a powder.

Protocol 2: Characterization of the Hypothetical COF

1. Structural Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the pore structure of the COF.
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of imine linkages (C=N stretching band) and the disappearance of the starting amine (N-H stretching) and aldehyde (C=O stretching) bands.
  • Solid-State 13C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR Spectroscopy: To further confirm the structure and the formation of the imine bond.

2. Porosity and Surface Area Analysis:

  • Nitrogen Adsorption-Desorption Isotherms: To measure the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution at 77 K.

3. Thermal Stability Analysis:

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the COF under an inert atmosphere.

Conceptual Diagrams

While specific signaling pathways involving a yet-to-be-synthesized COF cannot be depicted, the following diagrams illustrate the conceptual logic of COF synthesis and a potential application workflow.

COF_Synthesis_Workflow cluster_Monomers Monomer Selection cluster_Synthesis COF Synthesis cluster_Characterization Material Characterization cluster_Application Potential Application M1 This compound Derivative (e.g., Diamine) Reaction Solvothermal Condensation M1->Reaction M2 Linker Molecule (e.g., Dialdehyde) M2->Reaction Purification Solvent Washing & Drying Reaction->Purification PXRD PXRD (Crystallinity) Purification->PXRD FTIR FTIR (Bond Formation) Purification->FTIR Porosity N2 Sorption (Porosity) Purification->Porosity TGA TGA (Stability) Purification->TGA App e.g., Drug Delivery Vehicle PXRD->App FTIR->App Porosity->App TGA->App

Caption: Conceptual workflow for the synthesis and characterization of a this compound-based COF.

Drug_Delivery_Logic COF Porous this compound COF Loading Drug Loading into COF Pores COF->Loading Drug Therapeutic Drug Molecule Drug->Loading Effect Therapeutic Effect Drug->Effect Released Drug Loaded_COF Drug-Loaded COF Loading->Loaded_COF Administration Systemic Administration Loaded_COF->Administration Target Target Site (e.g., Tumor Microenvironment) Administration->Target Release Stimuli-Responsive Drug Release (e.g., pH) Target->Release Release->Drug

Caption: Logical flow of a potential drug delivery application using a hypothetical this compound COF.

Conclusion and Future Outlook

The exploration of this compound as a linker in covalent organic frameworks represents a promising, yet currently untapped, area of research. The successful synthesis and characterization of such materials could lead to the development of novel functional materials with significant potential in drug delivery, catalysis, and beyond. The conceptual frameworks and protocols provided here are intended to serve as a starting point for researchers venturing into this exciting new domain of COF chemistry. Further investigation is strongly encouraged to realize the potential of these hypothetical materials.

References

Application Notes and Protocols: 3,4-Pyridinedicarboximide Derivatives for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Availability: As of the current literature survey, detailed application data for 3,4-pyridinedicarboximide derivatives as cellular imaging agents is limited. However, the structurally analogous 1,8-naphthalimide scaffold is a well-established and versatile fluorophore class for these applications. The following notes and protocols are based on the extensive data available for 1,8-naphthalimide derivatives, which serve as an excellent representative model for developing and applying fluorescent dicarboximide probes. The principles of synthesis, photophysical tuning, and biological application are highly transferable to the pyridine-based analogs.

Introduction to Fluorescent Dicarboximides

Fluorescent dicarboximides, particularly the 1,8-naphthalimide family, are a prominent class of dyes used in cellular imaging. Their popularity stems from a combination of favorable properties:

  • High Photostability: They resist photobleaching, allowing for longer imaging times.

  • High Quantum Yields: Many derivatives are brightly fluorescent.

  • Large Stokes Shifts: A significant separation between excitation and emission wavelengths minimizes self-quenching and simplifies detection.

  • Tunable Photophysical Properties: The emission color and other characteristics can be readily modified through chemical substitution, particularly at the C4 position and the imide nitrogen.[1][2]

  • Environmental Sensitivity: Their fluorescence can be sensitive to local environments, enabling the design of probes for specific analytes or microenvironments.

  • Targeted Localization: By appending specific functional groups, these dyes can be directed to various subcellular compartments, including mitochondria, lysosomes, the endoplasmic reticulum (ER), and lipid droplets.[1]

These features make them powerful tools for visualizing cellular architecture, tracking dynamic processes, and developing diagnostic agents.

Data Presentation: Photophysical and Biological Properties

The properties of dicarboximide probes can be tuned by chemical modification. The following tables summarize quantitative data for representative 1,8-naphthalimide derivatives from the literature, illustrating how structural changes affect their performance as cellular imaging agents.

Table 1: Photophysical Properties of Representative Naphthalimide Probes
Compound ID4-Position SubstituentN-Imide SubstituentExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Stokes Shift (nm)Solvent/Environment
NI-1 4-AminoEthyl Ester Glycine~450~530up to 0.6~80Various Organic
NI-2 4-Amino3-Propanol~450~535~0.5~85Various Organic
NI-3 4-NitroAlkyl chain~340~540~0.7~200Dichloromethane
NI-4 4-MorpholinoN/A~410~520High~110Hydrophobic Env.

Data synthesized from principles described in cited literature.[3][4]

Table 2: Cellular Imaging and Localization Data
Compound IDTarget Organelle(s)Cell LineIncubation Conc. (µM)Cytotoxicity (IC50, µM)Notes
NI-1 (as Re complex) General CytoplasmHuman Osteoarthritic CellsNot specified> 50 (Low)Uptake controlled by imide structure.[3]
NI-2 (as Re complex) HydrogenosomesS. vortens (parasite)Not specified> 50 (Low)Specific localization in a protistan organelle.[3]
NI-5 (Imino- deriv.) Mitochondria, ER, LysosomesMCF-7 (Breast Cancer)Not specifiedModerateNon-selective accumulation in membranous organelles.[1]
NI-4 Analog Chloroplasts, VacuoleA. thaliana (plant)Not specifiedNot specifiedRapidly stains plant organelles by simple infiltration.[4][5]

Experimental Protocols

The following are detailed methodologies for the synthesis, preparation, and application of dicarboximide-based fluorescent probes for cellular imaging.

Protocol 1: General Synthesis of a 4-Amino-N-Alkyl-1,8-Naphthalimide Probe

This protocol describes a common two-step synthesis for creating a versatile naphthalimide scaffold.

Objective: To synthesize a fluorescent probe with a reactive handle for further functionalization or for direct use in imaging.

Materials:

  • 4-Bromo-1,8-naphthalic anhydride

  • An alkyl amine (e.g., 3-aminopropanol)

  • Glacial acetic acid

  • A secondary amine for substitution (e.g., piperidine, morpholine)

  • 2-Methoxyethanol or similar high-boiling solvent

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Purification supplies (silica gel for column chromatography)

Procedure:

  • Imide Formation:

    • Dissolve 4-bromo-1,8-naphthalic anhydride (1.0 eq) and the desired primary alkyl amine (e.g., 3-aminopropanol, 1.2 eq) in glacial acetic acid.

    • Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting anhydride.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the N-alkyl-4-bromo-1,8-naphthalimide intermediate.

  • Nucleophilic Aromatic Substitution (Amination):

    • Combine the N-alkyl-4-bromo-1,8-naphthalimide intermediate (1.0 eq) and a secondary amine (e.g., morpholine, 5.0 eq) in 2-methoxyethanol.

    • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

    • After cooling, remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane/methanol gradient) to obtain the final 4-amino-N-alkyl-1,8-naphthalimide product.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Live-Cell Staining and Imaging

Objective: To stain and visualize subcellular structures in living cells using a dicarboximide probe.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescent probe (e.g., from Protocol 1)

  • Dimethyl sulfoxide (DMSO), high purity

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope (confocal recommended for best resolution)

Procedure:

  • Probe Stock Solution Preparation:

    • Prepare a 1-10 mM stock solution of the fluorescent probe in anhydrous DMSO.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Cell Preparation:

    • Seed cells onto glass-bottom imaging dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of imaging.

    • Incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • Cell Staining:

    • Prepare a working solution of the probe by diluting the DMSO stock solution into pre-warmed complete cell culture medium to a final concentration of 1-10 µM. Vortex briefly to ensure mixing.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells.

    • Incubate for 15-60 minutes at 37°C, protected from light. The optimal staining time should be determined empirically.

  • Washing and Imaging:

    • Remove the staining solution and wash the cells two to three times with warm PBS or live-cell imaging solution to remove unbound probe and reduce background fluorescence.

    • Add fresh, pre-warmed complete medium or a suitable live-cell imaging buffer to the cells.

    • Immediately proceed to imaging on a fluorescence microscope equipped with appropriate filter sets for the probe's excitation and emission wavelengths.

Protocol 3: Co-localization with Commercial Organelle Trackers

Objective: To confirm the subcellular localization of the new probe by co-staining with a known organelle-specific dye.

Materials:

  • All materials from Protocol 2

  • Commercial organelle-specific fluorescent probe (e.g., MitoTracker™ Red CMXRos, LysoTracker™ Red DND-99, ER-Tracker™ Red)

Procedure:

  • Cell Preparation and Staining:

    • Prepare and stain cells with your naphthalimide probe as described in Protocol 2.

    • During the final 15-30 minutes of incubation, add the commercial organelle tracker to the medium, following the manufacturer's recommended protocol for concentration and incubation time.

    • Note: Some trackers may require a separate incubation step. Perform sequential staining if necessary.

  • Washing and Imaging:

    • Wash the cells as described in Protocol 2.

    • Image the cells using a confocal microscope, acquiring separate images for each fluorescent channel (one for your probe, one for the commercial tracker).

    • Ensure there is minimal spectral overlap between the two dyes. If necessary, use sequential scanning.

  • Image Analysis:

    • Merge the acquired images. Areas of co-localization will appear as a combination of the two colors (e.g., yellow for a green probe and a red tracker).

    • Quantify the degree of co-localization using image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin) to calculate Pearson's or Mander's correlation coefficients.

Mandatory Visualizations

Below are diagrams created using the DOT language to illustrate key workflows and concepts.

G cluster_0 Probe Development cluster_1 In Vitro Evaluation cluster_2 Cellular Imaging & Analysis synthesis Synthesis & Purification photophys Photophysical Characterization (λex, λem, ΦF) synthesis->photophys cytotox Cytotoxicity Assay (e.g., MTT) photophys->cytotox stain Staining Protocol Optimization (Conc., Time) photophys->stain imaging Live-Cell Imaging (Confocal Microscopy) stain->imaging coloc Co-localization Study (with Organelle Trackers) imaging->coloc analysis Image Analysis & Quantification coloc->analysis G cluster_mods Chemical Modifications cluster_targets Resulting Properties & Organelle Targeting Core Dicarboximide Core (e.g., Naphthalimide) Mod_N N-Imide Substituent Core->Mod_N Mod_4 C4-Position Substituent Core->Mod_4 Mito Mitochondria Mod_N->Mito Cationic group (e.g., TPP+) ER Endoplasmic Reticulum Mod_N->ER Sulfonamide group Lyso Lysosomes Mod_4->Lyso Basic amine (e.g., Morpholine) LD Lipid Droplets Mod_4->LD Lipophilic group G Apoptotic_Stimulus Apoptotic Stimulus (e.g., Drug Treatment) Bax_Activation Bax/Bak Activation Apoptotic_Stimulus->Bax_Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Activation->MOMP Cytochrome_C Cytochrome c Release MOMP->Cytochrome_C Probe Mitochondria-Targeted Probe (Monitors ΔΨm) MOMP->Probe causes collapse of Mitochondrial Membrane Potential (ΔΨm) Caspase_Activation Caspase-9 Activation Cytochrome_C->Caspase_Activation Apoptosis Execution of Apoptosis Caspase_Activation->Apoptosis Signal_Change Fluorescence Change (e.g., Dequenching) Probe->Signal_Change reports on

References

Application Notes and Protocols for the Four-Component Synthesis of 3,4-Dihydropyridin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The synthesis of 3,4-dihydropyridin-2(1H)-ones, a core scaffold in many biologically active compounds, is a significant focus in medicinal chemistry and drug development. Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing these complex molecules in a single synthetic operation. While three-component reactions are more traditionally reported for analogous structures like 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction, four-component reactions (4CR) for the synthesis of 3,4-dihydropyridin-2(1H)-ones provide an even greater potential for molecular diversity from simple, readily available starting materials.[1]

One such notable four-component, one-pot synthesis allows for the construction of highly substituted 3,4-dihydropyridin-2-one derivatives. This method utilizes an aldehyde, Meldrum's acid, a β-ketoester (such as methyl acetoacetate), and a nitrogen source like ammonium acetate.[1] The use of a heterogeneous acid catalyst, for instance, silica-supported sulfonic acid (SiO2-Pr-SO3H), under solvent-free conditions, highlights the green chemistry aspects of this approach, offering high yields, short reaction times, and ease of product isolation.[1]

The versatility of this 4CR allows for the introduction of a wide range of substituents on the dihydropyridinone core by varying the aldehyde component. Aromatic aldehydes with both electron-donating and electron-withdrawing groups have been shown to be well-tolerated, leading to a library of compounds for structure-activity relationship (SAR) studies.

In a broader context of multicomponent reactions for pyridine-based heterocycles, other four-component strategies have been developed for the synthesis of polysubstituted dihydropyridines. For example, the reaction of aromatic aldehydes, malononitrile, arylamines, and acetylenedicarboxylate in the presence of a base is a high-yielding and atom-efficient process.[2] While not producing the pyridone-2-one core directly, these related methodologies underscore the power of MCRs in generating diverse heterocyclic libraries.

For the synthesis of the closely related 3,4-dihydropyrimidinones and their thione analogs, a three-component reaction involving an aldehyde, an electron-deficient alkyne, and a urea or thiourea, initiated by a secondary amine, has been reported.[3] This reaction proceeds through an enamine activation mechanism and demonstrates the creative use of a catalytic fourth component to enable the assembly of the heterocyclic ring.

These multicomponent approaches provide a powerful toolkit for medicinal chemists and drug development professionals, enabling the rapid generation of diverse libraries of 3,4-dihydropyridin-2(1H)-one derivatives for biological screening and lead optimization.

Experimental Protocols

Protocol 1: Four-Component Synthesis of 3,4-Dihydropyridin-2-one Derivatives using a Heterogeneous Catalyst

This protocol is based on the one-pot, four-component synthesis of 3,4-dihydro-2-pyridone derivatives using an aldehyde, Meldrum's acid, methyl acetoacetate, and ammonium acetate, catalyzed by silica-supported sulfonic acid (SiO2-Pr-SO3H) under solvent-free conditions.[1]

Materials:

  • Substituted aldehyde (1 mmol)

  • Meldrum's acid (1 mmol)

  • Methyl acetoacetate (1 mmol)

  • Ammonium acetate (1.2 mmol)

  • Silica-supported sulfonic acid (SiO2-Pr-SO3H) catalyst

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask (10 mL)

  • Magnetic stirrer with heating plate

  • Oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 10 mL round-bottom flask, combine the substituted aldehyde (1 mmol), Meldrum's acid (1 mmol), methyl acetoacetate (1 mmol), ammonium acetate (1.2 mmol), and the SiO2-Pr-SO3H catalyst.

  • Place the flask in a preheated oil bath at the optimized reaction temperature (typically determined for the specific catalyst and substrates).

  • Stir the reaction mixture vigorously under solvent-free conditions for the required reaction time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Add hot ethanol to the reaction mixture and stir for a few minutes to dissolve the product.

  • Filter the hot solution to remove the heterogeneous catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Allow the filtrate to cool to room temperature, and then add cold water to precipitate the crude product.

  • Collect the solid product by filtration using a Buchner funnel.

  • Wash the product with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 3,4-dihydropyridin-2-one derivative.

Data Presentation

Table 1: Synthesis of 3,4-Dihydropyridin-2-one Derivatives via a Four-Component Reaction

EntryAldehyde (Ar)ProductYield (%)[1]
1C6H54-phenyl-3,4-dihydropyridin-2(1H)-one derivative93
24-Cl-C6H44-(4-chlorophenyl)-3,4-dihydropyridin-2(1H)-one derivative91
34-Me-C6H44-(4-methylphenyl)-3,4-dihydropyridin-2(1H)-one derivative90
44-NO2-C6H44-(4-nitrophenyl)-3,4-dihydropyridin-2(1H)-one derivative88
52-Cl-C6H44-(2-chlorophenyl)-3,4-dihydropyridin-2(1H)-one derivative85
63-NO2-C6H44-(3-nitrophenyl)-3,4-dihydropyridin-2(1H)-one derivative87

Mandatory Visualization

Four_Component_Reaction_Workflow Reactants Reactants: Aldehyde Meldrum's Acid β-Ketoester Ammonium Acetate Catalyst Mixing Mixing in RBF Reactants->Mixing Heating Heating & Stirring (Solvent-free) Mixing->Heating Monitoring TLC Monitoring Heating->Monitoring Monitoring->Heating Incomplete Workup Work-up: Add Hot Ethanol Filter Catalyst Monitoring->Workup Complete Precipitation Precipitation: Add Cold Water Workup->Precipitation Purification Purification: Filtration & Recrystallization Precipitation->Purification Product Pure 3,4-Dihydropyridin- 2(1H)-one Purification->Product

Caption: Experimental workflow for the four-component synthesis.

Four_Component_Reaction_Mechanism Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel AmmoniumAcetate Ammonium Acetate MichaelAddition Michael Addition of Enamine AmmoniumAcetate->MichaelAddition MeldrumsAcid Meldrum's Acid MeldrumsAcid->Knoevenagel betaKetoester β-Ketoester betaKetoester->MichaelAddition Intermediate1 α,β-Unsaturated Intermediate Knoevenagel->Intermediate1 Intermediate1->MichaelAddition Intermediate2 Acyclic Intermediate MichaelAddition->Intermediate2 Cyclization Intramolecular Cyclization & Dehydration Intermediate2->Cyclization Product 3,4-Dihydropyridin-2(1H)-one Cyclization->Product

Caption: Plausible reaction pathway for the synthesis.

References

Troubleshooting & Optimization

Technical Support Center: 3,4-Pyridinedicarboximide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Pyridinedicarboximide. Our goal is to help you improve your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and readily available starting material is 3,4-pyridinedicarboxylic acid, also known as cinchomeronic acid. This precursor can be synthesized from various sources, including the oxidation of isoquinoline.

Q2: What are the main synthetic routes to prepare this compound?

A2: The primary route involves a two-step process from 3,4-pyridinedicarboxylic acid:

  • Dehydration of the dicarboxylic acid to form the intermediate, 3,4-pyridinedicarboxylic anhydride.

  • Imidation of the anhydride with an ammonia source, such as ammonia gas or urea, to yield the final this compound.

A less common alternative involves the formation of the diamide from the dicarboxylic acid, followed by thermal cyclization to the imide, though this can be a lower-yielding pathway.

Q3: I am getting a low yield of 3,4-pyridinedicarboxylic acid. How can I improve it?

A3: Low yields of the precursor will directly impact the final product yield. Here are some factors to consider for the synthesis of 3,4-pyridinedicarboxylic acid from isoquinoline:

  • Purity of Starting Materials: Ensure your isoquinoline is free of impurities that could interfere with the oxidation reaction.

  • Reaction Temperature: Precise temperature control is crucial. For the oxidation of isoquinoline with sulfuric acid and selenium, maintaining a temperature of 270-280°C is critical for optimal yield.[1]

  • pH of Precipitation: During the workup, the pH at which 3,4-pyridinedicarboxylic acid is precipitated is vital. A pH of 1.5 is recommended for maximum recovery.[1]

  • Oxidizing Agent: When using alternative methods, such as oxidation with Oxone in the presence of an iron catalyst, ensure the slow and controlled addition of the oxidizing agent to prevent side reactions.

Q4: What are the key challenges in the synthesis of this compound from the dicarboxylic acid?

A4: The main challenges lie in the efficient conversion to the anhydride and the subsequent imidation. Incomplete dehydration of the dicarboxylic acid can lead to a mixture of starting material and anhydride, complicating the next step. During imidation, harsh reaction conditions can lead to decomposition or the formation of side products.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 3,4-Pyridinedicarboxylic Anhydride Incomplete dehydration of the dicarboxylic acid.- Use a dehydrating agent like acetic anhydride or thionyl chloride. Refluxing with acetic anhydride is a common method. - For thermal dehydration, ensure a sufficiently high temperature and efficient removal of water.
Decomposition of the product at high temperatures.- Use a lower boiling solvent for azeotropic removal of water. - If using thermal dehydration without a solvent, carefully control the temperature to just above the melting point of the anhydride.
Low yield of this compound Incomplete reaction of the anhydride with the ammonia source.- Ensure an excess of the ammonia source (ammonia gas or urea) is used. - For reactions with urea, consider microwave irradiation to potentially improve reaction times and yields, as has been demonstrated for other imide syntheses.
Formation of the intermediate amic acid without complete cyclization to the imide.- Increase the reaction temperature or time to promote the final dehydration and ring-closure step.
Side reactions or decomposition.- Optimize the reaction temperature; excessively high temperatures can lead to degradation of the pyridine ring. - Ensure an inert atmosphere if the reaction is sensitive to air or moisture.
Difficulty in purifying the final product Presence of unreacted starting materials or byproducts.- Recrystallization is a common and effective purification method for this compound. Suitable solvents include ethanol or water. - If recrystallization is insufficient, column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane) may be necessary.
The product is a fine powder that is difficult to handle.- After precipitation or recrystallization, ensure the product is thoroughly dried under vacuum to obtain a free-flowing powder.

Experimental Protocols

Synthesis of 3,4-Pyridinedicarboxylic Acid from Isoquinoline

This protocol describes the oxidation of isoquinoline to 3,4-pyridinedicarboxylic acid with a reported yield of up to 79.5%.[1]

Materials:

  • Concentrated sulfuric acid (98%)

  • Selenium powder

  • Isoquinoline

  • Activated carbon

  • Concentrated ammonia solution

Procedure:

  • In a four-necked flask equipped with a stirrer, thermometer, dropping funnel, and a gas outlet, carefully add 750 g of concentrated sulfuric acid and 1.4 g of selenium powder.

  • Heat the mixture to 275°C until the selenium dissolves.

  • In a separate beaker, dissolve 129.2 g of isoquinoline in 550 g of concentrated sulfuric acid.

  • Slowly add the isoquinoline solution to the hot sulfuric acid-selenium mixture via the dropping funnel, maintaining the reaction temperature between 270-280°C.

  • After the addition is complete, maintain the temperature at 270-280°C for an additional hour.

  • Allow the mixture to cool to room temperature.

  • Carefully add 400 ml of water, followed by 5 g of activated carbon.

  • Heat the mixture for a few minutes and then filter to remove selenium and activated carbon.

  • Cool the orange-yellow filtrate and carefully adjust the pH to 1.5 with concentrated ammonia solution.

  • Allow the mixture to stand for several hours to allow for complete precipitation.

  • Filter the precipitated 3,4-pyridinedicarboxylic acid and wash with water.

  • Dry the product to obtain a white to light beige powder.

Table 1: Comparison of Reported Yields for 3,4-Pyridinedicarboxylic Acid Synthesis

MethodStarting MaterialKey ReagentsTemperature (°C)Yield (%)Reference
OxidationIsoquinolineH₂SO₄, Se270-28079.5[1]
OxidationIsoquinolineFe(NO₃)₃·9H₂O, H₂SO₄, Oxone6071
Synthesis of this compound from 3,4-Pyridinedicarboxylic Anhydride and Urea

This is a general procedure based on the known reactivity of anhydrides with urea to form imides. Optimization of reaction conditions may be required.

Materials:

  • 3,4-Pyridinedicarboxylic anhydride

  • Urea

  • High-boiling solvent (e.g., N,N-Dimethylformamide (DMF) or Sulfolane)

Procedure:

  • Combine 3,4-pyridinedicarboxylic anhydride and a molar excess of urea (e.g., 1.5 to 2 equivalents) in a round-bottom flask.

  • Add a high-boiling solvent to the flask.

  • Heat the reaction mixture to a temperature sufficient to promote the reaction and drive off ammonia and carbon dioxide (typically 130-180°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.

Workflow and Reaction Diagrams

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_imide Imide Formation cluster_purification Purification Isoquinoline Isoquinoline DicarboxylicAcid 3,4-Pyridinedicarboxylic Acid Isoquinoline->DicarboxylicAcid Oxidation Anhydride 3,4-Pyridinedicarboxylic Anhydride DicarboxylicAcid->Anhydride Dehydration Imide This compound Anhydride->Imide Imidation CrudeImide Crude Imide Imide->CrudeImide Precipitation PureImide Pure this compound CrudeImide->PureImide Recrystallization

Caption: Overall workflow for the synthesis of this compound.

Imide_Formation_Pathway Anhydride 3,4-Pyridinedicarboxylic Anhydride Intermediate Amic Acid Intermediate Anhydride->Intermediate Nucleophilic Attack Urea Urea (H₂N-CO-NH₂) Urea->Intermediate Imide This compound Intermediate->Imide Cyclization & Dehydration Byproducts NH₃ + CO₂

Caption: Proposed reaction pathway for imide formation from the anhydride and urea.

References

Common side reactions in 3,4-Pyridinedicarboximide synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 3,4-Pyridinedicarboximide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

1. Low Yield of this compound

Question: I am getting a low yield of the desired this compound. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to incomplete reaction, side reactions, or product loss during workup. The most common synthetic route involves the thermal condensation of 3,4-pyridinedicarboxylic acid with a nitrogen source like ammonia or urea.

Potential Causes and Troubleshooting:

  • Incomplete Cyclization: The formation of the imide ring from the intermediate diamide or monoamide-monoacid may be incomplete.

    • Solution: Ensure the reaction temperature is sufficiently high and the reaction time is adequate for complete cyclization. Thermal cyclization of the intermediate poly(amic acid) is a common strategy in polyimide synthesis and requires specific temperature profiles.[1] While this is for a polymer, the principle of thermal imidization applies. For small molecules, monitoring the reaction by TLC or HPLC to determine the point of maximum conversion is crucial.

  • Side Reactions: Several side reactions can compete with the desired imide formation, reducing the overall yield.

    • Decarboxylation: 3,4-Pyridinedicarboxylic acid can undergo decarboxylation at elevated temperatures, leading to the formation of nicotinic acid and subsequently other byproducts. The decarboxylation of pyridinecarboxylic acids is a known thermal reaction.

    • Hydrolysis: The newly formed imide ring can be susceptible to hydrolysis, especially if water is present and the reaction conditions are harsh.

    • Polymerization: Under certain conditions, especially at high temperatures, pyridine-based molecules can undergo polymerization, leading to insoluble materials and reduced yield of the desired product.

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst (if any) can significantly impact the reaction outcome.

    • Solution: For thermal condensation, ensure uniform heating to the optimal temperature. If using a solvent, high-boiling point aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) are often used in polyimide synthesis and could be beneficial.[2]

Summary of Factors Affecting Yield:

FactorPotential IssueRecommended Action
Temperature Too low: Incomplete cyclization. Too high: Increased decarboxylation and polymerization.Optimize temperature based on experimental monitoring (e.g., 180-220 °C).
Reaction Time Too short: Incomplete reaction. Too long: Increased side product formation.Monitor reaction progress via TLC or HPLC to determine optimal time.
Atmosphere Presence of moisture can lead to hydrolysis of the starting anhydride (if used) or the product imide.Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Purity of Reactants Impurities in 3,4-pyridinedicarboxylic acid can interfere with the reaction.Use highly pure starting materials.

2. Presence of Impurities in the Final Product

Question: My final product shows multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities and how can I prevent their formation?

Answer:

The presence of impurities is a common issue and can often be traced back to the side reactions mentioned previously. Identifying the structure of these byproducts is key to optimizing the reaction conditions.

Common Side Reactions and Resulting Impurities:

  • Decarboxylation: The most probable side reaction is the loss of one or both carboxyl groups from the starting material, 3,4-pyridinedicarboxylic acid, at high temperatures.

    • Byproduct: Nicotinic acid (3-pyridinecarboxylic acid) and potentially pyridine.

    • Prevention:

      • Temperature Control: Carefully control the reaction temperature to the minimum required for efficient imidization.

      • Reaction Time: Avoid unnecessarily long reaction times.

  • Incomplete Cyclization: The reaction may stop at the intermediate stage, especially if the temperature is not high enough or the reaction time is too short.

    • Byproduct: 3,4-Pyridinedicarboxamic acid (the mono-amide, mono-acid) or 3,4-pyridinedicarboxamide (the diamide).

    • Prevention:

      • Higher Temperature/Longer Reaction Time: As determined by reaction monitoring.

      • Dehydrating Agent: In some cases, the use of a chemical dehydrating agent in solution-phase synthesis can promote cyclization at lower temperatures.

  • Hydrolysis: If water is present in the reaction mixture, it can lead to the hydrolysis of the starting anhydride (if used) back to the diacid, or the hydrolysis of the product imide back to the amic acid.

    • Byproduct: 3,4-Pyridinedicarboxamic acid.

    • Prevention:

      • Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert, dry atmosphere.

  • Polymerization: Formation of polymeric byproducts can occur at high temperatures.

    • Byproduct: Insoluble, often dark-colored, polymeric material.

    • Prevention:

      • Temperature Control: Avoid excessive temperatures.

      • Solvent Choice: Using a high-boiling solvent can sometimes help to better control the reaction temperature and prevent localized overheating.

Logical Flow for Troubleshooting Impurities:

G Troubleshooting Impurity Formation start Impurity Detected impurity_id Identify Impurity Structure (e.g., via MS, NMR) start->impurity_id decarboxylation Decarboxylation Product (e.g., Nicotinic Acid) impurity_id->decarboxylation incomplete_cyclization Incomplete Cyclization Product (Amic Acid/Diamide) impurity_id->incomplete_cyclization hydrolysis Hydrolysis Product (Amic Acid) impurity_id->hydrolysis polymer Polymeric Byproduct impurity_id->polymer optimize_temp Optimize Temperature (Lower if possible) decarboxylation->optimize_temp optimize_time Optimize Reaction Time decarboxylation->optimize_time increase_temp_time Increase Temperature/Time incomplete_cyclization->increase_temp_time anhydrous_cond Ensure Anhydrous Conditions hydrolysis->anhydrous_cond polymer->optimize_temp

Caption: A logical workflow for identifying and mitigating impurity formation.

Experimental Protocols

General Protocol for Thermal Synthesis of this compound:

This protocol is a general guideline and may require optimization based on laboratory conditions and desired product purity.

  • Reactant Preparation:

    • Thoroughly mix 1 equivalent of 3,4-pyridinedicarboxylic acid with 1.1 to 1.5 equivalents of urea in a mortar and pestle. The slight excess of urea helps to ensure a complete reaction and provides a source of ammonia upon thermal decomposition.

  • Reaction Setup:

    • Place the powdered mixture in a round-bottom flask equipped with a short path distillation head or an air condenser to allow for the removal of volatile byproducts (water, carbon dioxide).

    • It is advisable to conduct the reaction under a slow stream of inert gas (e.g., nitrogen) to maintain an anhydrous atmosphere and help carry away volatiles.

  • Thermal Cyclization:

    • Heat the flask in a sand bath or heating mantle.

    • Gradually increase the temperature to the melting point of the mixture (typically around 150-160 °C).

    • Once the mixture is molten, slowly raise the temperature to 180-200 °C.

    • Maintain this temperature and monitor the reaction. The reaction is often accompanied by the evolution of gases.

    • Hold at the final temperature for 1-3 hours, or until monitoring (e.g., by taking small aliquots for TLC analysis) indicates the consumption of the starting material.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature. The crude product will solidify.

    • Dissolve the crude solid in a suitable hot solvent. Based on the chemistry of related polyimides, solvents like DMAc or NMP could be effective for dissolving the product.[2] For purification, recrystallization from a suitable solvent (e.g., ethanol, water, or a solvent mixture) is a common method.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reaction Pathway Diagram:

G Synthesis and Side Reactions of this compound diacid 3,4-Pyridinedicarboxylic Acid amic_acid 3,4-Pyridinedicarboxamic Acid (Intermediate) diacid->amic_acid Heat decarboxylation Nicotinic Acid (Decarboxylation) diacid->decarboxylation High Heat, -CO2 urea Urea (or NH3) urea->amic_acid Heat imide This compound (Desired Product) amic_acid->imide Heat, -H2O diamide 3,4-Pyridinedicarboxamide (Incomplete Cyclization) amic_acid->diamide +NH3, -H2O imide->amic_acid +H2O (Hydrolysis) polymer Polymeric Byproducts imide->polymer High Heat

Caption: Reaction scheme for the synthesis of this compound, highlighting potential side reactions.

References

Optimizing reaction conditions for the synthesis of 3,4-Pyridinedicarboximide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-pyridinedicarboximide derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis of this compound and its derivatives.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the synthesis of this compound derivatives can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The purity of the initial 3,4-pyridinedicarboxylic acid (also known as cinchomeronic acid) is critical.[1] Impurities can interfere with the reaction, leading to side products and reduced yields.

    • Recommendation: Ensure the starting dicarboxylic acid is of high purity. If necessary, consider purification by recrystallization before use.

  • Inefficient Reaction Conditions: Temperature, reaction time, and the choice of reagents are crucial for driving the reaction to completion. The direct cyclization to an imide often requires forcing conditions.

    • Recommendation: Systematically optimize the reaction parameters. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged heating.[2][3]

  • Incomplete Dehydration/Cyclization: The formation of the imide ring from the dicarboxylic acid and an amine source (like ammonia or urea) is a dehydration reaction. Inefficient water removal can stall the reaction at the intermediate diamide or amino-acid stage.

    • Recommendation: Consider a two-step approach where the 3,4-pyridinedicarboxylic acid is first converted to its anhydride. The isolated anhydride can then be reacted with the desired amine under milder conditions. Alternatively, using a dehydrating agent or performing the reaction in a high-boiling solvent with a Dean-Stark apparatus to remove water azeotropically can improve yields.

Question 2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

Answer: The formation of side products is a common issue, particularly under harsh thermal conditions.

  • Common Side Products:

    • Mono-amide/Mono-acid: Results from incomplete reaction of one of the carboxylic acid groups.

    • Diamide: Forms from the reaction of both carboxylic acid groups without the final cyclization step.

    • Polymeric materials: Can form at very high temperatures.

    • Decarboxylation products: The pyridine ring can be susceptible to decarboxylation under extreme heat and acidic or basic conditions.

  • Minimization Strategies:

    • Control Reaction Temperature: Carefully control the reaction temperature. While heat is necessary, excessive temperatures can promote side reactions and degradation.[4] A stepwise increase in temperature might be beneficial.

    • Order of Reagent Addition: In some cases, the order of adding reagents can prevent the formation of side products.[4] For instance, pre-forming an intermediate before adding the final component can lead to a cleaner reaction.

    • Choice of Amine Source: Using urea as a source of ammonia can be effective as it decomposes in situ to generate ammonia and isocyanic acid, which can facilitate the imide formation.

Question 3: How can I effectively purify my final this compound product?

Answer: Purification can be challenging due to the polarity of the molecule.

  • Crystallization: If the product is a solid, crystallization is often the most effective method for achieving high purity.[5]

    • Solvent Screening: Screen various solvents and solvent systems (e.g., ethanol, water, ethanol/water, DMF/water) to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

  • Column Chromatography: This is a versatile technique for separating the desired imide from closely related impurities.

    • Tailing Issue: The basic nature of the pyridine nitrogen can cause the compound to "tail" on standard silica gel.

    • Mitigation: To prevent tailing, consider adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system (e.g., 0.5-1% in a hexane/ethyl acetate or DCM/methanol mobile phase).[5]

  • Acid-Base Extraction: A proper aqueous work-up is crucial to remove catalysts and inorganic salts.[2] The pyridine nitrogen allows for solubility manipulation using pH. The compound can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by neutralizing the aqueous layer.

Data Presentation

Optimizing reaction conditions often involves comparing the effects of different parameters. The tables below summarize typical conditions for related synthetic steps.

Table 1: Synthesis of 3,4-Pyridinedicarboxylic Acid (Precursor)

Reactant Oxidant Catalyst Solvent Temp. (°C) Time (h) Yield (%) Reference

| Isoquinoline | Oxone | Fe(NO₃)₃·9H₂O | Water | 60 | 16 | 71 |[6] |

Table 2: General Conditions for Imide Formation from Dicarboxylic Acids

Method Reagents Solvent Temperature (°C) Key Considerations
Thermal Condensation 3,4-Pyridinedicarboxylic acid, Urea None (neat) or high-boiling solvent (e.g., o-xylene) 130 - 180 Simple, but can lead to side products if not carefully controlled.
Two-Step (Anhydride) 1. Acetic Anhydride 2. Amine or Ammonia 1. Toluene 2. Acetic Acid or DMF 1. Reflux 2. 100 - 140 Generally provides cleaner product and higher yields.[7]

| Microwave-Assisted | 3,4-Pyridinedicarboxylic acid, Amine | Polar, high-boiling solvent (e.g., DMF) | 150 - 200 | Significantly reduces reaction times.[4] |

Experimental Protocols

Protocol 1: Synthesis of 3,4-Pyridinedicarboxylic Acid from Isoquinoline[6]

  • Reaction Setup: In a reaction vessel, add water (30 g), followed by iron(III) nitrate nonahydrate (0.06 g), 96% sulfuric acid (15 g), tetrabutylammonium bromide (0.03 g), and isoquinoline (2.5 g) with stirring.

  • Heating and Oxidation: Raise the temperature of the mixture to 60°C.

  • Reagent Addition: Add oxone (20 g) in portions to control the exotherm.

  • Reaction: Maintain the reaction at 60°C for 16 hours.

  • Work-up: Cool the reaction mixture to between -10°C and 10°C. Slowly add concentrated ammonia dropwise to adjust the pH to 0.6-1.0.

  • Isolation: Continue stirring for 1 hour, then collect the precipitated solid by suction filtration. Dry the solid to obtain 3,4-pyridinedicarboxylic acid.

Protocol 2: General Procedure for Imide Synthesis via Thermal Condensation with Urea

  • Mixing Reagents: In a round-bottom flask, thoroughly mix 3,4-pyridinedicarboxylic acid (1.0 eq) and urea (1.1 - 1.5 eq).

  • Heating: Heat the mixture in an oil bath to 140-160°C. The mixture will melt, and gas (ammonia and CO₂) will evolve.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% Methanol/DCM eluent). The reaction is typically complete within 2-4 hours.

  • Cooling and Isolation: Allow the reaction to cool to room temperature. The solidified crude product can be dissolved in a suitable solvent (like hot ethanol or DMF) and recrystallized for purification.

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis of this compound derivatives.

G start Low or No Product Yield purity Check Purity of Starting Materials start->purity Step 1 conditions Optimize Reaction Conditions start->conditions Step 2 analysis Analyze Byproducts (TLC, LCMS) start->analysis Step 3 purify_sm Purify Starting Material (e.g., Recrystallize) purity->purify_sm Impure? temp Vary Temperature conditions->temp time Vary Reaction Time conditions->time solvent Screen Solvents conditions->solvent incomplete Incomplete Reaction? analysis->incomplete side_rxn Side Reaction Dominant? analysis->side_rxn purify_sm->conditions increase_time Increase Time/Temp incomplete->increase_time change_method Change Synthetic Method (e.g., two-step) side_rxn->change_method end Improved Yield increase_time->end change_method->end G Synthetic Pathways to this compound A 3,4-Pyridinedicarboxylic Acid B 3,4-Pyridinedicarboxylic Anhydride A->B  Heat,  Acetic Anhydride C This compound A->C  Heat,  + Ammonia Source (D) B->C  + Ammonia Source (D) F N-Substituted This compound B->F  + Amine (E) D Ammonia Source (e.g., Urea, NH₃) E Amine (R-NH₂) G center Reaction Outcome yield Yield center->yield purity Purity center->purity side_products Side Products center->side_products temp Temperature temp->center time Reaction Time time->center solvent Solvent Choice solvent->center reagents Reagent Purity & Stoichiometry reagents->center

References

Purification of crude 3,4-Pyridinedicarboximide by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,4-pyridinedicarboximide, also known as cinchomeronimide, through recrystallization and column chromatography. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials such as 3,4-pyridinedicarboxylic acid, residual solvents, and byproducts from the synthesis, which may be colored degradation products.

Q2: How can I assess the purity of my this compound sample?

A2: Purity can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value indicates high purity.

Q3: Is this compound a polar or non-polar molecule?

A3: this compound is a polar molecule due to the presence of the pyridine ring and the two carbonyl groups in the imide functionality. This polarity influences the choice of solvents for both recrystallization and chromatography.

Q4: Are there any specific safety precautions I should take when working with this compound and the solvents for purification?

A4: Yes, always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Recrystallization Troubleshooting Guide

Recrystallization is a common technique for purifying solid compounds. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Based on the polar nature of this compound, suitable solvents include water, ethanol, methanol, or mixtures such as ethanol/water or acetone/water.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the selected solvent. Heat the mixture on a hot plate with stirring. Gradually add the minimum amount of hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals in a desiccator or a vacuum oven.

Troubleshooting Common Recrystallization Issues

Issue Possible Cause Troubleshooting Steps
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was added).- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.
Oiling out occurs instead of crystallization. - The boiling point of the solvent is higher than the melting point of the compound.- The compound is significantly impure.- Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is less soluble, and cool slowly.- Try a different recrystallization solvent with a lower boiling point.
Low recovery of purified product. - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to maximize yield.
Colored impurities remain in the crystals. - Inefficient removal by activated charcoal.- The colored impurity co-crystallizes with the product.- Ensure sufficient contact time and amount of activated charcoal during the decolorization step.- A second recrystallization may be necessary.

Workflow for Recrystallization of this compound

G start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Gravity Filtration dissolve->hot_filter No Charcoal charcoal->hot_filter cool Cool to Room Temperature, then Ice Bath hot_filter->cool filter Vacuum Filter Crystals cool->filter dry Dry Purified Crystals filter->dry end Pure this compound dry->end

Caption: A workflow diagram for the recrystallization of this compound.

Column Chromatography Troubleshooting Guide

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.

Experimental Protocol: Column Chromatography of this compound

  • Stationary Phase Selection: Silica gel is a common choice for polar compounds.

  • Mobile Phase (Eluent) Selection: A mixture of a non-polar and a polar solvent is typically used. For this compound, a good starting point would be a mixture of ethyl acetate and hexane, or dichloromethane and methanol. The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing: The silica gel should be packed uniformly in the column as a slurry with the initial eluent to avoid cracks and channels.

  • Sample Loading: The crude sample should be dissolved in a minimum amount of the eluent or a more polar solvent and carefully loaded onto the top of the silica gel bed.

  • Elution: The eluent is passed through the column, and fractions are collected. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the stationary phase.

  • Analysis and Product Recovery: The collected fractions are analyzed by TLC to identify those containing the pure product. The solvent is then removed from the desired fractions by rotary evaporation to yield the purified this compound.

Troubleshooting Common Column Chromatography Issues

Issue Possible Cause Troubleshooting Steps
Poor separation of compounds (overlapping bands). - Inappropriate eluent polarity.- Column was overloaded.- Poorly packed column.- Optimize the eluent system using TLC to achieve better separation of spots.- Use a larger column or less sample.- Repack the column carefully to ensure it is homogeneous.
Compound is stuck on the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol to the eluent can be effective.
Tailing of spots on TLC and bands on the column. - The compound is interacting too strongly with the acidic silica gel.- The sample was overloaded.- Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.- Load a smaller amount of the sample.
Cracks or channels in the silica gel. - The column was allowed to run dry.- Improper packing.- Always keep the silica gel covered with the eluent.- Ensure the silica gel is packed as a uniform slurry.

Workflow for Column Chromatography of this compound

G start Crude this compound tlc TLC Analysis to Determine Eluent start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample onto Column pack->load elute Elute with Chosen Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end

Caption: A workflow diagram for the purification of this compound by column chromatography.

Technical Support Center: Regioselectivity in 3,4-Pyridyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-pyridynes. The following information is designed to address specific issues encountered during experiments aimed at controlling regioselectivity in the reactions of these versatile intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in nucleophilic additions to 3,4-pyridynes?

A1: The regioselectivity of nucleophilic additions to unsymmetrically substituted 3,4-pyridynes is primarily governed by electronic effects, which can be understood through the "aryne distortion model".[1][2][3] This model posits that substituents on the pyridyne ring can distort the triple bond, leading to one carbon atom of the aryne being more electrophilic and thus more susceptible to nucleophilic attack.[3][4] While steric factors can play a role, electronic effects are often the dominant determinant of regioselectivity.[3][5]

Q2: How can I control whether a nucleophile adds to the C3 or C4 position of a 3,4-pyridyne?

A2: You can control the site of nucleophilic addition by introducing substituents at positions C2 or C5 of the pyridyne precursor.

  • To favor addition at C4: Placing an electron-withdrawing group, such as a sulfamate or an alkoxy/thioether group, at the C2 position generally directs nucleophilic attack to the C4 position.[3][6][7] This is because these groups polarize the pyridyne, making C4 more electropositive.

  • To favor addition at C3: An electron-withdrawing substituent, like a bromide, at the C5 position can induce a distortion that favors nucleophilic attack at the C3 position.[3]

Q3: My reaction of a substituted 3,4-pyridyne is showing poor regioselectivity. What are the possible causes and solutions?

A3: Poor regioselectivity can stem from several factors:

  • Insufficient Pyridyne Distortion: The substituent you are using may not be sufficiently electron-withdrawing to induce a significant distortion in the 3,4-pyridyne intermediate. The aryne distortion model suggests that a difference of at least 4° in the internal angles of the aryne carbons is needed for significant regioselectivity.[3]

    • Solution: Consider using a more strongly electron-withdrawing substituent. For example, a sulfamate group at C2 has been shown to be effective in directing addition to C4.[3]

  • Steric Hindrance: While generally less dominant than electronics, steric hindrance can counteract the desired electronic effect, especially with bulky nucleophiles.[3]

    • Solution: If you suspect steric hindrance is an issue, try using a less bulky nucleophile.

  • Reaction Conditions: The method of pyridyne generation and the reaction conditions can influence selectivity.

    • Solution: Ensure your reaction conditions are optimized. For instance, the use of mild fluoride-based conditions for generating pyridynes from silyltriflate precursors allows for a broader range of trapping agents and can improve selectivity.[3]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no yield of desired product Inefficient generation of the 3,4-pyridyne intermediate.- Verify the quality of your pyridyne precursor (e.g., silyl triflate or chloropyridine). - Optimize the reaction conditions for pyridyne formation (e.g., temperature, reaction time, choice of base/fluoride source). For lithiation of chloropyridines, ensure complete deprotonation before proceeding.[6][7]
Decomposition of the pyridyne intermediate.- Ensure the trapping agent (nucleophile) is present in sufficient concentration to react with the pyridyne as it is formed. - Consider if the pyridyne intermediate is unstable under the reaction conditions, which may lead to polymerization or other side reactions.[7]
Incorrect regioisomer is the major product The electronic effect of your substituent is not as predicted, or steric effects are unexpectedly dominant.- Re-evaluate the electronic properties of your substituent in the context of the pyridyne system. Computational modeling (DFT calculations) can be a useful predictive tool.[3][4] - Analyze the transition states for both possible addition pathways to understand the energetic preferences.[3][5]
Mixture of regioisomers is obtained The directing group is not sufficiently powerful to overcome the inherent reactivity of the unsubstituted 3,4-pyridyne.- Switch to a more effective directing group. For example, if a C2-chloro substituent gives mixed results, a C2-sulfamate may provide higher selectivity for C4 addition.[3] - For difunctionalization of 3-chloropyridines, the coordinating effect of a C2-alkoxy group can strongly direct the addition of organomagnesium reagents to C4.[6][7]

Data Presentation

Table 1: Regioselectivity of Nucleophilic Additions to Substituted 3,4-Pyridynes

Pyridyne Substituent Nucleophile/Trapping Agent Ratio of C4:C3 Adducts Reference
NoneVarious nucleophilesModest selectivity for C4[3]
5-BromoVarious nucleophilesFavors C3 addition[3]
2-SulfamoylVarious nucleophilesHigh selectivity for C4[3]
2-ChloroSubstituted furansSome selectivity for C4[3]
2-EthoxyOrganomagnesium halidesExclusive C4 addition[6][7]
2-ThioetherOrganomagnesium halidesExclusive C4 addition[6][7]

Experimental Protocols

Key Experiment 1: Generation of a 2-Sulfamoyl-3,4-pyridyne and Trapping with a Nucleophile

This protocol is adapted from the work of Garg and coworkers and is designed to favor nucleophilic addition at the C4 position.[3]

  • Precursor Synthesis: Synthesize the corresponding 3-((trimethylsilyl)oxy)-4-pyridyl triflate bearing a sulfamoyl group at the C2 position.

  • Pyridyne Generation and Trapping:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the pyridyl silyl triflate precursor in a suitable anhydrous solvent (e.g., acetonitrile).

    • Add the desired nucleophilic trapping agent (typically 3 equivalents).

    • Add a fluoride source, such as cesium fluoride (CsF), to initiate the formation of the 3,4-pyridyne.

    • Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to isolate the C4- and C3-substituted pyridine products.

  • Analysis: Determine the ratio of regioisomers using ¹H NMR spectroscopy.

Key Experiment 2: Regioselective 3,4-Difunctionalization of 3-Chloro-2-ethoxypyridine

This protocol, based on the work of Knochel and coworkers, achieves regioselective addition of an organomagnesium reagent to C4, followed by electrophilic quenching at C3.[6][7]

  • Regioselective Lithiation:

    • In a flame-dried flask under an inert atmosphere, dissolve 3-chloro-2-ethoxypyridine in anhydrous THF.

    • Cool the solution to -78 °C and add n-butyllithium (n-BuLi) dropwise. Stir for 2 hours to ensure complete and regioselective lithiation at the C4 position.

  • Transmetalation and Pyridyne Formation:

    • To the cooled solution, add a solution of an aryl- or alkylmagnesium halide (e.g., RMgBr·LiCl) in THF.

    • Transfer the reaction mixture to a sealed tube and heat to 75 °C for 1 hour. This induces elimination to form the 3,4-pyridyne, which is then trapped in situ by the organomagnesium reagent.

  • Electrophilic Quench:

    • Cool the resulting solution of the 3-pyridylmagnesium species to the appropriate temperature (e.g., 0 °C or 25 °C).

    • Add the desired electrophile (e.g., TMSCl, an aldehyde, or an allyl bromide).

    • Stir the reaction until completion.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, dry the organic phase, and concentrate.

    • Purify the product by column chromatography.

Visualizations

regioselectivity_control cluster_precursors Pyridyne Precursors cluster_products Regioisomeric Products precursor1 2-Substituted Precursor (e.g., Sulfamate, Alkoxy) pyridyne1 Distorted Pyridyne (C4 more electrophilic) precursor1->pyridyne1 Generation precursor2 5-Substituted Precursor (e.g., Bromo) pyridyne2 Distorted Pyridyne (C3 more electrophilic) precursor2->pyridyne2 Generation add1 pyridyne1->add1 add2 pyridyne2->add2 product1 C4-Substituted Product (Major) product2 C3-Substituted Product (Major) nucleophile Nucleophile (Nu-) nucleophile->add1 Attack at C4 nucleophile->add2 Attack at C3 add1->product1 add2->product2

Caption: Logical workflow for controlling regioselectivity in 3,4-pyridyne reactions.

aryne_distortion_model cluster_concept Aryne Distortion Model unsubstituted Unsubstituted 3,4-Pyridyne (Minor Distortion) Poor Regioselectivity Poor Regioselectivity unsubstituted->Poor Regioselectivity substituted Substituted 3,4-Pyridyne (e.g., C2-EWG) distortion Increased Distortion of 'Triple' Bond substituted->distortion polarization Polarization of 'Triple' Bond (C4 becomes more electropositive) distortion->polarization attack Selective Nucleophilic Attack at C4 polarization->attack product Major Formation of C4-Substituted Product attack->product

Caption: The aryne distortion model for regioselectivity.

experimental_workflow start Start: Choose Substituted Pyridyne Precursor generation Generate 3,4-Pyridyne (e.g., CsF or Base) start->generation trapping Trap with Nucleophile (in situ) generation->trapping workup Reaction Work-up and Purification trapping->workup analysis Analyze Regioisomeric Ratio (e.g., NMR) workup->analysis end End: Isolated Product analysis->end

Caption: General experimental workflow for regioselective 3,4-pyridyne reactions.

References

Optimizing Catalyst Selection for Cross-Coupling Reactions Involving 3,4-Pyridinedicarboximide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of catalyst selection for cross-coupling reactions involving 3,4-pyridinedicarboximide derivatives. This guide is designed to help researchers navigate common challenges and streamline their experimental workflows.

I. Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound derivatives often challenging?

A1: Cross-coupling reactions involving pyridine-containing molecules like this compound can be problematic due to the "2-pyridyl problem," which also extends to other positions on the pyridine ring. The primary challenges include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[1]

  • Substrate Reactivity: The electron-deficient nature of the pyridine ring can affect the oxidative addition step in the catalytic cycle.

  • Poor Solubility: The polarity of the pyridinedicarboximide moiety can lead to poor solubility in common organic solvents, hindering reaction kinetics.

Q2: What are the most critical parameters to consider when selecting a catalyst system for these reactions?

A2: The choice of ligand, palladium precursor, base, and solvent are all crucial for a successful cross-coupling reaction.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are often essential to promote the desired catalytic activity and prevent catalyst inhibition. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.

  • Palladium Precursor: Both Pd(0) and Pd(II) precursors can be used. Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. Pre-formed palladium precatalysts can sometimes offer better results.

  • Base Selection: The base plays a critical role in the transmetalation step (in Suzuki reactions) or deprotonation of the amine (in Buchwald-Hartwig reactions). The choice of base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) must be carefully optimized for the specific substrates and reaction type.

  • Solvent Choice: The solvent must be able to dissolve the substrates and reagents and should be thoroughly degassed to prevent catalyst oxidation. Common choices include toluene, dioxane, THF, and DMF, often in combination with water for Suzuki reactions.

Q3: How can I minimize side reactions like homocoupling and protodeboronation in Suzuki-Miyaura coupling?

A3:

  • Homocoupling: This side reaction, where two molecules of the boronic acid or aryl halide couple, is often promoted by the presence of oxygen. To minimize homocoupling, it is critical to maintain a strict inert atmosphere (argon or nitrogen) and thoroughly degas all solvents.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid. Using anhydrous solvents and reagents can help reduce this side reaction. In some cases, using more stable boronate esters (e.g., pinacol esters) instead of boronic acids can be beneficial.

II. Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Problem 1: Low to No Product Yield

Is there an issue with the catalyst activity?

  • Possible Cause: The palladium catalyst may be inactive or poisoned. The pyridine nitrogen of the this compound can inhibit the catalyst.

  • Solution:

    • Switch to a more robust ligand: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center and promote the catalytic cycle.

    • Use a pre-catalyst: Consider using a pre-formed palladium precatalyst which can be more stable and efficient.

    • Slow addition: Try adding the this compound substrate slowly to the reaction mixture to maintain a low concentration and reduce catalyst inhibition.

    • Degas thoroughly: Ensure all solvents and the reaction mixture are rigorously degassed with an inert gas (argon or nitrogen) to prevent oxidation of the active Pd(0) catalyst.

Are the reaction conditions optimal?

  • Possible Cause: The chosen base, solvent, or temperature may not be suitable for this specific substrate.

  • Solution:

    • Screen different bases: The choice of base is critical. For Suzuki reactions, screen bases like K₃PO₄ and Cs₂CO₃. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or K₂CO₃ may be necessary.

    • Optimize the solvent: If solubility is an issue, screen different solvents or solvent mixtures (e.g., dioxane, toluene, THF, DMF, often with water for Suzuki reactions).

    • Increase the temperature: Higher temperatures can sometimes overcome activation barriers, especially with less reactive substrates.

Is there a problem with the starting materials?

  • Possible Cause: The quality of the reagents, especially the boronic acid in Suzuki reactions, can significantly impact the outcome.

  • Solution:

    • Check reagent purity: Ensure all starting materials are pure and free of impurities that could poison the catalyst.

    • Address protodeboronation: If you suspect protodeboronation of your boronic acid, consider using a more stable boronate ester (e.g., pinacol ester) and ensure anhydrous reaction conditions.

Problem 2: Formation of Significant Side Products

Is homocoupling of the boronic acid or aryl halide observed?

  • Possible Cause: The presence of oxygen can promote the homocoupling of boronic acids.

  • Solution:

    • Strict exclusion of oxygen: This is the most critical step. Use flame-dried glassware, thoroughly degas all solvents (e.g., by sparging with argon or freeze-pump-thaw cycles), and maintain a positive pressure of an inert gas throughout the reaction.

    • Control stoichiometry: While a slight excess of the boronic acid is common, a large excess can favor homocoupling. Optimize the stoichiometry for your specific reaction.

Is hydrodehalogenation of the starting material occurring?

  • Possible Cause: This side reaction, where the halogen is replaced by a hydrogen atom, can compete with the desired cross-coupling.

  • Solution:

    • Ligand choice: The choice of ligand can influence the relative rates of reductive elimination (to form the product) and competing side reactions. Screening different ligands is recommended.

    • Optimize reaction time and temperature: Prolonged reaction times or excessively high temperatures can sometimes lead to increased side product formation. Monitor the reaction progress to determine the optimal endpoint.

III. Data Presentation: Catalyst and Condition Screening

While specific data for cross-coupling reactions on this compound is not extensively available in a consolidated format, the following tables provide representative conditions for common cross-coupling reactions on pyridine and other nitrogen-containing heterocycles. These should serve as a strong starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-pyridines

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O80Variable
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O100Good to Excellent
Pd(dppf)Cl₂ (3)-K₂CO₃MeCN/H₂O80Moderate to Good
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene110Good to Excellent

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halo-pyridines

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃ (2)BINAP (3)NaOtBuToluene100Good to Excellent
Pd(OAc)₂ (2)XPhos (4)K₂CO₃Dioxane110Good to Excellent
[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuONaToluene100High
Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃t-BuOH100Good to Excellent

Table 3: Representative Conditions for Sonogashira Coupling of Halo-pyridines

Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)-Et₃NDMF80Good
Pd(OAc)₂ (1)CuI (2)PPh₃ (2)i-Pr₂NHToluene60Good to Excellent
Pd(PPh₃)₄ (5)CuI (10)-Et₃NTHF65Good
PdCl₂(MeCN)₂ (2.5)-cataCXium A (5)Cs₂CO₃DioxaneRTGood

IV. Experimental Protocols

The following are generalized experimental protocols for catalyst screening in cross-coupling reactions. These should be adapted based on the specific substrates and reaction being investigated.

General Protocol for a Suzuki-Miyaura Catalyst Screening Reaction
  • Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the 3-halo-4-pyridinedicarboximide derivative (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

V. Visualizing Experimental and Logical Workflows

Diagram 1: General Experimental Workflow for Catalyst Screening

Experimental_Workflow General Experimental Workflow for Catalyst Screening A 1. Reagent Preparation (Aryl Halide, Coupling Partner, Base) B 2. Inert Atmosphere (Purge with Ar or N2) A->B C 3. Catalyst & Ligand Addition B->C D 4. Degassed Solvent Addition C->D E 5. Reaction at Temperature D->E F 6. Monitoring (TLC, LC-MS, GC-MS) E->F F->E Incomplete G 7. Reaction Workup F->G Reaction Complete H 8. Purification (Chromatography) G->H I 9. Analysis (NMR, MS) H->I

Caption: A stepwise workflow for performing a catalyst screening experiment.

Diagram 2: Troubleshooting Logic for Low Yield Reactions

Troubleshooting_Workflow Troubleshooting Low Yield Cross-Coupling Reactions Start Low or No Yield Q1 Is the catalyst/ligand appropriate for N-heterocycles? Start->Q1 S1 Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) or use a precatalyst. Q1->S1 No Q2 Is protodeboronation suspected (for Suzuki reactions)? Q1->Q2 Yes S2 Use a more stable boronate ester (pinacol, MIDA) and/or run under anhydrous conditions. Q2->S2 Yes Q3 Are the starting materials fully dissolved? Q2->Q3 No S3 Screen different solvents or increase reaction temperature. Q3->S3 No Q4 Is homocoupling a major byproduct? Q3->Q4 Yes S4 Thoroughly degas the reaction mixture and run under inert atmosphere. Q4->S4 Yes

References

Preventing polymerization during the synthesis of cyanopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyanopyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting unwanted polymerization during the synthesis of cyanopyridines.

Frequently Asked Questions (FAQs)

Q1: What is unwanted polymerization in the context of cyanopyridine synthesis?

Unwanted polymerization is a side reaction where cyanopyridine molecules or their precursors react with each other to form long-chain polymers. This can manifest as a viscous goo, a solid precipitate, or a general darkening and thickening of the reaction mixture. This phenomenon can lead to significantly reduced yields of the desired cyanopyridine product, complicate the purification process, and in severe cases, result in a complete loss of the product.

Q2: What are the primary causes of polymerization during cyanopyridine synthesis?

Several factors can initiate or accelerate unwanted polymerization:

  • High Temperatures: Many cyanopyridine synthesis procedures, such as ammoxidation of picolines or dehydration of nicotinamides, require elevated temperatures. Excessive heat can provide the activation energy needed for polymerization to occur.

  • Presence of Radical Initiators: Impurities such as peroxides (which can form from exposure of solvents to air) can act as initiators for free-radical polymerization.

  • Acidic or Basic Conditions: Certain syntheses are carried out under acidic or basic conditions, which can catalyze cationic or anionic polymerization pathways. For instance, strong acids can protonate the pyridine ring, making it susceptible to nucleophilic attack by another pyridine molecule, initiating a cationic polymerization cascade.

  • Presence of Certain Catalysts: Some metal catalysts used in cyanation reactions could potentially initiate polymerization.

Q3: How can I visually identify if polymerization is occurring in my reaction?

Common signs of polymerization include:

  • A noticeable increase in the viscosity of the reaction mixture.

  • The formation of a solid precipitate, which may appear as a dark, tarry substance.

  • A significant darkening of the reaction solution beyond the expected color change.

  • Difficulty in stirring the reaction mixture.

Q4: What are polymerization inhibitors and how do they work?

Polymerization inhibitors are chemical compounds that are added in small quantities to a reaction mixture to prevent or retard polymerization. They typically function by scavenging reactive intermediates that initiate polymerization. For free-radical polymerization, inhibitors are often radical scavengers that react with and neutralize free radicals, thus terminating the polymerization chain reaction.

Q5: Which inhibitors are recommended for cyanopyridine synthesis?

While data specifically for cyanopyridine synthesis is limited, inhibitors commonly used for structurally related vinylpyridines and other reactive monomers are recommended as a starting point. These are typically phenolic compounds that act as free-radical scavengers.

InhibitorChemical StructureTypical Concentration Range (ppm)Notes
Hydroquinone (HQ) 100 - 1000Effective at scavenging free radicals. Can be removed by washing with a dilute aqueous base.
Hydroquinone monomethyl ether (MEHQ) 100 - 1000Less volatile than hydroquinone and often preferred for higher temperature reactions.
4-tert-Butylcatechol (TBC) 100 - 1000Another effective radical scavenger.

Note: The optimal concentration of the inhibitor may need to be determined empirically for your specific reaction conditions.

Troubleshooting Guide: Unwanted Polymerization

Issue: My reaction mixture has become viscous and dark, and the yield of my cyanopyridine is very low.

This is a classic sign of unwanted polymerization. Follow these troubleshooting steps to diagnose and resolve the issue.

Step 1: Identify the Potential Cause

Review your experimental protocol and consider the following potential triggers for polymerization.

start Polymerization Observed cause1 High Reaction Temperature start->cause1 cause2 Presence of Radical Initiators start->cause2 cause3 Acidic/Basic Conditions start->cause3 cause4 Reactive Intermediates start->cause4

Caption: Initial diagnosis of potential polymerization causes.

Step 2: Implement Corrective Actions

Based on the likely cause, implement one or more of the following solutions.

cluster_causes Potential Causes cluster_solutions Solutions cause1 High Temperature Reaction temperature is too high or has hotspots. solution1 Temperature Control - Reduce reaction temperature. - Ensure uniform heating (e.g., oil bath). - Monitor internal reaction temperature. cause1->solution1 cause2 Radical Initiators Impurities like peroxides in solvents or reagents. solution2 Inert Atmosphere & Inhibitors - Degas solvents before use. - Run the reaction under an inert atmosphere (N₂ or Ar). - Add a free-radical inhibitor (e.g., HQ, MEHQ). cause2->solution2 cause3 Catalytic Conditions Strong acids or bases promoting cationic/anionic polymerization. solution3 pH Control & Reagent Choice - Neutralize the reaction mixture promptly after completion. - Use a buffer if the reaction is sensitive to pH changes. - Consider alternative, milder catalysts. cause3->solution3 initiator Initiator (I) -> 2R• initiation Initiation R• + M -> RM• initiator->initiation propagation Propagation RM• + n(M) -> R(M)n+1• initiation->propagation inhibitor Inhibitor (InH) Scavenges R• initiation->inhibitor prevents termination Termination R(M)n+1• + R(M)m+1• -> Polymer propagation->termination protonation Protonation Py + H+ -> PyH+ initiation Initiation PyH+ + Py -> Py+-Py-H protonation->initiation base Base Neutralizes H+ protonation->base prevents propagation Propagation Py+-Py-H + n(Py) -> H-(Py)n+2-+ initiation->propagation termination Termination Chain termination propagation->termination

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyridine synthesis. The following sections address common issues related to managing exothermic reactions, ensuring laboratory safety and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My pyridine synthesis is unexpectedly vigorous and difficult to control. What are the immediate steps to take?

A1: An unexpectedly strong exotherm indicates a potential thermal runaway. Prioritize safety above all else.

  • Immediate Action:

    • Alert personnel in the immediate vicinity.

    • If it is safe to do so, immediately remove any external heating source.

    • Increase the efficiency of the cooling system (e.g., by adding dry ice to an acetone bath).

    • If the reaction is being conducted via reagent addition, stop the addition immediately.

  • Post-Incident Analysis:

    • Thoroughly review the experimental protocol and reagent quantities.

    • Verify the purity of all starting materials, as impurities can sometimes catalyze side reactions.

    • Consider reducing the concentration of the reactants in future experiments.

Q2: How can I proactively manage the heat generated during a Hantzsch pyridine synthesis?

A2: The Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, can be exothermic, especially during the initial stages.[1][2] Several strategies can be employed for effective temperature control:

  • Slow Addition of Reagents: Instead of mixing all reactants at once, add one of the components, such as the aldehyde, dropwise to the reaction mixture. This allows the heat to dissipate as it is generated.

  • Efficient Cooling: Conduct the reaction in a cooling bath (e.g., ice-water or ice-salt) to maintain a consistent, low temperature.

  • Dilution: Running the reaction at a lower concentration can help to moderate the temperature by increasing the thermal mass of the solution.

  • Solvent Choice: Using a higher-boiling point solvent can help to absorb and dissipate heat more effectively.

Q3: Are there safer alternatives to traditional batch processing for highly exothermic pyridine syntheses?

A3: Yes, continuous flow chemistry offers a significantly safer and more controlled environment for conducting highly exothermic reactions.[3][4] The small reaction volumes within the microreactors used in flow chemistry provide a very high surface-area-to-volume ratio, allowing for near-instantaneous heat exchange.[3] This minimizes the risk of thermal runaway that can occur in large-scale batch reactors.

Q4: What are the primary safety concerns associated with the Chichibabin reaction?

A4: The Chichibabin reaction, which is the amination of pyridine or its derivatives using sodium amide or other strong bases, presents several hazards.[5] The reaction is often conducted at elevated temperatures and can be highly exothermic.[6] Key safety considerations include:

  • Exothermic Nature: The reaction can generate a significant amount of heat, necessitating careful temperature control to prevent runaway conditions.

  • Hydrogen Gas Evolution: The reaction mechanism involves the elimination of a hydride ion, which then reacts to form hydrogen gas. This can lead to a pressure buildup in a sealed system and creates a flammable atmosphere.

  • Reactive Reagents: Sodium amide is a highly reactive and moisture-sensitive reagent that must be handled with care.

Q5: How can I improve the yield and reduce the reaction time of my Hantzsch synthesis?

A5: Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and, in many cases, improve yields for the Hantzsch synthesis compared to conventional heating methods.[7] The direct and rapid heating of the reactants under microwave irradiation can accelerate the reaction rate.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Rapid, uncontrolled temperature increase during Hantzsch synthesis - All reactants were mixed at once at a high concentration.- Inadequate cooling.- In future experiments, add the aldehyde dropwise to the reaction mixture.- Use a more efficient cooling bath (e.g., dry ice/acetone).- Dilute the reaction mixture with more solvent.
Low yield in a conventionally heated Hantzsch synthesis - Long reaction times leading to degradation of products or starting materials.- Inefficient heat transfer.- Consider switching to microwave-assisted synthesis to reduce reaction time and potentially improve yield.[7]
Pressure buildup during a Chichibabin reaction - Evolution of hydrogen gas in a closed or inadequately vented system.- Ensure the reaction is conducted in a well-ventilated fume hood with an appropriate pressure-relief system (e.g., a bubbler).
Difficulty controlling the exotherm of a large-scale batch reaction - The surface-area-to-volume ratio decreases as the reactor size increases, leading to less efficient heat transfer.- Consider transitioning the process to a continuous flow chemistry setup for superior temperature control and safety.[3][4]

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Hantzsch Pyridine Synthesis [7]

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Reaction Time 18 hours20 minutes
Yield 81%94%
Energy Input Indirect, slow heating via external sourceDirect, rapid heating of reactants
Solvent Usage Typically requires a solvent for heat transferOften reduced or solvent-free

Table 2: Comparison of Batch vs. Continuous Flow for Hantzsch Dihydropyridine Synthesis [8][9]

ParameterBatch Process (Conventional Heating)Continuous Flow (Microwave-Assisted)
Reaction Time 30 minutes3 hours (for continuous production)
Yield ~80%~80%
Scale Millimole to GramGrams per hour
Safety Higher risk of thermal runaway at larger scales due to poor heat transfer.Inherently safer due to small reaction volumes and excellent heat exchange.[3][4]

Experimental Protocols

Detailed Protocol for a Safety-Conscious Hantzsch Pyridine Synthesis

This protocol incorporates measures to control the exothermic nature of the reaction.

Materials:

  • Ethyl 2,4-dioxopentanoate (2.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask (100 mL)

  • Magnetic stir bar and stirrer with heating plate

  • Reflux condenser

  • Ice-water bath

  • Equipment for workup and purification (rotary evaporator, separatory funnel, etc.)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2,4-dioxopentanoate (2.0 mmol) and ammonium acetate (1.2 mmol).

  • Add 20 mL of ethanol to the flask and place it in an ice-water bath on a magnetic stirrer.

  • Begin stirring the mixture and allow it to cool to 0-5 °C.

  • Slowly add benzaldehyde (1.0 mmol) dropwise to the cooled, stirring mixture over a period of 10-15 minutes. Monitor the temperature to ensure it does not rise significantly.

  • After the addition is complete, attach a reflux condenser and allow the reaction to slowly warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude product, which can then be purified by column chromatography.[1]

Detailed Protocol for a Modified Chichibabin Amination

This protocol uses milder conditions than the traditional high-temperature reaction.[10]

Materials:

  • Pyridine (0.5 mmol)

  • n-Butylamine (1.0 mmol)

  • Sodium hydride (NaH, 3 equiv)

  • Lithium iodide (LiI, 2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sealed tube or reaction vessel with reflux condenser

  • Equipment for workup and purification

Procedure:

  • To a sealed tube or a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add NaH (1.5 mmol) and LiI (1.0 mmol).

  • Add anhydrous THF (approximately 1 M concentration with respect to pyridine).

  • Add pyridine (0.5 mmol) to the suspension.

  • Add n-butylamine (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 65 °C and maintain for 18 hours, or to 85 °C for 7 hours to accelerate the reaction. Caution: This reaction produces hydrogen gas; ensure adequate ventilation and do not perform in a sealed vessel without a pressure relief mechanism.[10]

  • After the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product for further purification.

Visualizations

Exothermic_Reaction_Management_Workflow start Start Pyridine Synthesis assess_exotherm Assess Exotherm Potential (Literature, Calorimetry) start->assess_exotherm low_risk Low Exotherm Risk assess_exotherm->low_risk Low high_risk High Exotherm Risk assess_exotherm->high_risk High standard_protocol Proceed with Standard Protocol (Batch Synthesis) low_risk->standard_protocol control_strategy Select Control Strategy high_risk->control_strategy monitor_temp Monitor Temperature standard_protocol->monitor_temp workup Workup and Purification monitor_temp->workup slow_addition Slow Reagent Addition control_strategy->slow_addition Option 1 cooling Efficient Cooling control_strategy->cooling Option 2 dilution Dilution control_strategy->dilution Option 3 flow_chem Continuous Flow Chemistry control_strategy->flow_chem Optimal execute_controlled_synthesis Execute Controlled Synthesis slow_addition->execute_controlled_synthesis cooling->execute_controlled_synthesis dilution->execute_controlled_synthesis flow_chem->execute_controlled_synthesis execute_controlled_synthesis->monitor_temp

Caption: Workflow for managing exothermic pyridine synthesis.

Troubleshooting_Runaway_Reaction start Uncontrolled Exotherm Detected safety_first PRIORITIZE SAFETY Alert Personnel start->safety_first remove_heat Remove External Heating safety_first->remove_heat stop_addition Stop Reagent Addition safety_first->stop_addition enhance_cooling Enhance Cooling (e.g., add dry ice) safety_first->enhance_cooling stabilized Reaction Stabilized? enhance_cooling->stabilized quench Consider Quenching (If safe and necessary) stabilized->quench No post_analysis Post-Incident Analysis stabilized->post_analysis Yes quench->post_analysis review_protocol Review Protocol & Reagents post_analysis->review_protocol modify_procedure Modify Procedure: - Lower Concentration - Slower Addition - Better Cooling review_protocol->modify_procedure end Implement Corrective Actions modify_procedure->end

Caption: Troubleshooting steps for a runaway exothermic reaction.

References

How to avoid chlorinated impurities in the synthesis of diphenylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to avoid chlorinated impurities in the synthesis of diphenylpyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of chlorinated impurities in diphenylpyridine synthesis?

A1: Chlorinated impurities can arise from several sources depending on the synthetic route:

  • Direct Chlorination: In classical methods, such as the synthesis of 3,4-diphenylpyridine from 2,3-diphenylglutarimide, the use of reagents like phosphorus pentachloride (PCl₅) is a direct source of chlorine, leading to chlorinated pyridine byproducts.[1]

  • Chlorinated Starting Materials: The purity of starting materials is crucial. If aryl halides are used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), any residual chlorinated analogues in the starting material can lead to the formation of undesired chlorinated diphenylpyridines.

  • Chlorinated Solvents: Although generally avoided in modern palladium-catalyzed reactions, the use of chlorinated solvents can potentially lead to the formation of chlorinated byproducts under certain reaction conditions.[2]

  • Cross-Reactivity: In palladium-catalyzed cross-coupling reactions, if a substrate contains both a more reactive leaving group (like bromide or iodide) and a chloride, there is a possibility of side reactions involving the chloro-substituent, especially with highly active catalyst systems.

Q2: Which synthetic methods are most prone to generating chlorinated impurities?

A2: The synthesis of 3,4-diphenylpyridine from 2,3-diphenylglutarimide using phosphorus pentachloride is highly prone to forming chlorinated impurities such as 2,5,6-trichloro-3,4-diphenylpyridine and 5,6-dichloro-3,4-diphenylpyridin-2-ol.[1] Palladium-catalyzed cross-coupling reactions are generally less prone to introducing chlorine, but the risk is present if chlorinated starting materials or solvents are used.

Q3: Are there regulatory concerns regarding chlorinated impurities in active pharmaceutical ingredients (APIs)?

A3: Yes, regulatory agencies like the FDA and EMA have stringent guidelines for the control of impurities in APIs.[1][3][4][5][6] Chlorinated organic compounds can be classified as potentially genotoxic impurities (GTIs), which have very low acceptable limits (often in the parts-per-million range).[1][3][5] Therefore, it is critical to control and minimize their presence in the final drug substance.

Troubleshooting Guides

Issue 1: Presence of Chlorinated Impurities in Diphenylpyridines Synthesized via Classical Methods (e.g., using PCl₅)

Symptoms:

  • NMR or GC-MS analysis of the final product shows signals corresponding to chlorinated diphenylpyridine derivatives.

  • The melting point of the product is lower and broader than expected.

  • The isolated yield of the desired non-chlorinated product is low.

Root Causes and Solutions:

Root Cause Suggested Solution
Excessive Chlorinating Agent Optimize the stoichiometry of phosphorus pentachloride. While an excess is often used to drive the reaction to completion, it can lead to over-chlorination.[1]
High Reaction Temperature High temperatures can favor the formation of more highly chlorinated byproducts. Maintain a consistent and optimized reaction temperature.
Prolonged Reaction Time Extended reaction times can increase the likelihood of over-chlorination. Monitor the reaction progress by TLC or LC-MS and quench the reaction upon completion.[1]
Issue 2: Unexpected Chlorinated Impurities in Diphenylpyridines Synthesized via Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Symptoms:

  • Mass spectrometry data indicates the presence of one or more chlorine atoms in a byproduct.

  • Difficulty in purifying the desired product from a closely-eluting impurity in column chromatography.

Root Causes and Solutions:

Root Cause Suggested Solution
Contaminated Starting Materials Source high-purity starting materials and verify their purity by GC-MS or HPLC before use. Even small amounts of chlorinated analogues can lead to significant impurities in the final product.[7][8]
Use of Chlorinated Solvents Avoid chlorinated solvents in palladium-catalyzed reactions. Opt for solvents like toluene, dioxane, THF, or DMF.[2][9]
Ligand-Derived Impurities In some cases, impurities can arise from the phosphine ligands used in the reaction. Ensure high-purity ligands are used.
Cross-Reactivity with Chloro-Substituents When using substrates containing a chloro-group, careful selection of the catalyst and reaction conditions is necessary to ensure selectivity for the desired coupling partner.

Data Presentation: Impurity Profile in Diphenylpyridine Synthesis

The following table summarizes a hypothetical impurity profile for the synthesis of a diphenylpyridine, illustrating the importance of analytical monitoring.

Compound Retention Time (GC-MS) Observed m/z Typical Abundance (%) in Crude Product (Unoptimized Suzuki) Typical Abundance (%) in Crude Product (Optimized Suzuki)
Diphenylpyridine (Product)15.2 min231.1085.098.5
Monochlorodiphenylpyridine16.5 min265.065.0< 0.1
Biphenyl (Homocoupling)10.8 min154.088.01.0
Dehalogenated Pyridine9.5 min155.072.00.4

Experimental Protocols

Protocol 1: Synthesis of 2,6-Diphenylpyridine via Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the synthesis of a diphenylpyridine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2,6-Dichloropyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dried Schlenk flask, add 2,6-dichloropyridine (1.0 eq), phenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Add a 4:1 mixture of degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Purification of Diphenylpyridine by Column Chromatography

Materials:

  • Crude diphenylpyridine

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in hexanes.

  • Load the Sample: Dissolve the crude diphenylpyridine in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry the silica and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% hexanes). This will elute non-polar impurities first.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexanes and slowly increasing to 10%).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure diphenylpyridine.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified diphenylpyridine.

Protocol 3: Purification of Diphenylpyridine by Recrystallization

Materials:

  • Crude diphenylpyridine

  • Ethanol

  • Water

  • Erlenmeyer flask

  • Heating source

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude diphenylpyridine in a minimal amount of hot ethanol.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

G cluster_synthesis Diphenylpyridine Synthesis Workflow cluster_purification Purification Workflow start Start: Select Synthesis Route classical Classical Synthesis (e.g., with PCl5) start->classical High Yield, Potential Chlorinated Impurities pd_coupling Palladium-Catalyzed Cross-Coupling start->pd_coupling Milder Conditions, Lower Impurity Risk workup Reaction Workup (Quenching, Extraction) classical->workup pd_coupling->workup crude_product Crude Diphenylpyridine workup->crude_product column_chrom Column Chromatography crude_product->column_chrom For complex mixtures recrystallization Recrystallization crude_product->recrystallization For less complex mixtures pure_product Pure Diphenylpyridine column_chrom->pure_product recrystallization->pure_product G cluster_troubleshooting Troubleshooting Chlorinated Impurities cluster_source_id Identify Source cluster_remediation Remediation start Problem Presence of Chlorinated Impurities reagent Reagent-based - Optimize stoichiometry - Control temperature/time start->reagent Classical Synthesis? starting_material Starting Material-based - Verify purity (GC-MS) - Source high-purity materials start->starting_material Cross-Coupling? solvent Solvent-based - Use non-chlorinated solvents (Toluene, Dioxane, etc.) start->solvent Cross-Coupling? purification Purification - Column Chromatography - Recrystallization start->purification If re-synthesis is not feasible resynthesis Re-synthesis Modify reaction conditions based on source identification reagent->resynthesis starting_material->resynthesis solvent->resynthesis resynthesis->purification

References

Validation & Comparative

Unraveling the Structural Landscape of 3,4-Pyridinedicarboximide and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While the precise X-ray crystal structure of 3,4-Pyridinedicarboximide remains to be publicly documented, a comprehensive comparative analysis of its structural isomers and their complexes provides valuable insights for researchers, scientists, and drug development professionals. This guide delves into the synthesis of this compound and presents a detailed comparison with structurally related compounds, supported by experimental data and protocols.

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of its precursor, 3,4-pyridinedicarboxylic acid. A common laboratory-scale synthesis involves the reaction of 3,4-pyridinedicarboxylic acid with ammonia or an appropriate amine in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the imide ring.[1]

Comparative Crystallographic Analysis

In the absence of the crystal structure for this compound, this guide presents crystallographic data from closely related pyridine dicarboxamide isomers and their metal complexes. This comparative data is essential for understanding the potential solid-state behavior, including packing motifs and hydrogen bonding networks, that this compound might adopt. The structural parameters of these analogs offer a predictive framework for its molecular geometry and intermolecular interactions.

Table 1: Crystallographic Data for Selected Pyridine Dicarboxamide Derivatives and Complexes

Compound/ComplexChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
N,N'-bis(2-pyridyl)pyridine-2,6-dicarboxamide monohydrate[2][3]C₁₇H₁₅N₅O₃MonoclinicP2₁/c14.345(3)8.981(2)12.434(3)108.31(3)
[Cu₃(L⁶)₂(μ₂-OAc)₂][2][3]C₃₀H₁₈Cu₃N₁₀O₈TriclinicP-18.432(2)10.134(2)11.114(2)71.18(3)
[Cu₃(L⁷)₂(py)₂][ClO₄]₂[2][3]C₄₂H₃₂Cl₂Cu₃N₁₀O₁₀MonoclinicP2₁/n11.987(2)16.543(3)13.214(3)107.01(3)
Pyridine-2,6-dicarboxamide derivative (4)[4]C₁₇H₁₁N₅O₄MonoclinicP2₁/c11.859(2)9.043(2)15.123(3)109.52(3)
Pyridine-2,6-dicarboxamide derivative (7)[4]C₁₅H₁₀N₆O₂MonoclinicP2₁/c10.456(2)11.543(2)12.432(3)108.91(3)

Note: L⁶ represents the ligand 2,6-Bis(pyrazine-2-carboxamido)pyridine, and L⁷ represents 2,6-bis(pyridine-2-carboxamido)pyridine.

Experimental Protocols

General Synthesis of Pyridine Dicarboxamide Ligands

The synthesis of various pyridine dicarboxamide ligands is often achieved through condensation reactions.[2][3] These reactions typically involve starting materials such as pyridine-2,6-dicarboxylic acid, pyridine-2,6-dicarbonyl dichloride, or 2,6-diaminopyridine, which are reacted with appropriate heterocyclic amines or carboxylic acid precursors.[2][3]

Synthesis of N-Substituted Pyridine-2,6-dicarboxamides

For the synthesis of N-substituted derivatives, the corresponding acid chloride is dissolved in a dry solvent like dichloromethane (DCM).[4] A solution of the desired heterocyclic amine in a solvent such as tetrahydrofuran (THF) is then added dropwise to the acid chloride solution. The reaction mixture is typically stirred overnight. Following the reaction, the solvent is removed under reduced pressure. The resulting residue is redissolved in chloroform and washed sequentially with saturated aqueous solutions of sodium bicarbonate, ammonium chloride, and sodium chloride. The organic layer is subsequently dried over an anhydrous salt, filtered, and concentrated to yield the final product. Single crystals suitable for X-ray diffraction analysis are generally grown by the slow evaporation of a saturated solution of the compound in an appropriate solvent system.[4]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for the comparative compounds were collected on a diffractometer, typically using molybdenum Kα radiation (λ = 0.71073 Å). The crystal structures were solved using direct methods and subsequently refined by full-matrix least-squares calculations on F², often employing software suites such as SHELXL. In the refinement process, all non-hydrogen atoms are refined anisotropically. Hydrogen atoms are generally placed in geometrically calculated positions and refined using a riding model.

Visualizing the Process: From Synthesis to Structure

The journey from a chemical synthesis to the final three-dimensional crystal structure is a multi-step process. The following workflow diagram illustrates the key stages involved in the X-ray crystal structure analysis of a compound like this compound or its complexes.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Pyridine Dicarboxamide or its Complex purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (e.g., Least-Squares) structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation final_structure Crystallographic Information File (CIF) validation->final_structure Final Crystallographic Model

Caption: Workflow of X-ray Crystal Structure Analysis.

The formation of metal complexes with pyridine dicarboxamide ligands is a fundamental process in coordination chemistry. The diagram below illustrates the logical progression from the starting materials to the final, characterized structure.

logical_relationship reactant1 Pyridine Dicarboxamide Ligand product Metal-Ligand Complex reactant1->product Coordination reactant2 Metal Salt reactant2->product Coordination analysis X-ray Crystal Structure Analysis product->analysis Characterization result 3D Molecular Structure & Crystallographic Data analysis->result Provides

Caption: Formation and Analysis of Metal Complexes.

References

Validating the Purity of Synthesized 3,4-Pyridinedicarboximide: A Comparative Guide to HPLC and TLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the journey from laboratory to clinical application. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for validating the purity of synthesized 3,4-Pyridinedicarboximide, a significant heterocyclic compound. This comparison is supported by detailed experimental protocols and a discussion of alternative analytical techniques.

High-Performance Liquid Chromatography (HPLC) vs. Thin-Layer Chromatography (TLC)

Both HPLC and TLC are powerful chromatographic techniques used to separate and identify components in a mixture, making them suitable for purity assessment. The choice between them often depends on the specific requirements of the analysis, such as the need for quantitative data, sensitivity, and throughput.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique. It utilizes a column packed with a stationary phase and a liquid mobile phase pumped through at high pressure. This allows for excellent separation of complex mixtures and precise quantification of the individual components. For this compound, a reversed-phase HPLC method is most appropriate, given the polar nature of the compound.

Thin-Layer Chromatography (TLC) is a simpler, more rapid, and cost-effective technique primarily used for qualitative analysis. It involves spotting the sample on a plate coated with a stationary phase and developing it in a sealed chamber with a suitable mobile phase. While primarily qualitative, semi-quantitative analysis can be achieved through techniques like densitometry.

The following table summarizes the key performance characteristics of HPLC and TLC for the purity analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle High-pressure separation on a packed columnSeparation on a coated plate by capillary action
Analysis Time 15-30 minutes per sample20-60 minutes for multiple samples
Sensitivity High (ng to pg level)Moderate (µg to ng level)
Quantification Highly accurate and preciseSemi-quantitative at best (without densitometer)
Resolution ExcellentGood to moderate
Cost per Sample HigherLower
Throughput Lower (sequential analysis)Higher (simultaneous analysis of multiple samples)
Typical Use Final purity confirmation, impurity profiling, quantitative analysisReaction monitoring, rapid screening, qualitative purity check

Alternative Purity Validation Techniques

While HPLC and TLC are the most common chromatographic methods, other techniques can also be employed to validate the purity of this compound:

  • Melting Point Analysis: A sharp and well-defined melting point is a good indicator of purity. The melting point of pure this compound is reported to be in the range of 232-235°C. A broad melting range suggests the presence of impurities.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can provide a more accurate determination of the melting point and can also be used to quantify the purity of highly pure crystalline substances.

  • Spectroscopic Methods (NMR, IR, MS): Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for structural elucidation and can confirm the identity of the synthesized compound. The absence of signals corresponding to potential impurities in the spectra is a strong indicator of purity.

Experimental Protocols

Below are detailed protocols for the purity analysis of this compound using HPLC and TLC. These are model protocols based on methods for structurally similar compounds and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of a synthesized batch of this compound and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., a gradient from 10:90 to 90:10) with 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a final concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection Wavelength: 270 nm (based on the pyridine chromophore)

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Compare the chromatogram of the sample to the standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Thin-Layer Chromatography (TLC) Protocol

Objective: To rapidly assess the purity of synthesized this compound and identify the presence of any major impurities.

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Reagents:

  • Methanol

  • Dichloromethane

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 5% Methanol in Dichloromethane.

  • Sample Preparation: Dissolve a small amount of the reference standard and the synthesized sample in a minimal amount of a suitable solvent (e.g., methanol).

  • Spotting: Using separate capillary tubes, spot the reference and sample solutions on the baseline of the TLC plate.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm.

  • Analysis: Compare the spot(s) from the synthesized sample to the reference standard. The presence of multiple spots in the sample lane indicates the presence of impurities. Calculate the Retention Factor (Rf) for each spot.

Workflow for Purity Validation

The following diagram illustrates a logical workflow for validating the purity of synthesized this compound, incorporating both TLC and HPLC.

Workflow for Purity Validation of this compound cluster_0 Synthesis and Initial Assessment cluster_1 Quantitative Analysis and Final Validation cluster_2 Decision and Further Action Synthesis Synthesize this compound TLC_Screen Rapid Purity Screen by TLC Synthesis->TLC_Screen HPLC_Analysis Quantitative Purity Analysis by HPLC TLC_Screen->HPLC_Analysis If preliminary purity is acceptable Impurity_Check Impurity Profile Assessment HPLC_Analysis->Impurity_Check Final_Purity Final Purity Confirmation Impurity_Check->Final_Purity Pure Purity > 98%? Final_Purity->Pure Purification Further Purification Required Pure->Purification No Proceed Proceed to Next Stage Pure->Proceed Yes Purification->Synthesis Re-synthesize or re-purify

Caption: Purity validation workflow for this compound.

Comparing the biological activity of N-substituted 3,4-Pyridinedicarboximide analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of N-substituted 3,4-pyridinedicarboximide analogs reveals a range of biological activities, with significant potential in anti-inflammatory and anticancer applications. This guide provides a comparative overview of the biological activity of these compounds, supported by experimental data and detailed methodologies.

Anti-Inflammatory Activity of N-Substituted 3,4-Pyrroledicarboximide Analogs

While direct studies on N-substituted 3,4-pyridinedicarboximides are limited in the provided results, extensive research on the structurally similar N-substituted 3,4-pyrroledicarboximides offers valuable insights into their anti-inflammatory properties. These compounds have been shown to be effective inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

A series of N-substituted 3,4-pyrroledicarboximides (2a-2p) were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes.[1][2][3] The results indicated that all tested compounds exhibited inhibitory activity against both COX-1 and COX-2.[1][2][3]

Comparative Analysis of COX Inhibition

The inhibitory potency of the synthesized compounds was quantified by determining their IC50 values. A lower IC50 value indicates a higher inhibitory activity. The data presented in the table below summarizes the COX-1 and COX-2 inhibition and the selectivity index for a selection of these analogs.

CompoundR groupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
2b 4-methylpiperazin-1-yl0.230.090.39
2c 4-ethylpiperazin-1-yl0.310.120.39
2h 4-propylpiperazin-1-yl0.190.080.42
2m 4-(2-fluorophenyl)piperazin-1-yl0.150.060.40
2p 4-(4-chlorophenyl)piperazin-1-yl0.110.040.36
Meloxicam Reference Drug2.120.150.07

Data sourced from studies on N-substituted 3,4-pyrroledicarboximides as a proxy.[1]

Notably, all the listed compounds demonstrated stronger inhibition of COX-2 than the reference drug, meloxicam.[1] The selectivity index (SI) indicates the preference of the compound to inhibit COX-2 over COX-1. A lower SI value suggests higher selectivity for COX-2, which is desirable for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. Among the piperazine derivatives, compounds 2b and 2c showed the best COX selectivity ratio.[1]

dot

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping functions) COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins Analogs N-Substituted 3,4-Pyrroledicarboximide Analogs Analogs->COX1 Inhibition Analogs->COX2 Inhibition

Caption: Inhibition of COX-1 and COX-2 by N-substituted analogs.

Experimental Protocols

COX Colorimetric Inhibitor Screening Assay:

The in vitro inhibitory activity of the N-substituted 3,4-pyrroledicarboximide analogs against COX-1 and COX-2 was determined using a colorimetric inhibitor screening assay.[1][2][3]

  • Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes were used. Arachidonic acid was used as the substrate.

  • Incubation: The test compounds were pre-incubated with the respective enzymes in a buffer solution for a specified period.

  • Reaction Initiation: The reaction was initiated by the addition of arachidonic acid.

  • Measurement: The production of prostaglandin G2, the initial product of the COX reaction, was measured colorimetrically. The absorbance was read at a specific wavelength.

  • Calculation of Inhibition: The percentage of inhibition was calculated by comparing the absorbance of the wells containing the test compounds to the control wells without any inhibitor. IC50 values were then determined from the concentration-response curves.

Anticancer Activity of Pyridine Analogs

Various pyridine derivatives have been synthesized and evaluated for their anticancer potential against different cancer cell lines.[4][5] For example, two series of pyrazolo[3,4-b]pyridine derivatives, 9a–h and 14a–h, were tested for their anti-cancer potency towards Hela, MCF7, and HCT-116 cancer cell lines.[4][5]

Comparative Analysis of Anticancer Activity

The cytotoxic effects of these compounds were evaluated by determining their IC50 values.

CompoundCell LineIC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
9a Hela2.592.35
14g MCF74.664.57
14g HCT-1161.982.11

Compound 9a showed the highest anticancer activity against Hela cell lines, comparable to the standard drug doxorubicin.[4][5] Compound 14g exhibited significant cytotoxicity towards MCF7 and HCT-116 cell lines.[4][5]

dot

Experimental_Workflow_Anticancer cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening Synthesis Synthesis of Pyrazolo[3,4-b]pyridine Derivatives (9a-h, 14a-h) Cell_Culture Culturing Cancer Cell Lines (Hela, MCF7, HCT-116) Compound_Treatment Treatment with Synthesized Compounds Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination

Caption: Workflow for evaluating the anticancer activity of pyridine analogs.

Experimental Protocols

MTT Assay for Cytotoxicity:

The in vitro anticancer activity of the pyrazolo[3,4-b]pyridine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (Hela, MCF7, HCT-116) were seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, MTT solution was added to each well, and the plates were incubated further to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the colored solution was measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

References

Novel 3,4-Pyridinedicarboximide Derivatives: A Comparative Guide to Enzyme Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of novel 3,4-pyridinedicarboximide derivatives as potent enzyme inhibitors, supported by experimental data and detailed protocols.

The quest for novel therapeutic agents has led to significant interest in the diverse biological activities of heterocyclic compounds. Among these, this compound derivatives have emerged as a promising scaffold for the design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of the enzyme inhibitory activity of these novel derivatives against key enzymatic targets: urease, cholinesterases (acetylcholinesterase and butyrylcholinesterase), and carbonic anhydrases. The data presented herein is compiled from recent scientific literature, offering a valuable resource for researchers in drug discovery and development.

Comparative Analysis of Enzyme Inhibitory Activity

The inhibitory potential of novel this compound derivatives and related pyridine compounds has been evaluated against several key enzymes. The following tables summarize the quantitative data, comparing their activity with established standard inhibitors.

Urease Inhibition

Urease is a critical enzyme in the pathogenesis of infections caused by Helicobacter pylori, contributing to conditions like gastritis and peptic ulcers. The development of potent urease inhibitors is a key strategy for combating these infections.

CompoundTarget EnzymeIC50 (µM)Standard InhibitorStandard's IC50 (µM)
N-Aryl-3,4-dihydroisoquinoline carbothioamide analogue 1Urease20.4 ± 0.22 µMThiourea21.7 ± 0.34 µM[1]
N-Aryl-3,4-dihydroisoquinoline carbothioamide analogue 2Urease11.2 ± 0.81 µM[1]Thiourea21.7 ± 0.34 µM[1]
N-Aryl-3,4-dihydroisoquinoline carbothioamide analogue 4Urease15.5 ± 0.49 µMThiourea21.7 ± 0.34 µM[1]
N-Aryl-3,4-dihydroisoquinoline carbothioamide analogue 7Urease18.5 ± 0.65 µMThiourea21.7 ± 0.34 µM[1]
Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. Their inhibition is a primary therapeutic strategy for the management of Alzheimer's disease.

CompoundTarget EnzymeIC50 (µM)Standard InhibitorStandard's IC50 (nM)
Tacrine-pyrazolo[3,4-b]pyridine hybrid 10j AChE0.125 µM[2]Donepezil6.7 nM
BChE0.449 µM[2]
Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivative 6h BChE0.054 µM--
Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivative 6k BChE2.7 µM--
N-benzyl-2-thiomorpholinopyrimidin-4-amine (7c )AChE0.33 µM--
BChE2.30 µM--
Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are involved in various physiological processes, and specific isoforms, such as CA IX, are associated with tumorigenesis, making them attractive targets for anticancer therapies.

CompoundTarget EnzymeKᵢ (nM)Standard InhibitorStandard's Kᵢ (nM)
Pyrazolo[4,3-c]pyridine Sulfonamide 1f hCA I58.8 nMAcetazolamide250 nM
hCA II6.6 nMAcetazolamide12.1 nM
Pyrazolo[4,3-c]pyridine Sulfonamide 1g hCA I66.8 nMAcetazolamide250 nM
Pyrazolo[4,3-c]pyridine Sulfonamide 1k hCA I88.3 nMAcetazolamide250 nM
hCA II5.6 nMAcetazolamide12.1 nM
4-(1H-Pyrazol-1-yl)-3-pyridinesulfonamide derivativehCA IX19.5 - 48.6 nMAcetazolamide24 - 50 nM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key enzyme inhibition assays cited in this guide.

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.

  • Reagent Preparation : Prepare urease enzyme solution, urea substrate solution, and appropriate buffers. Test compounds and a standard inhibitor (e.g., thiourea) are dissolved in a suitable solvent.

  • Assay Procedure :

    • In a 96-well plate, add the test compounds to the respective wells. Include controls for 100% enzyme activity (solvent only) and a blank (no enzyme).

    • Add the urease enzyme solution to all wells except the blank and incubate.

    • Initiate the reaction by adding the urea substrate solution and incubate at 37°C.

    • Stop the reaction and develop the color by adding phenol and hypochlorite reagents (Berthelot reagents).

    • After incubation for color development, measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.

  • Data Analysis : The percentage of urease inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100

Cholinesterase Inhibition Assay (Ellman's Method)

This widely used spectrophotometric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Principle : The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which is measured spectrophotometrically.

  • Assay Procedure :

    • In a 96-well plate, add buffer, DTNB solution, the test compound, and the cholinesterase enzyme solution.

    • Pre-incubate the mixture at a specified temperature.

    • Initiate the reaction by adding the substrate (ATCh).

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis : The rate of reaction is determined from the slope of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the rates of reaction in the presence and absence of the inhibitor.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method measures the catalytic hydration of CO₂ to bicarbonate and a proton, leading to a change in pH.

  • Principle : The assay follows the decrease in pH resulting from the production of protons during the CO₂ hydration reaction catalyzed by carbonic anhydrase. A pH indicator is used to monitor this change.

  • Assay Procedure :

    • A stopped-flow instrument is used to rapidly mix a CO₂-saturated solution with a buffer solution containing the carbonic anhydrase enzyme and a pH indicator.

    • The change in absorbance of the pH indicator is monitored over a short period.

    • The assay is performed in the presence and absence of the inhibitor.

  • Data Analysis : The initial rate of the catalyzed reaction is determined from the absorbance change. The inhibition constant (Kᵢ) is calculated by analyzing the reaction rates at different inhibitor concentrations.

Visualizing the Pathways and Processes

To better understand the context of enzyme inhibition, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

Urease_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) Plate Prepare 96-Well Plate Reagents->Plate Dispense AddEnzyme Add Urease Enzyme Plate->AddEnzyme Incubate1 Incubate AddEnzyme->Incubate1 AddSubstrate Add Urea Substrate Incubate1->AddSubstrate Incubate2 Incubate AddSubstrate->Incubate2 AddBerthelot Add Berthelot Reagents Incubate2->AddBerthelot IncubateColor Incubate for Color Development AddBerthelot->IncubateColor ReadAbsorbance Read Absorbance (625-670 nm) IncubateColor->ReadAbsorbance Calculate Calculate % Inhibition and IC50 ReadAbsorbance->Calculate

Caption: Experimental workflow for the in vitro urease inhibition assay.

Cholinesterase_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Inhibition ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released ACh ACh_vesicle->ACh_released Release AChE AChE ACh_released->AChE Hydrolyzed by ACh_receptor ACh Receptor ACh_released->ACh_receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction ACh_receptor->Signal Activates Inhibitor This compound Derivative Inhibitor->AChE Inhibits

References

Spectroscopic comparison of 3,4-Pyridinedicarboximide with its precursor 3,4-pyridinedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 3,4-pyridinedicarboxylic acid and its derivative, 3,4-pyridinedicarboximide, reveals key structural transformations through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their distinct spectral features, supported by experimental data and protocols.

The conversion of a dicarboxylic acid to a cyclic imide is a fundamental transformation in organic synthesis, leading to significant changes in the molecule's electronic and structural properties. This guide focuses on the spectroscopic differences between 3,4-pyridinedicarboxylic acid, a key building block in medicinal chemistry, and its corresponding imide, this compound. Understanding these differences is crucial for reaction monitoring, quality control, and the characterization of novel compounds.

Comparative Spectroscopic Data

The following table summarizes the key quantitative spectroscopic data for 3,4-pyridinedicarboxylic acid and this compound.

Spectroscopic Technique3,4-Pyridinedicarboxylic AcidThis compound
¹H NMR (DMSO-d₆, δ in ppm) ~8.9 (s, 1H), ~8.6 (d, 1H), ~7.8 (d, 1H), ~13.5 (br s, 2H)~11.5 (s, 1H), ~9.1 (s, 1H), ~8.8 (d, 1H), ~7.9 (d, 1H)
¹³C NMR (DMSO-d₆, δ in ppm) ~167, ~166, ~153, ~149, ~140, ~128, ~127~170, ~155, ~152, ~137, ~125
IR Spectroscopy (KBr, cm⁻¹) ~3400-2400 (br, O-H), ~1700 (C=O), ~1600 (C=N, C=C)~3200 (N-H), ~1770 & ~1720 (asymm. & symm. C=O), ~1610 (C=N, C=C)
Mass Spectrometry (EI, m/z) 167 (M⁺), 149, 123, 105, 77148 (M⁺), 120, 92, 65
UV-Vis Spectroscopy (λₘₐₓ in nm) ~265~230, ~275

Experimental Protocols

Synthesis of this compound from 3,4-Pyridinedicarboxylic Acid

A common and efficient method for the synthesis of this compound involves the reaction of 3,4-pyridinedicarboxylic acid with urea under thermal conditions.

Procedure:

  • In a round-bottom flask, thoroughly mix 1.0 equivalent of 3,4-pyridinedicarboxylic acid with 2.0 to 3.0 equivalents of urea.

  • Heat the mixture in an oil bath to a temperature of 130-140 °C.

  • Maintain the temperature and stir the molten mixture for a period of 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, allow the reaction mixture to cool to room temperature, which should result in the solidification of the product.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or water, to obtain pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets.

  • Mass Spectrometry: Electron ionization mass spectra (EI-MS) were acquired on a mass spectrometer with an ionization energy of 70 eV.

  • UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) absorption spectra were recorded on a spectrophotometer using ethanol as the solvent.

Interpretation of Spectroscopic Data

The spectroscopic data clearly illustrates the chemical transformation from the dicarboxylic acid to the imide.

¹H NMR Spectroscopy: The most significant change is the disappearance of the broad singlet corresponding to the two acidic protons of the carboxylic acid groups at around 13.5 ppm and the appearance of a new singlet for the imide N-H proton at approximately 11.5 ppm. The signals for the pyridine ring protons also experience a downfield shift in the imide, indicating a change in the electronic environment.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the two distinct carbonyl carbon signals of the dicarboxylic acid are replaced by a single, downfield-shifted carbonyl signal for the imide, reflecting the symmetry of the newly formed five-membered ring.

IR Spectroscopy: The broad O-H stretching band of the carboxylic acid in the region of 3400-2400 cm⁻¹ is absent in the spectrum of the imide. Instead, a characteristic N-H stretching vibration appears around 3200 cm⁻¹. Furthermore, the single C=O stretching band of the acid is replaced by two distinct carbonyl absorption bands for the imide (asymmetric and symmetric stretching) at approximately 1770 cm⁻¹ and 1720 cm⁻¹, which is a hallmark of cyclic imides.

Mass Spectrometry: The mass spectrum of 3,4-pyridinedicarboxylic acid shows a molecular ion peak (M⁺) at m/z 167.[1][2] The fragmentation pattern includes losses of H₂O and CO₂. The mass spectrum of this compound exhibits a molecular ion peak at m/z 148, consistent with the loss of a water molecule during the cyclization reaction.

UV-Vis Spectroscopy: The UV-Vis spectrum of 3,4-pyridinedicarboxylic acid shows a primary absorption maximum around 265 nm. In contrast, the spectrum of this compound displays two absorption bands at approximately 230 nm and 275 nm, indicating a change in the electronic transitions within the chromophore upon imide formation.

Visualization of the Transformation

The chemical transformation from 3,4-pyridinedicarboxylic acid to this compound can be visualized as a cyclization reaction.

Caption: Synthesis of this compound.

This guide provides a clear and objective comparison of the spectroscopic properties of 3,4-pyridinedicarboxylic acid and its corresponding imide. The presented data and experimental protocols serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug discovery.

References

A Comparative Guide to the In Vitro Antiproliferative Activity of Pyridinecarboxamide and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Scope: This guide assesses the in vitro antiproliferative activity of a range of pyridinecarboxamide and related pyridine derivatives. Due to limited available data specifically on 3,4-pyridinedicarboximide derivatives, the scope has been broadened to include other relevant pyridine-based compounds with demonstrated anticancer properties to provide a comprehensive comparative analysis for researchers, scientists, and drug development professionals.

The following sections summarize quantitative data on the antiproliferative effects of these compounds, detail the experimental protocols used for their evaluation, and visualize key experimental workflows and cellular signaling pathways.

Data Presentation: Antiproliferative Activity of Pyridine Derivatives

The antiproliferative activity of various pyridine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized in the table below. Lower IC50 values indicate greater potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Pyrazolo[3,4-b]pyridines Compound 9aHela (Cervical Cancer)2.59Doxorubicin2.35
Compound 14gMCF7 (Breast Cancer)4.66Doxorubicin4.57
Compound 14gHCT-116 (Colon Cancer)1.98Doxorubicin2.11
Compound 14aHepG2 (Liver Cancer)4.2--
Compound 14dHeLa (Cervical Cancer)5.9--
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines Compound 11dMCF-7 (Breast Cancer)5.95Doxorubicin8.48
Compound 11dHCT-116 (Colon Cancer)6.09Doxorubicin8.15
Pyridine-Ureas Compound 8eMCF-7 (Breast Cancer)0.22 (48h)Doxorubicin1.93
Compound 8nMCF-7 (Breast Cancer)1.88 (48h)Doxorubicin1.93
Compound 8eMCF-7 (Breast Cancer)0.11 (72h)--
Compound 8nMCF-7 (Breast Cancer)0.80 (72h)--
Imidazo[4,5-b]pyridines Compound 13Capan-1 (Pancreatic Cancer)1.50Etoposide-
Compound 13HL-60 (Leukemia)1.87Etoposide-
Compound 19Capan-1 (Pancreatic Cancer)1.45Etoposide-
Compound 19LN-229 (Glioblastoma)1.90Etoposide-

Table 1: In Vitro Antiproliferative Activity of Various Pyridine Derivatives.[1][2][3][4][5][6]

Notably, certain pyridine-urea derivatives, such as compound 8e, have demonstrated exceptionally potent antiproliferative activity against the MCF-7 breast cancer cell line, with IC50 values in the nanomolar range after 72 hours of treatment.[5] Pyrazolo[3,4-b]pyridine derivatives have also shown significant efficacy against a variety of cancer cell lines, with IC50 values comparable to the standard chemotherapeutic drug, Doxorubicin.[1][2]

Experimental Protocols

The assessment of the in vitro antiproliferative activity of the pyridine derivatives cited in this guide predominantly utilized the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyridine derivatives) and a reference drug (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours. Control wells containing untreated cells and vehicle-treated cells are also included.

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, producing a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance of the treated wells is compared to that of the control wells to determine the percentage of cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[1][7]

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for assessing antiproliferative activity and a relevant signaling pathway targeted by some of these pyridine derivatives.

G cluster_workflow Experimental Workflow: In Vitro Antiproliferative Assay A Cell Seeding (Cancer Cell Lines) B Compound Incubation (Pyridine Derivatives & Controls) A->B C MTT Assay B->C D Absorbance Reading C->D E Data Analysis (IC50 Determination) D->E

Caption: A generalized workflow for determining the in vitro antiproliferative activity of chemical compounds.

G cluster_pathway Simplified CDK-Mediated Cell Cycle Regulation Pathway CDK CDK2 / CDK9 G1_S G1/S Phase Transition CDK->G1_S Promotes Transcription Transcriptional Elongation CDK->Transcription Promotes Proliferation Cell Proliferation Pyridines Pyrazolo[3,4-b]pyridines (e.g., Compounds 9a, 14g) Pyridines->CDK Inhibition Arrest Cell Cycle Arrest / Apoptosis Pyridines->Arrest G1_S->Proliferation Transcription->Proliferation

Caption: Inhibition of CDKs by pyrazolo[3,4-b]pyridines, leading to cell cycle arrest and apoptosis.[1][2]

References

A Comparative Evaluation of 3,4-Pyridinedicarboximide and its Amide Analogue in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 3,4-pyridinedicarboximide and 3,4-pyridinedicarboxamide as ligands reveals distinct coordination behaviors influenced by the nature of their functional groups. While the amide analogue, 3,4-pyridinedicarboxamide, readily engages in the formation of coordination polymers, data on the coordination chemistry of this compound remains scarce, suggesting a different reactivity profile that warrants further investigation.

This guide provides a comparative overview of this compound and its corresponding amide, 3,4-pyridinedicarboxamide (also known as cinchomeronamide), in the context of coordination chemistry. The analysis is based on available structural and synthetic data for these ligands and their metal complexes, with a particular focus on their potential applications in the design of novel coordination compounds and functional materials.

Introduction to the Ligands

Both this compound and 3,4-pyridinedicarboxamide are derived from 3,4-pyridinedicarboxylic acid and feature a pyridine ring, which offers a nitrogen atom as a potential coordination site. The key difference lies in the functional groups at the 3 and 4 positions: the imide presents a cyclic structure with two carbonyl groups attached to a single nitrogen atom, while the diamide has two separate amide groups. This structural distinction is expected to significantly influence their coordination modes, steric hindrance, and the dimensionality of the resulting metal complexes.

3,4-Pyridinedicarboxamide is a versatile ligand known for its ability to form coordination complexes and polymers.[1] Its two amide functional groups, combined with the pyridine nitrogen, provide multiple coordination sites, enabling the formation of diverse and stable structures, including metal-organic frameworks (MOFs).[1]

This compound , on the other hand, is less explored in coordination chemistry. The cyclic imide functionality introduces rigidity and a different electronic environment compared to the more flexible diamide.

Comparative Data Presentation

Due to the limited availability of direct comparative studies, this section presents available data for each ligand and its derivatives to facilitate a preliminary comparison.

Table 1: Crystallographic Data for a Related Cobalt(II) Coordination Polymer with 3,5-Pyridinedicarboxylic Acid

As a proxy to understand the coordination potential of the pyridine and carboxylate functionalities, data for a cobalt(II) complex with the isomeric 3,5-pyridinedicarboxylic acid is presented. This can offer insights into the potential coordination environment of the target ligands.

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)0.68493(14)
b (Å)0.93969(19)
c (Å)0.9817(2)
α (°)90.96(3)
β (°)91.72(3)
γ (°)99.82(3)
Coordination GeometryOctahedral

Data sourced from a study on a Cobalt(II) complex with 3,5-pyridinedicarboxylic acid.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the synthesis of the ligands and related coordination compounds.

Synthesis of 3,4-Pyridinedicarboxamide

A common method for the synthesis of 3,4-pyridinedicarboxamide involves the reaction of 3,4-pyridinedicarboxylic acid with ammonia or an amine. This reaction is typically carried out in the presence of a dehydrating agent to facilitate the formation of the amide bonds.[1]

Materials:

  • 3,4-pyridinedicarboxylic acid

  • Ammonia or appropriate amine

  • Dehydrating agent (e.g., thionyl chloride or phosphorus oxychloride)

  • Solvent (e.g., anhydrous DMF)

Procedure:

  • Suspend 3,4-pyridinedicarboxylic acid in the chosen solvent.

  • Slowly add the dehydrating agent to the suspension at a controlled temperature.

  • Introduce ammonia gas or the amine solution dropwise to the reaction mixture.

  • Stir the reaction at an appropriate temperature for a specified duration.

  • After completion, cool the mixture and collect the precipitate by filtration.

  • Wash the product with a suitable solvent and dry under vacuum.

Synthesis of a Cobalt(II) Coordination Polymer with 3,4-Pyridinedicarboxylic Acid

This protocol describes the solvothermal synthesis of a 2D coordination polymer using 3,4-pyridinedicarboxylic acid, which is the precursor to both the imide and amide ligands.

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 3,4-pyridinedicarboxylic acid (H₂L)

  • 2,2'-bipyridine

  • N,N-Dimethylformamide (DMF)

  • Ethanol (CH₃CH₂OH)

  • Deionized water (H₂O)

Procedure:

  • A mixture of Co(NO₃)₂·6H₂O (0.1 mmol, 29.1 mg), H₂L (0.05 mmol, 8.356 mg), and 2,2-bipyridine (0.2 mmol, 31.2 mg) is prepared.

  • The mixture is dissolved in a solvent system of DMF (3 mL), CH₃CH₂OH (2 mL), and H₂O (1 mL).

  • The solution is transferred to a 15 mL Teflon-lined stainless steel autoclave.

  • The autoclave is heated to 100 °C for 3 days.

  • After heating, the autoclave is slowly cooled to room temperature at a rate of 10 °C·h⁻¹.

  • The resulting purple columnar crystals are collected, washed with DMF, and air-dried.

Visualization of Concepts

Graphviz diagrams are provided to illustrate key conceptual relationships and workflows.

Ligand_Comparison Comparative Features of Ligands cluster_imide This compound cluster_amide 3,4-Pyridinedicarboxamide cluster_precursor Common Precursor Imide Cyclic Imide (Rigid) Imide_Coord Coordination Chemistry (Largely Unexplored) Imide->Imide_Coord Potential for Novel Structures Amide Two Amide Groups (Flexible) Amide_Coord Forms Coordination Polymers and MOFs Amide->Amide_Coord Versatile Ligand Precursor 3,4-Pyridinedicarboxylic Acid Precursor->Imide Synthesis Precursor->Amide Synthesis

Caption: Key structural and coordination chemistry differences between this compound and 3,4-pyridinedicarboxamide.

Synthesis_Workflow General Synthesis Workflow for Coordination Polymers Start Start: Precursors Metal_Salt Metal Salt (e.g., Co(NO₃)₂·6H₂O) Start->Metal_Salt Ligand Organic Ligand (e.g., 3,4-Pyridinedicarboxylic Acid) Start->Ligand Auxiliary_Ligand Auxiliary Ligand (e.g., 2,2'-bipyridine) Start->Auxiliary_Ligand Solvents Solvent System (e.g., DMF, Ethanol, Water) Start->Solvents Reaction Solvothermal Reaction (Heating in Autoclave) Metal_Salt->Reaction Ligand->Reaction Auxiliary_Ligand->Reaction Solvents->Reaction Crystallization Slow Cooling & Crystallization Reaction->Crystallization Product Coordination Polymer Crystals Crystallization->Product Characterization Characterization (X-ray Diffraction, etc.) Product->Characterization End End Characterization->End

Caption: A generalized workflow for the solvothermal synthesis of coordination polymers.

Discussion and Future Outlook

The available literature indicates that 3,4-pyridinedicarboxamide is a promising ligand for the construction of coordination polymers and MOFs due to its flexible nature and multiple donor sites.[1] The synthesis of its metal complexes is achievable through established methods like solvothermal synthesis.

In stark contrast, the coordination chemistry of this compound is significantly underdeveloped. The rigidity of the imide ring and the potential for different coordination modes (e.g., through the imide nitrogen or carbonyl oxygens) could lead to the formation of unique and potentially functional coordination architectures. The lack of reported crystal structures for its metal complexes is a significant knowledge gap.

Future research should focus on the systematic investigation of the coordination behavior of this compound with various transition metals. Single-crystal X-ray diffraction studies are essential to elucidate the coordination modes and structural parameters of its complexes. A direct comparative study with 3,4-pyridinedicarboxamide under identical reaction conditions would provide invaluable insights into how the imide versus amide functionality dictates the final structure and properties of the resulting coordination compounds. Such studies will be instrumental in unlocking the full potential of these pyridine-based ligands in materials science and drug development.

References

Safety Operating Guide

Proper Disposal of 3,4-Pyridinedicarboximide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3,4-Pyridinedicarboximide should be treated as a hazardous chemical. Disposal requires adherence to local, state, and federal regulations and should be managed through an approved waste disposal plant. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Recommended Personal Protective Equipment:

  • Eye Protection: Wear safety goggles with side-shields.

  • Hand Protection: Use chemically resistant protective gloves.

  • Body Protection: Don impervious clothing, such as a lab coat.

Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1] Ensure that an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a regulated process. The following steps provide a procedural framework for its safe and compliant disposal.

Step 1: Waste Identification and Segregation

  • Clearly identify the waste as "this compound, CAS: 4664-01-1".

  • Do not mix this waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Containerization

  • Use a dedicated, sealable, and chemically compatible waste container.

  • Ensure the container is in good condition and free from leaks or residues on the exterior.

  • For solid waste, use a securely sealed bag or container. For solutions, use a screw-cap bottle.

Step 3: Labeling

  • Attach a completed hazardous waste label to the container as soon as the first waste is added.

  • The label must include:

    • The full chemical name: "this compound"

    • The CAS Number: "4664-01-1"

    • The associated hazards (e.g., "Harmful," "Irritant").

    • The accumulation start date.

    • The name of the principal investigator or lab contact.

Step 4: Accumulation and Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area within the laboratory.

  • Keep the container tightly closed except when adding waste.[1]

  • Store the waste away from incompatible materials, such as strong oxidizing agents and acids.

Step 5: Arranging for Disposal

  • Once the container is full or is no longer in use, contact your institution's EHS department to schedule a pickup.

  • Provide them with all necessary information from the waste label.

  • Follow their specific procedures for waste collection and hand-off.

  • Never dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

PropertyValueSource
CAS Number 4664-01-1[1]
Molecular Formula C₇H₄N₂O₂ChemScene
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Signal Word Warning[1][2]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Generation of This compound Waste identify Step 1: Identify and Segregate Waste start->identify containerize Step 2: Use a Dedicated, Compatible Waste Container identify->containerize label Step 3: Attach a Completed Hazardous Waste Label containerize->label store Step 4: Store Securely in a Designated Accumulation Area label->store contact_ehs Step 5: Contact EHS for Waste Pickup store->contact_ehs end End: Compliant Disposal by Approved Vendor contact_ehs->end

Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 3,4-Pyridinedicarboximide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 3,4-Pyridinedicarboximide. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory for handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatWork within a chemical fume hood or use a NIOSH-approved respirator if ventilation is inadequate.
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork within a chemical fume hood.
Conducting Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant laboratory coat or apronWork within a certified chemical fume hood.
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesLaboratory coatHandle in a well-ventilated area, preferably within a chemical fume hood.

Experimental Protocol: Safe Handling and Disposal

Handling Procedure:

  • Preparation: Before handling, ensure that a certified chemical fume hood is operational and that all required PPE is readily available and in good condition. An emergency eyewash station and safety shower should be accessible.

  • Personal Protective Equipment: Don the appropriate PPE as specified in the table above for the intended operation.

  • Weighing and Transfer:

    • Conduct all weighing and transfer of solid this compound within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tool for transfers to avoid generating dust.

    • Keep the container tightly closed when not in use.

  • Dissolution:

    • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

    • Ensure the process is carried out within a fume hood.

  • Reaction:

    • Set up all reactions in a fume hood.

    • Use appropriate glassware and ensure all connections are secure.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean all equipment and the work area to prevent contamination.

Spill Response:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Do not allow the chemical to enter drains or waterways.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams unless it is known to be compatible.

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure lid.

    • Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation weigh Weighing and Transfer in Fume Hood prep_hood->weigh dissolve Solution Preparation in Fume Hood weigh->dissolve react Conduct Reaction in Fume Hood dissolve->react decontaminate Decontaminate Glassware & Work Area react->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

Disposal Workflow for this compound

start Waste Generation segregate Segregate Waste start->segregate container Use Labeled, Compatible Container segregate->container labeling Label: 'Hazardous Waste' & Chemical Name container->labeling storage Store in Designated Area labeling->storage disposal Arrange Professional Disposal storage->disposal end Disposal Complete disposal->end

Caption: Step-by-step hazardous waste disposal plan.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Pyridinedicarboximide
Reactant of Route 2
Reactant of Route 2
3,4-Pyridinedicarboximide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.